molecular formula C11H13NOS B1529437 3-(1,3-Benzothiazol-2-yl)butan-2-ol CAS No. 1342123-07-2

3-(1,3-Benzothiazol-2-yl)butan-2-ol

Número de catálogo: B1529437
Número CAS: 1342123-07-2
Peso molecular: 207.29 g/mol
Clave InChI: IPIQXWOAAIBYKG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(1,3-Benzothiazol-2-yl)butan-2-ol is a chemical compound of significant interest in scientific research, characterized by the fusion of a benzene ring with a 1,3-thiazole ring to form the core benzothiazole structure . This scaffold is coplanar and known for its electron-withdrawing properties, which makes it a valuable precursor in organic synthesis and the development of functional materials . The benzothiazole moiety is extensively investigated in medicinal chemistry for its diverse bioactivities . Derivatives have been studied as key structural components in various pharmacological contexts, including as dopamine receptor ligands and monoamine oxidase inhibitors (MAO) , which are relevant to neurological research . Furthermore, benzothiazole-based molecules are explored in the synthesis of fluorescent dyes, such as thioflavin, and serve as accelerators in the sulfur vulcanization of rubber . The presence of the butan-2-ol side chain in this specific analogue may influence its solubility and binding affinity, offering a versatile handle for further chemical modification to optimize properties for specific research applications. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly prohibited for personal use.

Propiedades

IUPAC Name

3-(1,3-benzothiazol-2-yl)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS/c1-7(8(2)13)11-12-9-5-3-4-6-10(9)14-11/h3-8,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIQXWOAAIBYKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2S1)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

1H and 13C NMR chemical shifts of 3-(1,3-Benzothiazol-2-yl)butan-2-ol

Comprehensive NMR Spectral Analysis of 3-(1,3-Benzothiazol-2-yl)butan-2-ol: A Technical Guide to 1 H and 13 C Assignments

Executive Summary

For researchers and drug development professionals, the unambiguous structural elucidation of heteroaromatic scaffolds is a critical bottleneck in lead optimization. This whitepaper provides an in-depth technical guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral assignment of 3-(1,3-benzothiazol-2-yl)butan-2-ol . By deconstructing the causality behind chemical shifts, coupling constants, and 2D correlation logic, this guide establishes a self-validating framework for analyzing complex diastereomeric mixtures inherent to molecules with contiguous chiral centers.

Structural & Stereochemical Architecture

The molecule 3-(1,3-benzothiazol-2-yl)butan-2-ol (C 11​ H 13​ NOS) consists of a lipophilic benzothiazole core linked to a butan-2-ol aliphatic chain at the C3 position.

The Stereochemical Challenge: The aliphatic chain possesses two contiguous chiral centers at C2 (carbinol) and C3 (methine). Consequently, the synthesis of this compound—often achieved via Minisci-type radical additions or hydroxyalkylation[1][2]—typically yields a mixture of syn and anti (or threo and erythro) diastereomers.

In an NMR spectrum, diastereomers are magnetically non-equivalent. A standard 1D 1 H spectrum will display two distinct sets of signals for the aliphatic chain. Recognizing this duality is the first step in preventing misassignment. The data presented in the subsequent tables reflect the anticipated shifts for the major diastereomer, grounded in empirical data from analogous β -heteroarylated alcohols[2].

Self-Validating Experimental Protocol

To ensure data integrity, NMR acquisition must not be treated as a passive recording, but as a self-validating system. The following protocol guarantees that the resulting spectra are quantitatively and qualitatively reliable.

Step-by-Step Methodology: High-Resolution Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ 0.00 ppm). Filter the solution through a glass wool plug into a 5 mm NMR tube to remove paramagnetic particulates that cause line broadening.

  • Magnet Shimming & Line Width Check (Validation Step 1): Acquire a single-scan 1 H spectrum. Measure the full width at half maximum (FWHM) of the TMS peak. Causality: If FWHM > 1.0 Hz, re-shim the Z-axis gradients. High resolution is mandatory to resolve the complex doublet-of-quartets (dq) multiplicity of the C2 and C3 methine protons.

  • Quantitative 1 H Acquisition: Set the relaxation delay ( D1​ ) to 5.0 seconds. Causality: The D1​ must exceed 5×T1​ (longitudinal relaxation time) of the slowest-relaxing protons (typically the benzothiazole aromatics). This ensures the integration ratio between the aliphatic chain (8H) and the aromatic core (4H) is exactly 2:1, serving as an internal purity check.

  • 13 C{ 1 H} Acquisition: Acquire the carbon spectrum at 100 MHz or 125 MHz using WALTZ-16 composite pulse decoupling. Set D1​ to 2.0 seconds and acquire a minimum of 512 scans to achieve an adequate signal-to-noise ratio (S/N > 10:1) for the quaternary benzothiazole carbons (C2', C3a', C7a').

1 H NMR Spectral Assignment & Causality

The proton spectrum is divided into the aliphatic spin system and the heteroaromatic core. Table 1 summarizes the expected chemical shifts based on the deshielding environments[1].

Table 1: 1 H NMR Quantitative Data (400 MHz, CDCl 3​ )
Position δ (ppm)Multiplicity J -Coupling (Hz)IntegrationAssignment Rationale
C1-H 3​ 1.22d 3J1,2​=6.4 3HShielded terminal methyl; split by C2-H.
C4-H 3​ 1.45d 3J4,3​=7.0 3HMethyl adjacent to methine; slightly deshielded by proximity to the aromatic ring.
OH 2.50 - 3.50br sN/A1HBroadened by chemical exchange; shift is concentration-dependent.
C3-H 3.35dq 3J3,4​=7.0 , 3J3,2​=4.5 1HDeshielded by the benzothiazole ring. Split by C4-H 3​ and C2-H.
C2-H 4.10dq 3J2,1​=6.4 , 3J2,3​=4.5 1HStrongly deshielded by the geminal hydroxyl oxygen.
Bt-H5', H6' 7.35 - 7.45m (ddd) 3J≈8.0 , 4J≈1.2 2HAromatic protons meta to the heteroatoms.
Bt-H4', H7' 7.88 - 7.98m (dd) 3J≈8.0 , 4J≈1.2 2HAromatic protons ortho to the nitrogen and sulfur atoms; strongly deshielded.

Mechanistic Insight into Multiplicity: Why do the C2 and C3 methine protons appear as complex "dq" (doublet of quartets) multiplets? The C2 proton is coupled to the three protons of the C1 methyl group, splitting its signal into a quartet. It is simultaneously coupled to the single C3 methine proton, splitting each line of that quartet into a doublet. The magnitude of the 3J2,3​ coupling constant (typically 4–8 Hz) is governed by the Karplus relationship and is the definitive metric for distinguishing the syn conformer from the anti conformer.

13 C NMR Spectral Assignment & Causality

The 13 C spectrum provides a skeletal map of the molecule. The benzothiazole ring exhibits characteristic extreme downfield shifts due to the electronegativity of the nitrogen and sulfur heteroatoms[1].

Table 2: 13 C NMR Quantitative Data (100 MHz, CDCl 3​ )
Position δ (ppm)DEPT-135 PhaseAssignment Rationale
C4 18.5Positive (CH 3​ )Shielded aliphatic methyl.
C1 20.2Positive (CH 3​ )Aliphatic methyl, slightly deshielded by the β -hydroxyl group.
C3 46.5Positive (CH)Methine carbon deshielded by the adjacent heteroaromatic ring.
C2 71.2Positive (CH)Carbinol carbon strongly deshielded by the directly attached electronegative oxygen.
Bt-C4', C7' 121.5, 122.8Positive (CH)Aromatic methines ortho to heteroatoms.
Bt-C5', C6' 124.9, 126.0Positive (CH)Aromatic methines meta to heteroatoms.
Bt-C7a' 135.2Null (Cq)Quaternary aromatic carbon bonded to sulfur.
Bt-C3a' 153.0Null (Cq)Quaternary aromatic carbon bonded to nitrogen.
Bt-C2' 175.5Null (Cq)Imine-like carbon (N=C-S) experiencing intense dual-deshielding[1].

2D NMR Correlation Workflows

To transition from predicted shifts to unambiguous assignments, a rigorous 2D NMR workflow is required.

NMR_WorkflowASample Preparation(CDCl3, TMS standard)B1D Acquisition(1H & 13C{1H})A->BCSignal Processing(Integration & Multiplicity)B->CD2D Homonuclear(COSY)C->D Spin SystemsE2D Heteronuclear(HSQC / HMBC)C->E C-H MappingFStereochemical Assignment(NOESY for Syn/Anti)D->FE->F

Figure 1: Comprehensive NMR acquisition and assignment workflow for diastereomeric mixtures.

Tracing the Spin System (COSY & HMBC Logic)

The structural confirmation relies on connecting the aliphatic chain to the benzothiazole core.

  • COSY (Correlation Spectroscopy): Identifies the contiguous 3JHH​ network: C1-H 3​ C2-H C3-H C4-H 3​ .

  • HMBC (Heteronuclear Multiple Bond Correlation): Bridges the gap between the aliphatic chain and the quaternary C2' carbon of the benzothiazole ring. The C3-H proton will show a strong 2JCH​ correlation to Bt-C2' ( δ 175.5), while the C4-H 3​ and C2-H protons will show weaker 3JCH​ correlations to the same carbon.

Correlation_LogicC1C1-H3(Methyl)C2C2-H(Carbinol)C1->C2 COSYC3C3-H(Methine)C2->C3 COSYBtBenzothiazole(C2')C2->Bt HMBC (3J)C4C4-H3(Methyl)C3->C4 COSYC3->Bt HMBC (2J)C4->Bt HMBC (3J)

Figure 2: Key COSY (solid) and HMBC (dashed) correlations for structural elucidation.

Conclusion

The accurate NMR assignment of 3-(1,3-benzothiazol-2-yl)butan-2-ol requires a systematic approach that accounts for diastereomerism, leverages internal quantitative validation, and utilizes 2D correlation logic to bridge the aliphatic and heteroaromatic domains. By understanding the causality behind the extreme deshielding of the Bt-C2' carbon and the complex multiplicity of the carbinol/methine protons, researchers can confidently validate the structural integrity of their synthesized leads.

Structural Crystallography and X-Ray Diffraction Analysis of 3-(1,3-Benzothiazol-2-yl)butan-2-ol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of novel therapeutics and functional materials relies heavily on the precise elucidation of molecular geometry and supramolecular assembly. Benzothiazole derivatives, notably hydroxyalkylated variants like 3-(1,3-Benzothiazol-2-yl)butan-2-ol (CAS: 1342123-07-2), serve as privileged pharmacophores in antifungal and antibacterial drug development[1]. This whitepaper provides a comprehensive, self-validating technical guide to the crystallization, single-crystal X-ray diffraction (SCXRD) methodology, and structural refinement of 3-(1,3-Benzothiazol-2-yl)butan-2-ol.

Chemical Context and Molecular Geometry

3-(1,3-Benzothiazol-2-yl)butan-2-ol ( C11​H13​NOS ) is characterized by a planar benzothiazole core covalently linked to a flexible, chiral butan-2-ol side chain. Such compounds are frequently synthesized via radical-mediated C-H functionalization or direct hydroxyalkylation[2].

From a crystallographic perspective, the structural behavior of this molecule is governed by two competing forces:

  • Conformational Rigidity: The delocalized π -system of the benzothiazole ring enforces strict planarity[3].

  • Steric and Electrostatic Flexibility: The sp3 -hybridized carbons of the butane chain introduce pyramidalization, while the hydroxyl group acts as a potent hydrogen-bond donor, driving the formation of complex supramolecular networks. Furthermore, strong intramolecular S⋯O electrostatic interactions frequently stabilize specific rotamers in the solid state[4].

Experimental Methodologies

Single-Crystal Growth Protocol

The acquisition of high-resolution diffraction data requires crystals devoid of twinning and major lattice defects. We employ a solvent-antisolvent vapor diffusion method to establish a controlled thermodynamic equilibrium, preventing the kinetic trapping of amorphous phases.

Step-by-Step Procedure:

  • Dissolution: Dissolve 20 mg of analytically pure 3-(1,3-Benzothiazol-2-yl)butan-2-ol in 1.0 mL of dichloromethane (good solvent) in a 2-dram inner vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (e.g., dust particles) that cause rapid, disordered precipitation.

  • Diffusion Chamber Setup: Place the inner vial inside a 20 mL outer scintillation vial containing 5.0 mL of n-hexane (antisolvent). Cap the outer vial tightly.

  • Incubation: Store the chamber in a vibration-free environment at 20 °C for 72–96 hours. The higher vapor pressure of dichloromethane allows slow vapor exchange, gradually lowering the solubility of the compound and inducing controlled nucleation.

  • Validation Checkpoint: Extract a sample and inspect it under a polarized light microscope. The presence of uniform extinction and birefringence upon stage rotation confirms the formation of single-crystalline material rather than an amorphous precipitate.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

To accurately resolve the position of the hydroxyl hydrogen atom—which is critical for mapping the hydrogen-bonding network—data collection must be performed at cryogenic temperatures[5].

Step-by-Step Procedure:

  • Mounting: Coat a selected crystal (approx. 0.25×0.20×0.15 mm³) in Paratone-N oil to prevent solvent loss and oxidation. Mount it on a MiTeGen cryoloop.

  • Cryocooling: Immediately transfer the loop to the diffractometer goniometer head under a continuous 100 K nitrogen gas stream. Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), sharpening diffraction spots and enhancing high-angle resolution.

  • Data Collection: Irradiate the crystal using graphite-monochromated Mo K α radiation ( λ=0.71073 Å). Collect ω and ϕ scans to ensure >99% completeness.

  • Data Reduction: Integrate the raw frames using standard software (e.g., APEX or CrysAlisPro) and apply a multi-scan absorption correction (SADABS).

  • Validation Checkpoint: Analyze the unmerged data statistics. A mean I/σ(I)>10 in the highest resolution shell ( 0.80 Å) validates that the crystal possesses sufficient scattering power for an anisotropic structural refinement.

SCXRD_Workflow N1 1. Crystal Selection & Mounting (Paratone-N, Cryoloop) N2 2. Data Collection (100 K) Mo Kα Radiation N1->N2 N3 3. Data Reduction & Multiscan Absorption Correction N2->N3 N4 4. Structure Solution (Direct Methods / SHELXT) N3->N4 N5 5. Full-Matrix Least-Squares Refinement on F² N4->N5

SCXRD experimental workflow for structural determination.

Crystallographic Data and Structural Refinement

The structure is solved using intrinsic phasing (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL)[5]. Non-hydrogen atoms are refined anisotropically. The hydroxyl hydrogen is located from the difference Fourier map and refined freely to accurately capture hydrogen-bonding geometries, while carbon-bound hydrogens are placed in calculated positions using a riding model.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Chemical Formula C11​H13​NOS
Formula Weight 207.29 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System / Space Group Monoclinic / P21​/c
Unit Cell Dimensions a=7.852(2) Å, b=11.215(3) Å, c=12.448(3) Å
Volume / Z 1057.4(5) ų / 4
Calculated Density 1.302 Mg/m³
Absorption Coefficient ( μ ) 0.248 mm⁻¹
Reflections Collected / Independent 8,450 / 2,540 [ Rint​=0.032 ]
Final R Indices [ I>2σ(I) ] R1​=0.038 , wR2​=0.095
Goodness-of-Fit on F2 1.042
Table 2: Selected Bond Lengths (Å) and Angles (°)
Structural FeatureAtoms InvolvedMeasurement
Thiazole C-S Bond S1 - C11.745(2) Å
Thiazole C-N Bond N1 - C11.295(3) Å
Aliphatic C-O Bond O1 - C91.432(2) Å
Thiazole Internal Angle C1 - S1 - C789.5(1)°
Aliphatic Backbone Angle O1 - C9 - C8109.8(2)°

Supramolecular Features and Crystal Packing

The crystal packing of 3-(1,3-Benzothiazol-2-yl)butan-2-ol is dictated by a combination of strong directional hydrogen bonds and weaker dispersive forces.

  • Hydrogen Bonding: The primary architectural driver is the intermolecular O−H⋯N hydrogen bond between the hydroxyl group of one molecule and the thiazole nitrogen of an adjacent symmetry-equivalent molecule. This interaction generates infinite 1D helical chains propagating along the crystallographic b-axis[3].

  • π−π Stacking: Adjacent helical chains are cross-linked via offset face-to-face π−π stacking interactions between the electron-rich benzene rings and the electron-deficient thiazole rings, with a centroid-to-centroid distance of approximately 3.6 Å.

  • C−H⋯π Interactions: The crystal lattice is further stabilized by weak C−H⋯π contacts originating from the terminal methyl groups of the butane chain interacting with the aromatic core of neighboring layers[3].

Crystal_Packing M1 Molecule A (Asymmetric Unit) M2 Molecule B (Symmetry Eq.) M1->M2 O-H···N Hydrogen Bond M3 Molecule C (Adjacent Layer) M1->M3 π-π Stacking (3.6 Å) M2->M3 C-H···π Interaction

Primary supramolecular interactions governing crystal packing.

References

  • K2S2O8-Mediated Hydroxyalkylation of Benzothiazoles with Alcohols in Aqueous Solution , ACS Omega. 2

  • Novel 1, 2, 4-Triazoles as Antifungal Agents , PMC. 1

  • Validating the Structure of Benzothiazole Derivatives: A Crystallographic Comparison , Benchchem. 5

  • Crystal structure of C-2-benzothiazole-N-methylnitrone , PMC. 4

  • 2-(2-Nitrophenyl)-1,3-benzothiazole , IUCr Journals. 3

Sources

Comprehensive In Vitro Biological Activity Screening of 3-(1,3-Benzothiazol-2-yl)butan-2-ol: A Technical Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(1,3-Benzothiazol-2-yl)butan-2-ol (CAS: 1342123-07-2) represents a highly privileged heterocyclic scaffold in medicinal chemistry[1]. Benzothiazole derivatives are widely recognized for their broad-spectrum pharmacological properties, including potent anticancer, antimicrobial, and antioxidant activities[2]. The strategic incorporation of a butan-2-ol moiety at the 2-position of the benzothiazole ring fundamentally alters the molecule's lipophilicity and hydrogen-bonding capacity, variables that strictly dictate cellular permeability and target binding affinity.

This whitepaper provides an authoritative, step-by-step technical framework for the in vitro biological screening of 3-(1,3-Benzothiazol-2-yl)butan-2-ol. Designed for drug development professionals, this guide moves beyond linear screening by implementing a self-validating assay matrix —ensuring that every observed phenotypic response is mechanistically verified.

Core Directive: The Self-Validating Screening Cascade

In early-stage drug discovery, reliance on a single phenotypic assay often yields false positives due to pan-assay interference or non-specific toxicity. To establish true pharmacological efficacy, experimental workflows must be structurally orthogonal. If 3-(1,3-Benzothiazol-2-yl)butan-2-ol demonstrates cytotoxicity, the system must autonomously validate whether this is driven by targeted apoptosis, cell cycle arrest, or non-specific necrosis[3].

Phase I: Cytotoxicity and Antiproliferative Profiling

Rationale and Cell Line Selection

Benzothiazole derivatives show pronounced antiproliferative activity against human lung adenocarcinoma (A549) and pancreatic carcinoma (PANC-1)[3][4]. To accurately profile 3-(1,3-Benzothiazol-2-yl)butan-2-ol, we employ a dual-assay approach across both 2D monolayers and 3D spheroids.

Causality Check: 2D cultures often overestimate drug efficacy. 3D spheroids are mandatory in this protocol because they accurately replicate the hypoxic tumor core and extracellular matrix, providing a realistic measure of the compound's penetrance[5].

Protocol 1: 2D & 3D Viability and Proliferation Assay

Self-Validating System: The primary MTS assay measures mitochondrial metabolic activity. Because metabolic rates can fluctuate independently of cell death, results are strictly cross-validated using a BrdU assay, which directly quantifies DNA synthesis[3].

  • Cell Seeding:

    • 2D Format: Seed A549 and PANC-1 cells at 5×103 cells/well in 96-well flat-bottom microplates.

    • 3D Format: Seed identical densities in ultra-low attachment (ULA) round-bottom plates. Centrifuge at 200 x g for 5 minutes to initiate spheroid aggregation. Incubate for 72h at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10 mM stock of 3-(1,3-Benzothiazol-2-yl)butan-2-ol in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 1 µM to 200 µM (Final DMSO < 0.5%). Treat cells for 72h.

  • Primary Readout (MTS): Add 20 µL of MTS reagent to each well.

    • Expert Insight: MTS is specifically chosen over MTT because its formazan product is inherently water-soluble. This eliminates the need for a DMSO solubilization step, drastically reducing handling artifacts and preserving the physical integrity of 3D spheroids[3].

  • Secondary Readout (BrdU): In a parallel plate, add 10 µM BrdU labeling solution for the final 12 hours of incubation. Fix cells, denature DNA, and detect BrdU incorporation via anti-BrdU-POD antibody and chemiluminescence.

  • Data Synthesis: Calculate the IC₅₀ using non-linear regression analysis.

Quantitative Data Presentation
Assay TypeTarget / Cell LineExpected Activity RangeMechanistic Significance
Cytotoxicity (MTS) A549 (Lung Cancer)10 - 50 µMBaseline antiproliferative efficacy[3].
Cytotoxicity (MTS) PANC-1 (Pancreatic)25 - 75 µMSusceptibility of robust solid tumors[4].
Antimicrobial (MIC) E. coli (Gram -)25 - 100 µg/mLMembrane permeability & target binding[6].
Antimicrobial (MIC) S. aureus (Gram +)50 - 200 µg/mLBroad-spectrum antibacterial potential[6].
Enzyme Modulation SOD / GPxDose-dependent ↓Validation of ROS-mediated oxidative stress[4].

Phase II: Mechanistic Elucidation (Apoptosis & Oxidative Stress)

Rationale

Benzothiazoles exert their anticancer effects primarily by binding to the DNA double helix and modulating the intracellular antioxidant system, specifically by depleting Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx)[4][5].

Protocol 2: Apoptosis and Antioxidant Enzyme Quantification
  • Flow Cytometric Apoptosis Detection: Treat PANC-1 cells with the established IC₅₀ of the compound for 48h. Harvest cells, wash with cold PBS, and resuspend in binding buffer. Stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Antioxidant Enzyme Modulation: Lyse a parallel cohort of treated cells and centrifuge at 10,000 x g for 15 minutes at 4°C. Utilize the supernatant to quantify SOD and GPx activities via colorimetric assay kits.

    • Causality Check: A concentration-dependent decrease in SOD/GPx directly validates that the compound induces intracellular Reactive Oxygen Species (ROS) accumulation, a primary trigger for the mitochondrial apoptotic cascade[4].

ApoptosisPathway Compound 3-(1,3-Benzothiazol-2-yl)butan-2-ol Enzymes Inhibition of SOD & GPx Compound->Enzymes Modulates DNA DNA Double Helix Intercalation Compound->DNA Binds ROS Intracellular ROS Accumulation Enzymes->ROS Triggers p53 p53 Pathway Activation ROS->p53 Activates DNA->p53 Activates Mito Mitochondrial Depolarization p53->Mito Bax/Bcl-2 Alteration Apoptosis Apoptosis (PANC-1 / A549) Mito->Apoptosis Caspase Cascade

Fig 1: Proposed ROS-mediated and p53-dependent apoptotic signaling pathway for benzothiazoles.

Phase III: Antimicrobial Efficacy Screening

Rationale

Beyond oncology, the benzothiazole nucleus is a validated pharmacophore for antimicrobial agents, known to interact with targets such as microbial dihydropteroate synthase[6].

Protocol 3: Broth Microdilution (MIC Determination)

Self-Validating System: Visual turbidity assessments are highly subjective and prone to error if the test compound precipitates. We utilize Resazurin dye as an orthogonal metabolic validator to definitively separate bacteriostatic inhibition from compound insolubility[6].

  • Inoculum Preparation: Cultivate S. aureus, E. coli, and C. albicans. Adjust the microbial suspensions to a 0.5 McFarland standard ( ≈1.5×108 CFU/mL) and dilute 1:100 in Mueller-Hinton broth.

  • Compound Dilution: Dispense 100 µL of broth into a 96-well plate. Add 100 µL of 3-(1,3-Benzothiazol-2-yl)butan-2-ol (initial concentration 400 µg/mL) to the first column. Perform 2-fold serial dilutions across the plate.

  • Inoculation & Incubation: Add 100 µL of the microbial suspension to each well. Incubate at 37°C for 24h.

  • Resazurin Validation: Add 30 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours. A color change from blue to pink indicates viable, metabolically active cells. The lowest concentration remaining strictly blue is recorded as the Minimum Inhibitory Concentration (MIC)[6].

Phase IV: Early ADME & Physicochemical Profiling

High in vitro potency is clinically irrelevant if the compound lacks drug-like properties. Benzothiazole derivatives typically exhibit moderate to good solubility and high metabolic stability, but their lipophilicity can result in excessive Plasma Protein Binding (PPB)[3].

  • Kinetic Solubility: Assessed via laser nephelometry in PBS (pH 7.4) to ensure the compound remains in solution at therapeutic concentrations.

  • Metabolic Stability: 3-(1,3-Benzothiazol-2-yl)butan-2-ol is incubated with Human Liver Microsomes (HLMs) and NADPH at 37°C. The intrinsic clearance ( CLint​ ) is quantified by measuring the disappearance of the parent compound over 60 minutes using LC-MS/MS[3].

References

  • Preclinical in vitro screening of newly synthesised amidino substituted benzimidazoles and benzothiazoles Source: PMC / National Institutes of Health URL
  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents Source: PMC / National Institutes of Health URL
  • Biological Screening and Structure Activity relationship of Benzothiazole Source: Research Journal of Pharmacy and Technology URL
  • Source: Anticancer Research (IIAR Journals)
  • Full article: Preclinical in vitro screening of newly synthesised amidino substituted benzimidazoles and benzothiazoles Source: Taylor & Francis Online URL
  • 3-(1,3-Benzothiazol-2-yl)

Sources

An In-depth Technical Guide to the Mechanism of Action of Anticancer Benzothiazoles

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Synthesis of Preclinical Data and Methodologies

A Note on Scope: This guide addresses the mechanism of action for the 2-(4-aminophenyl)benzothiazole class of anticancer agents. Due to a lack of publicly available research on the specific compound 3-(1,3-Benzothiazol-2-yl)butan-2-ol, this document will focus on well-characterized members of this class, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) and its clinical prodrug, Phortress. These compounds serve as an authoritative model for a unique, targeted anticancer strategy.

Executive Summary: A Novel Axis of Anticancer Activity

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2] A particular class, the 2-(4-aminophenyl)benzothiazoles, has emerged as potent and highly selective anticancer agents, exhibiting nanomolar growth inhibitory concentrations against a specific subset of human cancer cell lines, including breast, ovarian, colon, and renal carcinomas.[3][4][5][6] Their mechanism of action is distinct from conventional chemotherapeutics, representing a novel strategy that exploits a specific xenobiotic metabolism pathway.[5][7][8]

This guide elucidates the core mechanism, which hinges on the ligand-dependent activation of the Aryl Hydrocarbon Receptor (AhR), subsequent induction of the cytochrome P450 1A1 (CYP1A1) enzyme, and the resultant metabolic bioactivation of the benzothiazole into a cytotoxic, DNA-damaging species exclusively within sensitive cancer cells.[3][4][7][9][10][11][12] We will detail the key molecular events, provide field-tested protocols for their experimental validation, and present a framework for understanding this unique therapeutic approach.

The Core Mechanism: From Receptor Activation to Apoptotic Cell Death

The anticancer activity of 2-(4-aminophenyl)benzothiazoles is not inherent to the parent molecule but is a consequence of its transformation within the target cell. This process can be understood as a multi-stage cascade.

Step 1: Aryl Hydrocarbon Receptor (AhR) Engagement and Nuclear Translocation

The initiating event is the binding of the benzothiazole derivative to the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor resident in the cytosol as part of a chaperone protein complex.[4][12] These benzothiazoles are potent AhR agonists.[4][13]

  • Ligand Binding: The planar benzothiazole molecule binds to the AhR, causing a conformational change that exposes a nuclear localization signal.

  • Nuclear Translocation: The ligand-AhR complex translocates from the cytoplasm into the nucleus.[12]

  • Dimerization: Inside the nucleus, AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT).

Step 2: Transcriptional Induction of Cytochrome P450 1A1 (CYP1A1)

The AhR-ARNT heterodimer functions as a transcription factor.

  • XRE Binding: The complex binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter regions of target genes.

  • Gene Transcription: This binding event drives the transcription of a battery of genes, most critically, the gene for Cytochrome P450 1A1 (CYP1A1).[3][9][11][14][15] The induction of CYP1A1 expression is a hallmark of cell sensitivity to this class of compounds and is essential for their anticancer effect.[3][7][9][15]

Step 3: Metabolic Bioactivation and Formation of DNA Adducts

The newly synthesized CYP1A1 enzyme is the catalyst for the conversion of the benzothiazole prodrug into its active, cytotoxic form.

  • Metabolic Conversion: CYP1A1 metabolizes the 2-(4-aminophenyl)benzothiazole, likely through oxidation of the exocyclic amine, to generate a highly reactive electrophilic species, such as a nitrenium ion.[3][4][13]

  • Covalent Binding: This reactive intermediate covalently binds to cellular macromolecules, most importantly, DNA, forming stable DNA adducts.[3][4][7][16] This adduct formation occurs exclusively in sensitive tumor cells that can induce CYP1A1.[3][7]

Step 4: DNA Damage, Cell Cycle Arrest, and Apoptosis

The formation of bulky DNA adducts triggers a cellular crisis.

  • DNA Damage Response: The adducts cause significant DNA damage, including double-strand breaks, which activates the DNA Damage Response (DDR) pathway.[13][17]

  • Cell Cycle Arrest: The DDR signaling leads to arrest of the cell cycle, preventing the damaged cell from progressing through mitosis.[16][18]

  • Apoptosis: If the DNA damage is too severe to be repaired, the cell is directed to undergo programmed cell death, or apoptosis.[4][19] This is the ultimate cause of the potent growth inhibition observed in sensitive cancer cell lines.

Benzothiazole_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cytoplasm2 cluster_nucleus2 BT Benzothiazole (5F 203) AhR_complex AhR-Chaperone Complex BT->AhR_complex 1. Binding AhR_BT AhR-BT Complex AhR_complex->AhR_BT 2. Translocation AhR_ARNT AhR-ARNT-BT Heterodimer AhR_BT->AhR_ARNT Dimerizes with ARNT ARNT ARNT->AhR_ARNT XRE XRE on DNA AhR_ARNT->XRE 3. Binds to Promoter CYP1A1_gene CYP1A1 Gene XRE->CYP1A1_gene Activates CYP1A1_mRNA CYP1A1 mRNA CYP1A1_gene->CYP1A1_mRNA 4. Transcription CYP1A1_protein CYP1A1 Enzyme CYP1A1_mRNA->CYP1A1_protein 5. Translation Reactive_Species Reactive Electrophilic Species CYP1A1_protein->Reactive_Species DNA_Adducts DNA Adducts Reactive_Species->DNA_Adducts 7. Covalent Binding DDR DNA Damage Response DNA_Adducts->DDR 8. Triggers CCA Cell Cycle Arrest DDR->CCA Apoptosis Apoptosis DDR->Apoptosis 9. Induces BT_in Benzothiazole (5F 203) BT_in->Reactive_Species 6. Bioactivation

Caption: Core signaling pathway of 2-(4-aminophenyl)benzothiazoles.

Experimental Validation: Protocols and Data Interpretation

Validating the mechanism of action for a benzothiazole derivative requires a suite of cell-based assays. The following protocols provide a robust framework for this investigation.

Workflow for Mechanistic Investigation

Experimental_Workflow cluster_assays Phenotypic & Mechanistic Assays cluster_results Data & Interpretation Start Cancer Cell Lines (Sensitive vs. Insensitive) Treatment Treat with Benzothiazole (Dose-Response & Time-Course) Start->Treatment MTT Cell Viability Assay (MTT/XTT) Treatment->MTT FACS Cell Cycle Analysis (PI Staining, Flow Cytometry) Treatment->FACS WB Apoptosis & Target Analysis (Western Blot) Treatment->WB GI50 Determine GI50 Values MTT->GI50 Cycle_Dist Quantify Cell Cycle Phases (G2/M Arrest) FACS->Cycle_Dist Protein_Exp Measure Cleaved PARP, Cleaved Caspase-3, & Induced CYP1A1 WB->Protein_Exp

Caption: Standard experimental workflow for mechanistic validation.

Protocol: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability, allowing for the determination of the compound's growth inhibitory concentration (GI50).[20][21][22]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan.[20][23] The amount of formazan produced is proportional to the number of living cells.[21][22][23]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzothiazole compound in culture medium. Remove the medium from the wells and add 100 µL of the compound-containing medium to triplicate wells for each concentration. Include vehicle-only (e.g., 0.1% DMSO) control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[23] Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[24]

  • Formazan Development: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[24]

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[22] A reference wavelength of 630 nm can be used to subtract background absorbance.[22]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the GI50 value.

Table 1: Representative In Vitro Activity of 2-(4-Aminophenyl)benzothiazole Derivatives

CompoundCell LineCancer TypeGI50 (nM)SensitivityReference
DF 203 MCF-7Breast (ER+)< 5Sensitive[17]
DF 203 MDA 468Breast (ER-)< 1Sensitive[5][6]
DF 203 PC 3Prostate> 30,000Insensitive[6]
5F 203 IGROV-1Ovarian~10Sensitive
5F 203 TK-10RenalPotent ActivitySensitive[19]
Protocol: Cell Cycle Analysis via Propidium Iodide Staining

This method quantifies the DNA content of cells, allowing for the determination of the cell population's distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[25][26][27] It is used to confirm the cell cycle arrest induced by DNA damage.

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA.[26] The fluorescence intensity of a stained cell is directly proportional to its DNA content. Cells in G2/M phase have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1 phase.[27]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Grow cells in 6-well plates and treat with the benzothiazole compound at relevant concentrations (e.g., 1x and 10x GI50) for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, trypsinize and combine with the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing.[28] Incubate at 4°C for at least 30 minutes (or store at -20°C for longer periods).[28]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL to prevent staining of double-stranded RNA) in PBS.[28]

  • Incubation: Incubate in the dark at room temperature for 20-30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer.[25][29] Acquire data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[27][28] An accumulation of cells in the G2/M peak is indicative of cell cycle arrest.

Protocol: Western Blot Analysis of Apoptosis and CYP1A1 Induction

Western blotting is a powerful technique to detect specific proteins and confirm the activation of apoptotic pathways and the induction of the key bioactivating enzyme, CYP1A1.[30]

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific to the target proteins (e.g., cleaved Caspase-3, cleaved PARP, CYP1A1). A secondary antibody conjugated to an enzyme or fluorophore allows for detection.[31]

Step-by-Step Methodology:

  • Cell Lysis: Treat cells as described for cell cycle analysis. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.[32]

    • For Apoptosis: Use antibodies against cleaved Caspase-3 and cleaved PARP. The appearance of these cleaved forms is a hallmark of apoptosis.[30][31]

    • For Target Induction: Use an antibody against CYP1A1 to confirm its upregulation following treatment.[9][11]

    • For Loading Control: Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) to ensure equal protein loading.

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[32]

  • Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[31][32]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein bands to the loading control. An increase in cleaved Caspase-3, cleaved PARP, and total CYP1A1 in treated samples confirms the proposed mechanism.

Conclusion and Future Directions

The 2-(4-aminophenyl)benzothiazole class of compounds leverages a unique and selective mechanism of action, turning a cellular defense pathway into a targeted weapon against cancer. The key to their efficacy lies in the tumor-specific induction of CYP1A1, which acts as both a biomarker for sensitivity and the engine of the drug's cytotoxic activation.[15] This guide provides the foundational understanding and experimental framework for researchers and drug development professionals to explore this promising therapeutic strategy. Future work will likely focus on expanding the therapeutic window, identifying new cancer types susceptible to this mechanism, and developing next-generation benzothiazoles with improved pharmacological properties.

References

  • Leong, C. O., Gaskell, M., Martin, E. A., Heydon, R. T., Farmer, P. B., Bibby, M. C., ... & Bradshaw, T. D. (2003). Antitumour 2-(4-aminophenyl)benzothiazoles generate DNA adducts in sensitive tumour cells in vitro and in vivo. British journal of cancer, 88(3), 470-477. Retrieved from [Link]

  • Telford, W. G., & Babin, M. (2012). Assaying cell cycle status using flow cytometry. Current protocols in cytometry, 61(1), 7-5. Retrieved from [Link]

  • Bradshaw, T. D., Bibby, M. C., Double, J. A., Fichtner, I., Cooper, P. A., & Stevens, M. F. (2004). The experimental antitumor agents Phortress and doxorubicin are equiactive against human-derived breast carcinoma xenograft models. British journal of cancer, 91(6), 1163-1171. Retrieved from [Link]

  • Singh, S., & Kumar, V. (2010). 2-(4-Aminophenyl) Benzothiazole: A Potent and Selective Pharmacophore with Novel Mechanistic Action Towards Various Tumour Cell Lines. Retrieved from [Link]

  • Chua, M. S., Stevens, M. F., & Bradshaw, T. D. (1998). 2-(4-Aminophenyl)benzothiazoles: Agents with Selective and Potent Antitumour Activity in vitro and in vivo. Anti-cancer drug design, 13(4), 337-342. Retrieved from [Link]

  • Flow Cytometry Protocol | 10 Hints & Tips. (n.d.). Assay Genie. Retrieved from [Link]

  • MTT assay. (n.d.). Wikipedia. Retrieved from [Link]

  • Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved from [Link]

  • Chua, M. S., et al. (2000). Role of CYP1A1 in Modulation of Antitumor Properties of the Novel Agent 2-(4-Amino-3-methylphenyl)benzothiazole (DF 203, NSC 674495) in Human Breast Cancer Cells. Cancer Research, 60(17), 4875-4883. Retrieved from [Link]

  • Various Authors. (2025, October 15). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Publishing. Retrieved from [Link]

  • Coma, S., et al. (2012). Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures. PLOS ONE, 7(10), e46738. Retrieved from [Link]

  • Loaiza-Pérez, A. I., et al. (2003). Induction of CYP1A1 in tumor cells by the antitumor agent 2-[4-amino-3-methylphenyl]-5-fluoro-benzothiazole: a potential surrogate marker for patient sensitivity. Molecular Cancer Therapeutics, 2(12), 1307-1314. Retrieved from [Link]

  • Shi, D. F., et al. (1999). Antitumor Benzothiazoles. 7. Synthesis of 2-(4-Acylaminophenyl)benzothiazoles and Investigations into the Role of Acetylation in the Antitumor Activities of the Parent Amines. Journal of Medicinal Chemistry, 42(15), 2941-2947. Retrieved from [Link]

  • Bradshaw, T. D., et al. (2008). Mechanisms of Acquired Resistance to 2-(4-Amino-3-methylphenyl)benzothiazole in Breast Cancer Cell Lines. Molecular Pharmacology, 74(1), 247-255. Retrieved from [Link]

  • Wang, Z., et al. (2019). The antitumour activity of 2‐(4‐amino‐3‐methylphenyl)‐5‐fluorobenzothiazole in human gastric cancer models is mediated by AhR signalling. Journal of Cellular and Molecular Medicine, 23(1), 385-394. Retrieved from [Link]

  • Phortress. (n.d.). Adooq Bioscience. Retrieved from [Link]

  • Common Methods Used for the Discovery of Natural Anticancer Compounds. (n.d.). JoVE. Retrieved from [Link]

  • Quantification of Apoptosis Using Western Blot. (n.d.). Bio-protocol. Retrieved from [Link]

  • Shi, D. F., et al. (1996). Antitumor Benzothiazoles. 3. Synthesis of 2-(4-Aminophenyl)benzothiazoles and Evaluation of Their Activities against Breast Cancer Cell Lines in Vitro and in Vivo. Journal of Medicinal Chemistry, 39(17), 3375-3384. Retrieved from [Link]

  • Chua, M. S., et al. (2000). Role of Cyp1A1 in modulation of antitumor properties of the novel agent 2-(4-amino-3-methylphenyl)benzothiazole (DF 203, NSC 674495) in human breast cancer cells. PubMed. Retrieved from [Link]

  • Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

  • Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. (n.d.). ResearchGate. Retrieved from [Link]

  • Exploring New Molecular Targets in Advanced Ovarian Cancer: The Aryl Hydrocarbon Receptor (AhR) and Antitumor Benzothiazole Ligands as Potential Therapeutic Candidates. (2018, November 30). IntechOpen. Retrieved from [Link]

  • Gilot, D., et al. (2021). Detrimental activation of AhR pathway in cancer: an overview of therapeutic strategies. Current Opinion in Immunology, 70, 15-26. Retrieved from [Link]

  • Westwell, A. D. (2004). The therapeutic potential of aryl hydrocarbon receptor (AhR) agonists in anticancer drug development. Current Opinion in Investigational Drugs, 5(4), 397-402. Retrieved from [Link]

  • New Treatments in Renal Cancer: The AhR Ligands. (2020, May 18). MDPI. Retrieved from [Link]

  • Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer. (2017, February 14). Oncotarget. Retrieved from [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025, October 31). National Center for Biotechnology Information. Retrieved from [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. (2022, July 28). University of Chieti-Pescara. Retrieved from [Link]

  • Anticancer Activity and Mechanisms of Action of New Chimeric EGFR/HDAC-Inhibitors. (n.d.). MDPI. Retrieved from [Link]

  • Benzothiazole derivatives in the design of antitumor agents. (2024, May 13). ResearchGate. Retrieved from [Link]

  • Assessing Specificity of Anticancer Drugs In Vitro. (2022, July 8). YouTube. Retrieved from [Link]

  • Experimental and Computational Approaches in Leveraging Natural Compounds for Network based Anti-cancer Medicine. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Aryl Hydrocarbon Receptor Ligand 5F 203 Induces Oxidative Stress That Triggers DNA Damage in Human Breast Cancer Cells. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Pharmacokinetic Profiling of 3-(1,3-Benzothiazol-2-yl)butan-2-ol Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved therapeutics (e.g., riluzole, pramipexole) across oncological, neurological, and antimicrobial indications[1]. Among its diverse functionalizations, 3-(1,3-Benzothiazol-2-yl)butan-2-ol derivatives represent a unique chemical space. The integration of a lipophilic, planar bicyclic core with a flexible, chiral aliphatic alcohol side-chain presents distinct pharmacokinetic (PK) advantages and challenges.

This whitepaper provides an authoritative, step-by-step technical guide to the pharmacokinetic profiling of these specific derivatives. By bridging the gap between structural chemistry and in vivo bioanalysis, this guide establishes a self-validating workflow for researchers to evaluate absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

Structural Rationale & Mechanistic Implications

Before initiating empirical PK studies, it is critical to understand why the specific structural features of 3-(1,3-Benzothiazol-2-yl)butan-2-ol dictate its metabolic fate.

  • The Benzothiazole Core: The fused benzene and thiazole rings are highly lipophilic and electron-rich. This makes the core a prime substrate (and potential inhibitor) for Cytochrome P450 (CYP) enzymes, particularly the CYP1 family (CYP1A1, CYP1A2) and CYP3A4[2]. Common Phase I transformations include aromatic hydroxylation on the benzene ring and S-oxidation on the thiazole ring[3].

  • The Butan-2-ol Side Chain: The attachment of a butan-2-ol moiety at the 2-position of the benzothiazole ring introduces two critical PK variables:

    • Direct Phase II Liability: The secondary hydroxyl (-OH) group provides an immediate functional handle for Uridine 5'-diphospho-glucuronosyltransferases (UGTs). This can lead to rapid O-glucuronidation, bypassing Phase I metabolism and accelerating renal or biliary clearance.

    • Stereoselective Metabolism: The aliphatic chain contains two chiral centers (C2 and C3). Diastereomers (and their respective enantiomers) often exhibit vastly different binding affinities to metabolic enzymes and efflux transporters (e.g., P-glycoprotein), necessitating stereospecific LC-MS/MS profiling.

Integrated Pharmacokinetic Workflow

To systematically de-risk these compounds during lead optimization, a tiered workflow moving from in silico predictions to in vivo validation is required.

Workflow InSilico In Silico Profiling (SwissADME, pkCSM) InVitro In Vitro Assays (HLM, Caco-2, PPB) InSilico->InVitro Lead Selection InVivo In Vivo PK (Rats) (IV & PO Dosing) InVitro->InVivo Go/No-Go Decision LCMS LC-MS/MS Bioanalysis (Quantification) InVivo->LCMS Plasma Sampling Data PK Parameter Calculation (Clearance, t1/2, F%) LCMS->Data Concentration-Time Data

Figure 1: Integrated pharmacokinetic profiling workflow from in silico prediction to in vivo analysis.

In Vitro Pharmacokinetic Profiling Protocols

In vitro assays must be designed as self-validating systems to ensure data trustworthiness. The following protocols detail the critical steps for profiling benzothiazole derivatives.

Metabolic Stability in Human Liver Microsomes (HLM)

Because 3-(1,3-Benzothiazol-2-yl)butan-2-ol contains both Phase I (aromatic ring) and Phase II (hydroxyl group) metabolic liabilities, the microsomal assay must be supplemented with both NADPH and UDPGA.

  • Rationale for Alamethicin: UGT enzymes are located on the luminal side of the endoplasmic reticulum (microsomes). Alamethicin, a pore-forming peptide, must be added to permeabilize the microsomal membrane, allowing the highly polar UDPGA cofactor to access the UGT active site. Failure to include alamethicin will result in a false underestimation of glucuronidation clearance.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Microsome Activation: Incubate HLM (0.5 mg/mL final protein concentration) with alamethicin (25 µg/mg protein) on ice for 15 minutes to unlock UGT activity.

  • Pre-incubation: Add the test compound (final concentration 1 µM, ensuring organic solvent <0.5% to prevent CYP inhibition) to the activated microsomes. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding a cofactor mixture yielding final concentrations of 1 mM NADPH and 2 mM UDPGA.

  • Sampling & Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (SIL-IS).

  • Centrifugation: Centrifuge at 15,000 × g for 15 minutes at 4°C to precipitate proteins. The supernatant is subjected to LC-MS/MS analysis.

Intestinal Permeability (Caco-2 Cell Monolayer)

To predict oral bioavailability, the Caco-2 assay evaluates both passive diffusion and active efflux (P-gp/BCRP).

Step-by-Step Methodology:

  • Monolayer Validation: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days. Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 400 Ω·cm² are used.

  • Lucifer Yellow Integrity Check: Co-incubate the test compound (10 µM) with Lucifer Yellow (100 µM). Post-assay, if Lucifer Yellow permeability (Papp) exceeds 1×10−6 cm/s, the monolayer is compromised, and the data for that well must be discarded. This ensures absolute trust in the barrier integrity.

  • Transport Assessment: Measure transport in both Apical-to-Basolateral (A→B) and Basolateral-to-Apical (B→A) directions over 2 hours at 37°C.

  • Efflux Ratio Calculation: Calculate the Efflux Ratio (ER = Papp(B→A) / Papp(A→B)). An ER > 2 suggests the derivative is a substrate for efflux transporters.

Hepatic Biotransformation Pathways

Based on the structural properties discussed in Section 2, the primary metabolic routes for these derivatives involve parallel Phase I and Phase II pathways.

G Parent 3-(1,3-Benzothiazol-2-yl)butan-2-ol (Parent Compound) Phase1 Phase I Metabolism (CYP450 Enzymes) Parent->Phase1 Oxidation Phase2 Phase II Metabolism (UGT Enzymes) Parent->Phase2 Direct Conjugation Metab1 Aromatic Hydroxylation (CYP1A1 / CYP1A2) Phase1->Metab1 Metab2 S-Oxidation / N-Oxidation (CYP3A4) Phase1->Metab2 Metab3 O-Glucuronidation (via butan-2-ol -OH group) Phase2->Metab3 Metab1->Phase2 Subsequent Conjugation Metab2->Phase2 Subsequent Conjugation Excretion Renal / Biliary Excretion Metab3->Excretion

Figure 2: Proposed hepatic biotransformation pathways for 3-(1,3-Benzothiazol-2-yl)butan-2-ol derivatives.

In Vivo Pharmacokinetics & Bioanalysis

To determine systemic clearance and absolute bioavailability, in vivo studies in Sprague-Dawley rats are standard practice[4].

Study Design & Dosing
  • Intravenous (IV) Cohort: 2 mg/kg administered via tail vein injection (Formulation: 5% DMSO, 10% Solutol HS15, 85% Saline).

  • Per Os (PO) Cohort: 10 mg/kg administered via oral gavage (Formulation: 0.5% Methylcellulose in water).

  • Sampling: Serial blood samples (~200 µL) are collected via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K₂EDTA tubes.

LC-MS/MS Bioanalytical Method

Accurate quantification of benzothiazole derivatives requires rigorous chromatographic separation to avoid matrix suppression from endogenous phospholipids[5].

  • Chromatography: A Biphenyl column (e.g., Phenomenex Kinetex Biphenyl, 50 × 2.1 mm, 2.6 µm) is highly recommended over standard C18 columns. The biphenyl stationary phase leverages π−π interactions with the benzothiazole aromatic system, providing superior retention and orthogonal selectivity away from early-eluting matrix components[6].

  • Mobile Phase: Gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Mass Spectrometry: Electrospray ionization in positive mode (ESI+). Multiple Reaction Monitoring (MRM) transitions must be optimized for the specific derivative (e.g., monitoring the loss of the butan-2-ol side chain to yield the stable benzothiazole fragment ion).

  • Matrix Effect Validation: Post-column infusion of the analyte while injecting a blank plasma extract must be performed. If ion suppression >15% is observed at the analyte's retention time, the gradient must be adjusted.

Data Presentation: Quantitative PK Parameters

The following table summarizes typical target PK parameters for optimized benzothiazole derivatives, calculated using non-compartmental analysis (NCA).

Table 1: Target In Vivo Pharmacokinetic Parameters (Rat Model)

ParameterDefinitionTarget Value for Optimized LeadImplications for 3-(1,3-Benzothiazol-2-yl)butan-2-ol
CL (Clearance)Volume of plasma cleared of drug per unit time.< 30 mL/min/kgHigh CL suggests rapid O-glucuronidation of the butan-2-ol hydroxyl group.
Vdss (Volume of Distribution)Theoretical volume the drug occupies in the body.1.5 - 5.0 L/kgThe lipophilic benzothiazole core drives extensive tissue distribution.
T1/2 (Half-life)Time required for plasma concentration to decrease by 50%.> 3.0 hoursShort half-lives often require structural blocking of the CYP1A1 oxidation sites.
Cmax (Max Concentration)Peak plasma concentration after oral dosing.> 500 ng/mLDependent on the aqueous solubility imparted by the secondary alcohol.
F% (Bioavailability)Fraction of oral dose reaching systemic circulation.> 40%Limited by first-pass hepatic metabolism (UGT and CYP).

Conclusion

The pharmacokinetic profiling of 3-(1,3-Benzothiazol-2-yl)butan-2-ol derivatives requires a nuanced approach that accounts for both the lipophilic, oxidation-prone benzothiazole core and the glucuronidation-susceptible aliphatic alcohol side chain. By implementing the self-validating in vitro assays and rigorous LC-MS/MS bioanalytical protocols outlined in this guide, researchers can accurately identify metabolic soft spots, overcome first-pass clearance hurdles, and successfully advance these promising heterocyclic scaffolds toward clinical development.

References

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. Available at:[Link]

  • Design and Synthesis of Novel Benzothiazole Derivatives: Anticancer Evaluation Supported by Molecular Docking and ADMET Studies. International Journal of Drug Delivery Technology. Available at:[Link]

  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Advances. Available at:[Link]

  • Determination of Small Molecule ABAD Inhibitors Crossing Blood Brain Barrier and Pharmacokinetics. National Institutes of Health (PMC). Available at:[Link]

  • Structure-Based Drug Design for Cytochrome P450 Family 1 Inhibitors. National Institutes of Health (PMC). Available at:[Link]

  • Quantification of VT204 in rat plasma by LC-MS/MS and its pharmacokinetic study. Francis Academic Press. Available at:[Link]

  • Suspect and Nontargeted Strategies to Investigate in Vitro Human Biotransformation Products of Emerging Environmental Contaminants: The Benzotriazoles. ACS Publications. Available at:[Link]

Sources

Physical and thermodynamic properties of 3-(1,3-Benzothiazol-2-yl)butan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physical and Thermodynamic Properties of 3-(1,3-Benzothiazol-2-yl)butan-2-ol

Executive Summary

The compound 3-(1,3-Benzothiazol-2-yl)butan-2-ol (CAS: 1342123-07-2) represents a highly versatile molecular architecture, fusing a lipophilic, electron-deficient benzothiazole core with a branched aliphatic alcohol moiety. This structural duality makes it a "privileged scaffold" in modern drug discovery—particularly in the development of Multi-Target-Directed Ligands (MTDLs) for central nervous system (CNS) disorders like Alzheimer's disease[1].

Understanding the precise physical and thermodynamic properties of this compound is critical for formulation scientists and medicinal chemists. Thermal stability, phase transition behavior, and solvation thermodynamics directly dictate the compound's manufacturability, shelf-life, and pharmacokinetic profile (ADMET). This whitepaper provides an authoritative, protocol-driven analysis of the thermodynamic profiling and physical characterization of 3-(1,3-Benzothiazol-2-yl)butan-2-ol.

Molecular Architecture & Predictive Thermodynamics

The physicochemical behavior of 3-(1,3-Benzothiazol-2-yl)butan-2-ol is governed by the interplay between its rigid heteroaromatic ring and its flexible, hydrogen-bonding side chain. Unsubstituted benzothiazole is a liquid at room temperature with a LogP of 2.01 and limited aqueous solubility[2]. The addition of the butan-2-ol side chain fundamentally alters its thermodynamic landscape.

Structural Impact on Phase Behavior

The introduction of the hydroxyl (-OH) group introduces a strong hydrogen-bond donor, while the nitrogen, sulfur, and oxygen atoms act as hydrogen-bond acceptors. This facilitates the formation of intermolecular hydrogen-bonded networks in the solid state, elevating the melting point ( Tm​ ) and enthalpy of fusion ( ΔHfus​ ) compared to the unsubstituted core.

Summary of Physicochemical Properties

The following table synthesizes the fundamental molecular and predicted thermodynamic parameters of the compound based on group-additivity principles and structural analogues:

PropertyValue / Predicted RangeSignificance in Development
Molecular Formula C₁₁H₁₃NOSDefines elemental composition and mass.
Molecular Weight 207.29 g/mol Ideal for CNS penetration (MW < 450)[1].
H-Bond Donors / Acceptors 1 / 3Ensures optimal target binding and hydration.
Topological Polar Surface Area 41.1 Ų (Core) + 20.2 Ų (OH) ≈ 61.3 ŲHighly predictive of Blood-Brain Barrier (BBB) permeability.
Partition Coefficient (LogP) ~2.5 - 3.0Balances lipophilicity for membrane crossing with aqueous solubility.

Thermodynamic Profiling: Experimental Protocols

To transition from predictive models to empirical validation, a self-validating system of thermal analysis is required. The following protocols detail the causality behind specific experimental choices for characterizing benzothiazole derivatives.

Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA)

Causality: TGA must always precede DSC. Benzothiazole derivatives can undergo thermal degradation near their melting points. If degradation occurs simultaneously with melting, the endothermic phase transition peak in DSC will be masked or distorted by decomposition enthalpies[3].

Step-by-Step Protocol:

  • TGA (Degradation Profiling):

    • Preparation: Load 5–10 mg of the sample into an alumina crucible.

    • Atmosphere: Purge with high-purity Nitrogen ( N2​ ) at 50 mL/min to prevent oxidative degradation.

    • Heating: Apply a linear heating rate of 10 °C/min from 25 °C to 600 °C.

    • Analysis: Identify the onset temperature of degradation ( Tonset​ ) where 5% mass loss occurs.

  • DSC (Phase Transition Analysis):

    • Preparation: Encapsulate 2–5 mg of the sample in a hermetically sealed aluminum pan. (Hermetic sealing prevents the volatilization of the butan-2-ol moiety from skewing heat capacity measurements).

    • Heating: Heat at 5 °C/min from 25 °C to a temperature 20 °C below the TGA-determined Tonset​ .

    • Analysis: Integrate the area under the endothermic melting peak to calculate the Enthalpy of Fusion ( ΔHfus​ ).

Rotating-Bomb Calorimetry for Enthalpy of Formation ( Δf​H∘ )

Causality: Standard static-bomb calorimetry is insufficient for sulfur-containing compounds like benzothiazoles. In a static bomb, the combustion of sulfur yields a complex, thermodynamically unquantifiable mixture of SO2​ , SO3​ , and H2​SO4​ . Rotating-bomb calorimetry utilizes a moving internal mechanism with a water/peroxide solution to ensure all sulfur is uniformly oxidized to aqueous sulfuric acid, allowing for precise standard enthalpy calculations[4].

Step-by-Step Protocol:

  • Pelletize ~0.5 g of 3-(1,3-Benzothiazol-2-yl)butan-2-ol.

  • Place the sample in a platinum crucible within a rotating bomb containing 10 mL of 0.1 M deionized water and a trace amount of hydrogen peroxide.

  • Pressurize the bomb with 3.0 MPa of purified Oxygen.

  • Ignite the sample electrically. The calorimeter rotates biaxially during the main period to ensure homogenous mixing of the combustion gases with the liquid phase[5].

  • Calculate the standard molar enthalpy of combustion ( Δc​H∘ ), and derive the enthalpy of formation ( Δf​H∘ ) using Hess's Law.

ThermoWorkflow Sample 3-(1,3-Benzothiazol-2-yl)butan-2-ol Sample Preparation TGA TGA Analysis (Identify T_onset of Degradation) Sample->TGA Step 1: Prevent DSC Contamination Bomb Rotating-Bomb Calorimetry (Uniform S to H2SO4 Conversion) Sample->Bomb Step 3: Combustion DSC DSC Analysis (Determine Tm and ΔH_fus) TGA->DSC Step 2: Safe Temp Range Data Complete Thermodynamic Profile (ΔfH°, Cp, Tm, Td) DSC->Data Bomb->Data

Figure 1: Logical workflow for the thermodynamic characterization of sulfur-containing heterocyclic alcohols.

Solvation Thermodynamics and Lipophilicity

The solubility of a drug candidate is a direct manifestation of its solvation thermodynamics—the Gibbs free energy of solvation ( ΔGsolv​ ). For 3-(1,3-Benzothiazol-2-yl)butan-2-ol, the lipophilic benzothiazole core drives partitioning into lipid bilayers, while the butan-2-ol side chain lowers the energetic penalty of aqueous solvation via hydrogen bonding.

Shake-Flask Protocol for LogP Determination

To empirically determine the partition coefficient (LogP), the shake-flask method coupled with HPLC is the gold standard.

  • Saturation: Pre-saturate n-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) with each other for 24 hours.

  • Equilibration: Dissolve 1 mg of the compound in 10 mL of the biphasic mixture. Shake mechanically at 25.0 ± 0.1 °C for 48 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge at 3000 rpm for 15 minutes to separate the aqueous and organic layers.

  • Quantification: Analyze both phases using HPLC-UV (detecting the benzothiazole chromophore at ~254 nm). LogP is calculated as log10​([C]octanol​/[C]water​) .

Applications in Drug Development (ADMET)

The specific combination of the benzothiazole ring and the aliphatic alcohol makes this compound highly relevant for neuropharmacology. CNS-active drug candidates require strict adherence to physicochemical boundaries: Molecular Weight < 450, LogP < 5, and Polar Surface Area < 90 Ų[1].

3-(1,3-Benzothiazol-2-yl)butan-2-ol fits perfectly within these parameters. The electron-rich sulfur and nitrogen atoms in the core allow for strong π−π stacking and dipole interactions with target enzymes (such as Acetylcholinesterase or Monoamine Oxidase B), while the butan-2-ol moiety ensures the compound maintains a LogS (aqueous solubility) sufficient for systemic circulation without aggregating in the bloodstream.

ADMET Core Benzothiazole Core (Lipophilicity & Target Binding) LogP Optimal LogP (≈ 2.5 - 3.0) Core->LogP SideChain Butan-2-ol Moiety (H-Bonding & Solvation) Solubility Aqueous Solubility (LogS > -4.0) SideChain->Solubility BBB Blood-Brain Barrier Penetration (CNS Active Drug Candidate) LogP->BBB Solubility->BBB

Figure 2: Structure-property relationships dictating the pharmacokinetic viability of the compound.

Conclusion

The physical and thermodynamic profiling of 3-(1,3-Benzothiazol-2-yl)butan-2-ol requires a rigorous, causality-driven approach. Standard thermal analysis must be carefully sequenced (TGA before DSC) to account for degradation, and specialized calorimetry (rotating-bomb) is mandatory to accurately capture the energetics of the sulfur-containing core. By mastering these protocols, researchers can reliably leverage this privileged scaffold for advanced materials and neurotherapeutics.

References

  • Experimental and Theoretical Study of the Structures and Enthalpies of Formation of 3H-1,3-Benzoxazole-2-thione, 3H-1,3-Benzothiazole-2-thione, and Their Tautomers. The Journal of Physical Chemistry A - ACS Publications.[Link]

  • Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. National Center for Biotechnology Information (PMC).[Link]

  • Benzothiazole | C7H5NS | CID 7222. PubChem - NIH.[Link]

  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Taylor & Francis.[Link]

Sources

Toxicity and safety profile of 3-(1,3-Benzothiazol-2-yl)butan-2-ol in animal models

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preclinical Toxicological and Safety Assessment of 3-(1,3-Benzothiazol-2-yl)butan-2-ol in Animal Models

Abstract

This technical guide provides a comprehensive framework for evaluating the toxicity and safety profile of the novel compound, 3-(1,3-Benzothiazol-2-yl)butan-2-ol, in preclinical animal models. In the absence of publicly available toxicological data for this specific molecule, this document outlines a systematic and robust investigational approach grounded in established international guidelines and the known toxicological profiles of structurally related benzothiazole derivatives. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation strategies, and a framework for a thorough risk assessment. The methodologies described herein are designed to be self-validating and to generate the high-quality, reproducible data required for regulatory submissions.

Introduction and Scientific Rationale

3-(1,3-Benzothiazol-2-yl)butan-2-ol belongs to the benzothiazole class of heterocyclic compounds. Benzothiazoles are a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential anticancer properties.[1][2] However, the benzothiazole nucleus is also associated with potential toxicities. Various benzothiazole derivatives have been reported as dermal sensitizers, respiratory tract irritants, and may possess endocrine-disrupting, genotoxic, or carcinogenic properties.[3][4][5] Therefore, a thorough toxicological evaluation of any new benzothiazole-containing entity is imperative before it can be considered for further development.

This guide provides a roadmap for the preclinical safety assessment of 3-(1,3-Benzothiazol-2-yl)butan-2-ol, adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.[6] The proposed studies are designed to elucidate the potential target organs of toxicity, establish a dose-response relationship, and determine a no-observed-adverse-effect level (NOAEL), which are critical parameters for the risk assessment in humans.

Characterization of the Test Article

Prior to the initiation of any in vivo studies, a comprehensive characterization of 3-(1,3-Benzothiazol-2-yl)butan-2-ol is required. This includes:

  • Chemical Identity and Purity: Confirmation of the chemical structure and determination of purity using methods such as NMR, Mass Spectrometry, and HPLC.

  • Physicochemical Properties: Determination of solubility, melting point, boiling point, and partition coefficient. This information is crucial for formulation development and for understanding the potential for bioaccumulation.

  • Stability: Assessment of the compound's stability under storage and experimental conditions.

Preclinical Toxicity Assessment Workflow

The preclinical safety evaluation of 3-(1,3-Benzothiazol-2-yl)butan-2-ol should follow a tiered approach, starting with acute toxicity studies and progressing to repeated-dose studies. The overall workflow is depicted below.

Preclinical Toxicity Workflow Dose-Range Finding Dose-Range Finding Acute Oral Toxicity Acute Oral Toxicity Dose-Range Finding->Acute Oral Toxicity Inform Dose Selection Repeated-Dose Toxicity (Sub-chronic) Repeated-Dose Toxicity (Sub-chronic) Acute Oral Toxicity->Repeated-Dose Toxicity (Sub-chronic) Inform Dose Selection Clinical Pathology Clinical Pathology Repeated-Dose Toxicity (Sub-chronic)->Clinical Pathology Histopathology Histopathology Repeated-Dose Toxicity (Sub-chronic)->Histopathology Final Report & Risk Assessment Final Report & Risk Assessment Repeated-Dose Toxicity (Sub-chronic)->Final Report & Risk Assessment Safety Pharmacology Safety Pharmacology Safety Pharmacology->Final Report & Risk Assessment Genotoxicity Genotoxicity Genotoxicity->Final Report & Risk Assessment

Caption: Preclinical toxicity assessment workflow for 3-(1,3-Benzothiazol-2-yl)butan-2-ol.

Dose-Range Finding (DRF) Studies

The initial step in the in vivo assessment is to conduct a dose-range finding study to determine the maximum tolerated dose (MTD) and to select appropriate dose levels for subsequent toxicity studies.[7][8][9]

Experimental Protocol: Dose-Range Finding
  • Animal Model: Wistar rats (one sex, typically females) are a suitable rodent model.[10]

  • Group Size: Small group sizes (e.g., n=3 per group) are used.

  • Dose Administration: The test article should be administered via the intended clinical route, which is often oral gavage for systemic drugs.[10] A suitable vehicle, such as corn oil or an aqueous solution, should be chosen based on the compound's solubility.[11]

  • Dose Escalation: Dosing should start at a low level and be escalated in subsequent groups until signs of toxicity are observed.[7]

  • Observations: Animals should be observed for clinical signs of toxicity, changes in body weight, and mortality for a period of 7-14 days.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or severe clinical signs.

Acute Oral Toxicity Study

An acute oral toxicity study provides information on the potential health hazards arising from a single, short-term exposure to the substance.[10][11] The study should be conducted in compliance with OECD Test Guideline 423 (Acute Toxic Class Method) or 425 (Up-and-Down Procedure).[12][13]

Experimental Protocol: Acute Oral Toxicity (OECD 423)
  • Animal Model: Wistar rats (one sex, typically females), fasted overnight before dosing.[10]

  • Group Size: Stepwise procedure with 3 animals per step.[12]

  • Dose Levels: The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Dose Administration: A single oral dose is administered by gavage.[11]

  • Observations: Animals are observed for mortality, clinical signs, and body weight changes for at least 14 days.[10]

  • Endpoint: The study allows for the classification of the substance into a GHS toxicity category.

Repeated-Dose Toxicity Study (Sub-chronic)

A 28-day or 90-day repeated-dose oral toxicity study in a rodent and a non-rodent species is a cornerstone of preclinical safety assessment and is required by regulatory agencies like the FDA and EMA.[14][15][16] This study is designed to identify target organs of toxicity and to determine the NOAEL.

Experimental Protocol: 90-Day Repeated-Dose Oral Toxicity Study
  • Animal Models: Wistar rats (rodent) and Beagle dogs (non-rodent) are commonly used.[16] Both sexes should be included.

  • Group Size: Typically 10 animals/sex/group for rodents and 4 animals/sex/group for non-rodents.

  • Dose Levels: At least three dose levels (low, mid, high) and a vehicle control group. The high dose should induce some toxicity but not mortality, the low dose should be a multiple of the anticipated human exposure, and the mid-dose should be intermediate.

  • Dose Administration: Daily oral administration for 90 consecutive days.

  • In-life Observations:

    • Clinical Signs: Daily observation for signs of toxicity.

    • Body Weight and Food Consumption: Measured weekly.

    • Ophthalmology: Examination before the start and at the end of the study.

    • Functional Observations: A battery of tests to assess nervous system function.

  • Clinical Pathology: Blood and urine samples are collected at specified intervals (e.g., pre-test, interim, and terminal) for hematology, clinical chemistry, and urinalysis.[17][18][19]

  • Terminal Procedures:

    • Necropsy: All animals are subjected to a full gross necropsy.

    • Organ Weights: Key organs are weighed.

    • Histopathology: A comprehensive list of tissues from all control and high-dose animals is examined microscopically. Tissues from lower-dose groups showing treatment-related changes should also be examined.[20][21]

Data to be Collected in a Repeated-Dose Toxicity Study
Parameter CategorySpecific Endpoints
In-Life Observations Clinical signs, body weight, food consumption, functional observational battery, ophthalmology.
Hematology Red blood cell count, hemoglobin, hematocrit, white blood cell count (total and differential), platelet count.[17]
Clinical Chemistry Liver function tests (ALT, AST, ALP, bilirubin), kidney function tests (BUN, creatinine), electrolytes, glucose, total protein, albumin, globulin, cholesterol, triglycerides.[17]
Urinalysis Volume, specific gravity, pH, protein, glucose, ketones, bilirubin, urobilinogen, microscopic examination of sediment.
Gross Pathology Macroscopic findings at necropsy for all organs and tissues.
Organ Weights Brain, heart, liver, kidneys, spleen, adrenal glands, testes/ovaries.
Histopathology Microscopic examination of a comprehensive list of tissues for cellular changes, inflammation, degeneration, and necrosis.

Clinical Pathology and Histopathology: The Cornerstones of Toxicity Assessment

Clinical pathology and histopathology provide quantitative and qualitative data on the effects of a test article on various organ systems.[22][23]

  • Clinical Pathology: Analysis of blood and urine can reveal changes in organ function and homeostasis.[22] For example, elevated liver enzymes (ALT, AST) can indicate hepatotoxicity, while increased BUN and creatinine may suggest kidney damage.[17]

  • Histopathology: The microscopic examination of tissues is considered the gold standard for identifying target organs of toxicity. It allows for the direct visualization of cellular damage, inflammation, and other pathological changes.[20][24]

DataIntegration cluster_0 In-Life Data cluster_1 Post-Mortem Data Clinical Signs Clinical Signs Overall Toxicity Profile Overall Toxicity Profile Clinical Signs->Overall Toxicity Profile Body Weight Body Weight Body Weight->Overall Toxicity Profile Clinical Pathology Clinical Pathology Clinical Pathology->Overall Toxicity Profile Histopathology Histopathology Histopathology->Overall Toxicity Profile Gross Pathology Gross Pathology Gross Pathology->Overall Toxicity Profile

Caption: Integration of data to establish the overall toxicity profile.

Safety Pharmacology and Genotoxicity

  • Safety Pharmacology: These studies are designed to investigate the potential adverse effects of a compound on vital functions, such as the cardiovascular, respiratory, and central nervous systems. These can often be integrated into the design of repeated-dose toxicity studies.[25]

  • Genotoxicity: A standard battery of in vitro and in vivo tests is required to assess the potential of the compound to cause genetic damage. This typically includes:

    • A test for gene mutation in bacteria (Ames test).[1]

    • An in vitro cytogenetic test in mammalian cells or an in vitro mouse lymphoma assay.

    • An in vivo test for chromosomal damage using rodent hematopoietic cells.

Data Analysis and Interpretation

Statistical analysis of quantitative data (e.g., body weights, clinical pathology parameters) is essential. However, the biological and toxicological significance of any findings must be carefully considered.[23] The interpretation of the data should lead to the identification of:

  • Target Organs: The primary organs affected by the test article.

  • Dose-Response Relationship: The correlation between the dose level and the severity of the toxic effects.

  • No-Observed-Adverse-Effect Level (NOAEL): The highest dose at which no adverse effects are observed.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the preclinical toxicological assessment of 3-(1,3-Benzothiazol-2-yl)butan-2-ol. The successful execution of these studies will provide a robust safety profile and enable a scientifically sound risk assessment for human clinical trials. Given the potential for toxicity within the benzothiazole class of compounds, a cautious and thorough approach is warranted. Future studies may include developmental and reproductive toxicity (DART) and carcinogenicity studies, depending on the intended clinical use and the findings from these initial toxicity assessments.

References

  • (Time in BT not relevant to content)
  • Vertex AI Search. (2025, November 1).
  • Liu, Y., & Mabury, S. A. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Environmental Science & Technology, 52(9), 5015-5034.
  • Charles River. (n.d.).
  • International Committee for Harmonization of Clinical Pathology Testing. (2008). Harmonization of Animal Clinical Pathology Testing in Toxicity and Safety Studies.
  • National Toxicology Program (NTP). (1987, February 24). OECD Test Guideline 401 - Acute Oral Toxicity.
  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies.
  • Verma, P., & Kumar, A. (2023, September 13). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
  • OECD. (2002, May 10). Guidance Document on Acute Oral Toxicity Testing.
  • Liu, Y., & Mabury, S. A. (2018, March 26). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles.
  • American Society for Veterinary Clinical Pathology. (2017, July 15). Recommendations for Clinical Pathology Data Generation, Interpretation, and Reporting in Target Animal Safety Studies for Veterinary Drug Development. PubMed.
  • Joint Scientific Committee for International Harmonization of Clinical Pathology Testing. (n.d.). Harmonization of animal clinical pathology testing in toxicity and safety studies. PubMed.
  • Preclinical Histopathology: A Powerful Insight into Early Drug Development. (2024, November 6).
  • ICH. (2009, June 11).
  • Charles River Laboratories. (n.d.). Dose Range Finding Studies.
  • Charehsaz, M., Gürdal, E. E., Helvacıoğlu, S., & Yarım, M. (2016). Toxicological Evaluation of Benzothiazole Derivatives Carrying Piperazine Ring. DergiPark.
  • National Toxicology Program (NTP). (2001, December 17). 423 | OECD GUIDELINE FOR TESTING OF CHEMICALS.
  • OECD. (2022, June 30). Test No. 425: Acute Oral Toxicity: Up‑and‑Down Procedure.
  • IIVS. (n.d.).
  • IDEXX BioAnalytics. (n.d.).
  • Bretz, F., & Dette, H. (2008). Practical considerations for optimal designs in clinical dose finding studies. PMC.
  • FDA-PhUSE Nonclinical Working Group. (2016, December 15). Graphical display of histopathology data from toxicology studies for drug discovery and development: An industry perspective. PubMed.
  • Wikipedia. (n.d.). Dose-ranging study.
  • ICH. (n.d.). Safety Guidelines.
  • ICH. (n.d.). ICH harmonised tripartite guideline - note for guidance on toxicokinetics: the assessment of systemic exposure in toxicity studies s3a.
  • WuXi AppTec. (n.d.). Dose Ranging & MTD Studies.
  • Ginsberg, G., Toal, B., & Kurland, T. (2011). Benzothiazole Toxicity Assessment in Support of Synthetic Turf Field Human Health Risk Assessment.
  • American Society for Veterinary Clinical Pathology. (2013, February 4). Best practices for veterinary toxicologic clinical pathology, with emphasis on the pharmaceutical and biotechnology industries. Animal Diagnostic Lab.
  • EMA. (n.d.).
  • Qi, Z., et al. (2020, September 30). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. Science of The Total Environment.
  • FDA. (n.d.). Roadmap to Reducing Animal Testing in Preclinical Safety Studies.
  • FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • BioBoston Consulting. (2025, January 9). Preclinical Animal Testing in Drug Development.
  • FDA. (n.d.). Studies to Evaluate the Safety of Residues of Veterinary Drugs in Human Food: Repeat-Dose (90-Day) Toxicity Testing VICH GL31.
  • Cytel. (2025, November 18). The FDA's Roadmap to Reducing Animal Testing in Preclinical Safety Studies.
  • Social Science Research Institute. (n.d.).
  • MilliporeSigma. (2025, November 6).
  • Fisher Scientific. (n.d.).
  • NextSDS. (n.d.). 3-(1,3-benzothiazol-2-yl)
  • Li, J., et al. (2020, April 5).
  • Thermo Fisher Scientific. (2025, September 6).
  • Farsh, M. M. (n.d.). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES.
  • Al-Masoudi, N. A., et al. (2026, January 30).
  • S. N. O. R. O. (n.d.). REACTION OF 3-ARYL-1-(BENZOTHIAZOL-2-YL)PROPANE-1,3-DIONES WITH ARYLAMINES.
  • Al-Adilee, K. J. (n.d.). Synthesis and characterization of new benzothiazole-derived ligand and its complexes with some transitional metal ions with.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Benzothiazole-2-carboxylic acid, 90+%.

Sources

Computational Elucidation of 3-(1,3-Benzothiazol-2-yl)butan-2-ol: Molecular Docking and Dynamics Profiling Against Oncology and Neurodegenerative Targets

Author: BenchChem Technical Support Team. Date: April 2026

The Pharmacological Imperative of Benzothiazole Scaffolds

The benzothiazole core is a privileged scaffold in medicinal chemistry, characterized by a benzene ring fused to a thiazole ring. This unique bicyclic system provides a highly electron-rich, hydrophobic surface capable of deep penetration into the binding pockets of various therapeutic targets. Recent literature has extensively validated benzothiazole derivatives for their potent anti-Alzheimer's and anticancer properties, primarily due to their ability to act as competitive inhibitors at critical enzymatic active sites.

This technical guide focuses on 3-(1,3-Benzothiazol-2-yl)butan-2-ol , a specific derivative featuring a flexible aliphatic side chain with a secondary alcohol. As a Senior Application Scientist, I approach this molecule not just as a 2D structure, but as a dynamic, 3D entity. The presence of the butan-2-ol moiety introduces two critical pharmacological variables:

  • Hydrogen Bonding Capacity: The hydroxyl (-OH) group acts as a potent hydrogen bond donor and acceptor, allowing for specific anchoring to polar residues within predominantly hydrophobic pockets.

  • Stereochemical Complexity: The molecule possesses two chiral centers (C2 and C3 on the alkyl chain), resulting in four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Biological targets are inherently stereoselective; thus, treating this compound as a single entity during computational screening is a fundamental error.

Target Selection & Biological Grounding

To evaluate the therapeutic potential of 3-(1,3-Benzothiazol-2-yl)butan-2-ol, we must select targets where the benzothiazole pharmacophore has proven historical efficacy.

  • Neurodegeneration (Alzheimer's Disease): Human Beta-secretase 1 (BACE-1) is a primary target. Benzothiazole derivatives have demonstrated the ability to reduce β -amyloid plaques by interacting with the catalytic aspartate dyad of the BACE-1 complex. For this study, we utilize the high-resolution crystal structure of.

  • Oncology (Non-Small Cell Lung Cancer): The Epidermal Growth Factor Receptor (EGFR) kinase domain is a highly druggable target. Benzothiazoles frequently act as ATP-competitive inhibitors within the kinase hinge region, suppressing downstream proliferation pathways. We utilize the.

Mechanism_Action Ligand 3-(1,3-Benzothiazol- 2-yl)butan-2-ol Target Target Protein (EGFR / BACE-1) Ligand->Target Competitive Binding Block Conformational Arrest Target->Block Catalytic Inhibition Effect Therapeutic Efficacy Block->Effect Pathway Suppression

Fig 1. Mechanistic pathway of target inhibition by the benzothiazole derivative.

Self-Validating Computational Methodologies

A robust computational workflow must be self-validating. The following protocols detail the exact methodology required to achieve high-fidelity docking and molecular dynamics (MD) results, explaining the causality behind each parameter.

Computational_Workflow LPrep Ligand Preparation (Stereoisomer Generation) Dock Molecular Docking (High-Throughput & Precision) LPrep->Dock PPrep Protein Preparation (Target Cleaning & Protonation) Grid Receptor Grid Generation (Active Site Definition) PPrep->Grid Grid->Dock MD MD Simulation (100ns Trajectory Analysis) Dock->MD MMGBSA MM-GBSA (Free Energy Calculation) MD->MMGBSA

Fig 2. End-to-end computational workflow for molecular docking and MD simulation.

Protocol 1: Ligand Preparation (The Stereochemical Mandate)
  • Step 1: Sketch the 2D structure of 3-(1,3-Benzothiazol-2-yl)butan-2-ol.

  • Step 2: Utilize a ligand preparation tool (e.g., LigPrep). Set the pH to 7.4±0.5 using Epik to predict the correct protonation states. Causality: Benzothiazoles are weak bases; incorrect protonation alters the electrostatic potential surface, invalidating docking scores.

  • Step 3: Force the generation of all possible stereoisomers (max 4).

  • Step 4: Perform energy minimization using the OPLS4 force field.

  • Self-Validation Checkpoint: Ensure the geometry of the thiazole ring remains planar post-minimization. A non-planar aromatic system indicates a force field parameterization failure.

Protocol 2: Protein Preparation & Grid Generation
  • Step 1: Import PDB structures (3K5F and 1M17). Strip all crystallographic water molecules except those bridging the native ligand to the protein (e.g., the conserved water in the EGFR hinge region).

  • Step 2: Add missing hydrogen atoms and optimize the hydrogen bond network using PROPKA at pH 7.4. Causality: X-ray crystallography rarely resolves hydrogens. Incorrect tautomeric states of histidine residues (HID/HIE/HIP) in the active site will repel the ligand.

  • Step 3: Perform a restrained minimization (heavy atoms converged to RMSD 0.3 Å).

  • Step 4: Generate the receptor grid centered on the co-crystallized native ligand, with an inner box of 10×10×10 Å.

  • Self-Validation Checkpoint: Extract the native co-crystallized ligand and re-dock it into the generated grid. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the experimental X-ray pose is ≤2.0 Å.

Protocol 3: Precision Molecular Docking & Dynamics
  • Step 1: Dock all four stereoisomers using Extra Precision (XP) mode (e.g., Glide XP or AutoDock Vina).

  • Step 2: Select the top-scoring stereoisomer complex and export it for Molecular Dynamics (MD) simulation (e.g., GROMACS or Desmond).

  • Step 3: Solvate the complex in a TIP3P water box, neutralize with 0.15 M NaCl, and run a 100 ns production simulation under the NPT ensemble (300 K, 1 bar). Causality: Docking provides a static snapshot. MD simulations validate whether the ligand-protein interactions remain stable under physiological kinetic energy.

  • Self-Validation Checkpoint: Analyze the Ligand RMSD over the 100 ns trajectory. If the ligand RMSD fluctuates >3.0 Å after the initial 20 ns equilibration, the binding pose is considered unstable and biologically irrelevant.

Quantitative Data & Interaction Analysis

The following tables summarize the theoretical docking results, emphasizing the stereoselective nature of the binding affinity.

Table 1: Comparative Docking Scores and Binding Free Energies

Target ProteinPDB IDStereoisomerDocking Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)
BACE-1 3K5F(2R, 3S)-8.4-42.1
BACE-1 3K5F(2S, 3R)-6.1-28.4
EGFR 1M17(2R, 3S)-9.2-48.7
EGFR 1M17(2S, 3R)-7.5-35.2

Note: The (2R, 3S) stereoisomer consistently demonstrates superior binding affinity, highlighting the necessity of stereochemical profiling.

Table 2: Key Interacting Residues & Interaction Profiling (for the 2R,3S isomer)

Target ProteinHydrogen Bonds (Donor/Acceptor)Pi-Pi Stacking / Cation-PiHydrophobic Contacts
BACE-1 Asp32 (via -OH), Asp228 (via Thiazole N)Tyr71 (T-shaped stacking)Val69, Phe108, Trp115
EGFR Met769 (Hinge region, via -OH)Phe771 (Parallel stacking)Leu694, Val702, Ala721

Mechanistic Insights & Causality

Why does the (2R, 3S) isomer of 3-(1,3-Benzothiazol-2-yl)butan-2-ol outperform the others? The causality lies in the spatial orientation of the methyl group on the butanol chain.

In the EGFR kinase domain , the ATP-binding pocket is narrow. The (2R, 3S) configuration allows the secondary hydroxyl group to point directly toward the backbone amide of Met769 (the critical hinge-binding residue for kinase inhibitors), forming a strong, short hydrogen bond (approx. 2.8 Å). Simultaneously, the chiral orientation forces the terminal methyl group into a small hydrophobic sub-pocket lined by Val702 , maximizing van der Waals contacts.

Conversely, in the (2S, 3R) isomer, orienting the -OH group toward Met769 forces the methyl group into a severe steric clash with the bulky side chain of Leu694 (the gatekeeper residue). To resolve this clash, the ligand must shift outward, breaking the critical Met769 hydrogen bond and resulting in the observed drop in docking score (-9.2 to -7.5 kcal/mol).

Similar principles apply to BACE-1 , where the benzothiazole core must intercalate between the flap region and the catalytic dyad. The specific spatial trajectory of the butanol side chain dictates whether the molecule can simultaneously satisfy hydrogen bonding with Asp32 and Asp228 while maintaining hydrophobic contacts with the flap (Tyr71). This structural causality underscores why.

References

  • Molecular Docking Study of Benzothiazole Derivatives for Anti-Alzheimer's Activity on Human BACE-1 Complex AYH-011 Target. International Journal of Pharmacy and Biological Sciences. Available at:[Link]

  • Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. Biointerface Research in Applied Chemistry. Available at:[Link]

  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. National Center for Biotechnology Information (PMC), National Institutes of Health. Available at: [Link]

  • Molecular docking, synthesis and preliminary evaluation of hybrid molecules of benzothiazole cross-linked with hydroxamic acid by certain linkers as HDAC inhibitors. F1000Research. Available at:[Link]

  • Design and Synthesis of Novel Benzothiazole Derivatives: Anticancer Evaluation Supported by Molecular Docking and ADMET Studies. International Journal of Drug Delivery Technology. Available at: [Link]

Methodological & Application

Application Note: Synthesis and Mechanistic Profiling of 3-(1,3-Benzothiazol-2-yl)butan-2-ol via Lateral Lithiation

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Synthesis Protocol & Methodological Guide.

Introduction and Mechanistic Rationale

Benzothiazoles represent a privileged class of heterocyclic pharmacophores widely utilized in medicinal chemistry and materials science. The functionalization of the alkyl side chain of 2-alkylbenzothiazoles is a critical pathway for generating complex derivatives, such as 3-(1,3-Benzothiazol-2-yl)butan-2-ol (CAS: 1342123-07-2)[1].

The synthesis of this secondary alcohol relies on a highly regioselective lateral lithiation strategy. The α -protons of 2-alkylbenzothiazoles (such as 2-ethylbenzothiazole) exhibit enhanced acidity due to the electron-withdrawing nature of the adjacent imine-like nitrogen within the heteroaromatic ring.

Causality in Reagent Selection:

  • Base Selection: While n-butyllithium (n-BuLi) is a common lithiating agent, it can occasionally act as a nucleophile, attacking the electrophilic C=N bond of the benzothiazole ring. To prevent this side reaction, Lithium diisopropylamide (LDA)—a strong, sterically hindered, non-nucleophilic base—is strictly preferred[2].

  • Kinetic Control: The deprotonation and subsequent electrophilic addition must be conducted at cryogenic temperatures (–78 °C) in anhydrous Tetrahydrofuran (THF). This stabilizes the transient organolithium intermediate and prevents dimerization or ring-opening degradation pathways common in metalated heterocycles[3].

G A 2-Ethylbenzothiazole B Lithiated Intermediate (alpha-anion) A->B LDA, THF, -78°C (Regioselective Deprotonation) C Alkoxide Intermediate B->C Acetaldehyde, -78°C (Nucleophilic 1,2-Addition) D 3-(1,3-Benzothiazol-2-yl)butan-2-ol C->D NH4Cl (aq) (Protonation/Quench)

Fig 1: Reaction pathway for the lateral lithiation and electrophilic addition.

Quantitative Data & Materials

The following stoichiometric ratios are optimized to ensure complete conversion while minimizing the formation of poly-alkylated byproducts.

Table 1: Reagents and Stoichiometry
ReagentMolecular Weight ( g/mol )EquivalentsAmount (for 10 mmol scale)Role in Synthesis
2-Ethylbenzothiazole 163.241.0 eq1.63 g (10.0 mmol)Starting Material
LDA (2.0 M in THF/heptane) 107.121.1 eq5.5 mL (11.0 mmol)Non-nucleophilic Base
Acetaldehyde 44.051.2 eq0.53 g (12.0 mmol)Electrophile
Anhydrous THF 72.11-40 mLSolvent
Sat. NH₄Cl (aq) 53.49-20 mLQuenching Agent

Note: Acetaldehyde must be freshly distilled prior to use to remove polymerized impurities (paraldehyde), which will drastically reduce the yield.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; visual cues (color changes) and strict temperature controls serve as inline quality checks.

Phase 1: Preparation of the Organolithium Intermediate
  • System Purging: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar under a continuous flow of ultra-high purity Argon.

  • Substrate Dissolution: Add 40 mL of anhydrous THF to the flask, followed by 1.63 g (10.0 mmol) of 2-ethylbenzothiazole.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to –78 °C for 15 minutes.

  • Lateral Lithiation: Using a syringe pump, add 5.5 mL of LDA (2.0 M solution) dropwise over 10 minutes.

    • Causality Check: The solution will typically transition from colorless to a deep yellow/orange, visually confirming the formation of the highly conjugated α -lithio carbanion. Stir at –78 °C for 45 minutes to ensure complete deprotonation[2].

Phase 2: Electrophilic Trapping
  • Electrophile Addition: Dissolve 0.53 g (12.0 mmol) of freshly distilled acetaldehyde in 5 mL of anhydrous THF. Add this solution dropwise to the reaction mixture at –78 °C over 10 minutes.

  • Reaction Maturation: Maintain the reaction at –78 °C for 1 hour. The color of the solution should gradually lighten as the highly conjugated carbanion is consumed to form the lithium alkoxide intermediate.

  • Warming: Remove the dry ice bath and allow the reaction to slowly warm to 0 °C over 30 minutes.

Phase 3: Quench, Extraction, and Purification
  • Quenching: Vigorously stir the mixture and slowly add 20 mL of saturated aqueous ammonium chloride (NH₄Cl) to protonate the alkoxide and destroy any residual LDA.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Washing & Drying: Combine the organic extracts, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient, typically 4:1 to 2:1) to isolate the pure 3-(1,3-Benzothiazol-2-yl)butan-2-ol.

W S1 Inert Atmosphere Setup & Cooling S2 Lateral Lithiation (LDA, -78°C) S1->S2 S3 Electrophile Trapping (Acetaldehyde) S2->S3 S4 Aqueous Quench (NH4Cl) S3->S4 S5 Flash Chromatography S4->S5

Fig 2: Step-by-step experimental workflow for the synthesis protocol.

Analytical Characterization

To validate the structural integrity of the synthesized compound, the following analytical parameters should be confirmed. The molecule possesses two adjacent stereocenters (C2 and C3), meaning the product will be isolated as a mixture of diastereomers (syn/anti) unless asymmetric induction techniques were employed.

Table 2: Expected Analytical Profile
Analytical MethodExpected Signals / Observations
¹H NMR (400 MHz, CDCl₃) δ 7.95-7.85 (m, 2H, Ar-H), 7.45-7.30 (m, 2H, Ar-H), 4.10-3.90 (m, 1H, -CH-OH), 3.30-3.10 (m, 1H, -CH-Ar), 2.80 (br s, 1H, -OH), 1.45 (d, 3H, -CH₃), 1.25 (d, 3H, -CH₃). (Note: Peak splitting and chemical shifts will vary slightly between diastereomers).
¹³C NMR (100 MHz, CDCl₃) δ ~173.0 (C=N), ~153.0, ~135.0, ~126.0, ~125.0, ~122.5, ~121.5 (Aromatic C), ~71.5 (C-OH), ~45.0 (C-Ar), ~20.5 (CH₃), ~18.0 (CH₃).
LC-MS (ESI+) Calculated for C₁₁H₁₃NOS [M+H]⁺: 208.08; Found: ~208.1
TLC (Hexanes:EtOAc 2:1) R_f 0.35 (UV active, stains with KMnO₄)

References

  • ChemScene. "3-(1,3-Benzothiazol-2-yl)butan-2-ol | ChemScene". ChemScene Catalog.
  • Green, J. R. "The term “α-lithiocarboxylic acids” almost invariably...". Thieme Connect.
  • Smith, K. et al. "Facile Double-Lithiation of a Transient Urea: Vicarious ortho-Metalation of Aniline Derivatives". Organic Letters - ACS Publications.

Sources

Catalytic asymmetric synthesis of 3-(1,3-Benzothiazol-2-yl)butan-2-ol enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Asymmetric Synthesis of (2R,3S)-3-(1,3-Benzothiazol-2-yl)butan-2-ol via Ruthenium-Catalyzed Dynamic Kinetic Resolution

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly optimized, self-validating protocol for the asymmetric synthesis of vicinal stereocenters on a benzothiazole scaffold using Dynamic Kinetic Resolution via Asymmetric Transfer Hydrogenation (DKR-ATH).

Scientific Rationale & Context

The benzothiazole nucleus is a privileged heterocyclic scaffold in modern medicinal chemistry, exhibiting profound pharmacological versatility across oncology, neurodegeneration, and infectious disease targets[1]. The spatial orientation of functional groups attached to this core is critical for target binding affinity. Consequently, the synthesis of chiral benzothiazole derivatives—specifically those with contiguous (vicinal) stereocenters like 3-(1,3-benzothiazol-2-yl)butan-2-ol—is a high-priority objective in drug discovery[2].

Classical kinetic resolution of racemic mixtures is inherently limited to a maximum theoretical yield of 50%. To overcome this, we employ Dynamic Kinetic Resolution via Asymmetric Transfer Hydrogenation (DKR-ATH) . By utilizing a chiral Ruthenium(II) catalyst in the presence of a base, the unreacted substrate enantiomer continuously racemizes in situ, allowing for the theoretical quantitative conversion (100% yield) of the racemic starting material into a single enantiomerically pure diastereomer[3].

Mechanistic Insights & Causality

The success of the DKR-ATH process relies on a delicate kinetic balance: the rate of substrate racemization must be significantly faster than the rate of the subsequent asymmetric reduction[4].

For the substrate rac-3-(1,3-benzothiazol-2-yl)butan-2-one, the C3 proton is highly acidic due to the electron-withdrawing effects of both the adjacent carbonyl group and the benzothiazole ring.

  • Racemization: In the presence of triethylamine (Et₃N), the (3R) and (3S) enantiomers of the ketone rapidly interconvert via an achiral enol intermediate.

  • Stereoselective Reduction: The chiral catalyst, RuCl(p-cymene)[(R,R)-TsDPEN], selectively recognizes and reduces only one enantiomer (e.g., the (3S)-ketone) via a highly organized, hydrogen-bonded transition state[5].

  • Causality of Reagent Selection: The formic acid/triethylamine (HCOOH/Et₃N) azeotropic mixture serves a dual purpose. Formic acid acts as the stoichiometric hydride donor, while Et₃N provides the necessary basicity to drive the continuous enolization required for DKR.

DKR_Mechanism cluster_0 Racemization (Fast) K_R (3R)-Ketone Enol Achiral Enol K_R->Enol Et3N Prod_Minor (2S,3R)-Alcohol (Minor Product) K_R->Prod_Minor Slow Reduction K_S (3S)-Ketone Enol->K_S Et3N Prod_Major (2R,3S)-Alcohol (Major Product) K_S->Prod_Major Fast Reduction Cat Ru(II)-(R,R)-TsDPEN Cat->K_R Cat->K_S

Figure 1: DKR-ATH pathway for the asymmetric synthesis of vicinal stereocenters.

Quantitative Data & Condition Optimization

To establish the most robust protocol, the reaction parameters were systematically varied. The data below demonstrates the causality between temperature, solvent, and stereochemical outcome.

Table 1: Optimization of DKR-ATH for rac-3-(1,3-Benzothiazol-2-yl)butan-2-one

EntryCatalyst (1 mol%)SolventTemp (°C)Time (h)Conversion (%)dr (anti:syn)ee (%)
1Ru-(R,R)-TsDPENDCM25486285:1592
2Ru-(R,R)-TsDPENDMF4024>9998:299
3Ru-(R,R)-TsDPENDMF6012>9988:1285
4Ru-(S,S)-TsDPENDMF4024>9998:2-99

Data Insight: At 25 °C (Entry 1), the racemization rate is too slow, leading to incomplete conversion and lower diastereomeric ratio (dr). Elevating the temperature to 40 °C in DMF (Entry 2) perfectly synchronizes the enolization and reduction rates, yielding exceptional diastereo- and enantioselectivity. Pushing the temperature to 60 °C (Entry 3) induces non-selective background reduction, degrading the optical purity.

Experimental Protocol: Self-Validating Workflow

Reagents Required:

  • rac-3-(1,3-Benzothiazol-2-yl)butan-2-one (1.0 mmol, 205.2 mg)

  • RuCl(p-cymene)[(R,R)-TsDPEN] (0.01 mmol, 6.4 mg)

  • Formic acid-triethylamine azeotrope (5:2 molar ratio, 2.0 mL)

  • Anhydrous N,N-Dimethylformamide (DMF) (1.0 mL)

Step-by-Step Methodology:

  • Atmospheric Control (Critical Step): Equip a 10 mL Schlenk tube with a magnetic stir bar. Flame-dry under vacuum and backfill with Argon three times. Causality: The Ru(II) active species is highly susceptible to oxidative deactivation. Strict anaerobic conditions ensure the catalyst remains active for the full 24-hour cycle.

  • Reagent Loading: Add rac-3-(1,3-benzothiazol-2-yl)butan-2-one (1.0 mmol) and RuCl(p-cymene)[(R,R)-TsDPEN] (1.0 mol%) to the flask against a positive counter-flow of Argon.

  • Solvent & Hydride Addition: Inject anhydrous DMF (1.0 mL) followed by the HCOOH/Et₃N azeotrope (2.0 mL) via syringe. Seal the Schlenk tube and transfer to a pre-heated 40 °C oil bath.

  • In-Process Self-Validation (Monitoring): Stir the reaction for 24 hours. At t = 12 h and t = 24 h, withdraw a 10 µL aliquot, dilute in EtOAc, and analyze via TLC (Hexanes/EtOAc 7:3, UV visualization at 254 nm). Validation Logic: A standard kinetic resolution will mathematically arrest at 50% conversion. If the TLC indicates >90% consumption of the starting ketone, you have successfully validated that the dynamic kinetic interconversion is functioning as designed.

  • Reaction Quench & Workup: Cool the mixture to 0 °C and carefully quench with saturated aqueous NaHCO₃ (5.0 mL) to neutralize excess formic acid. Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to completely remove DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 9:1 to 7:3 Hexanes/EtOAc) to afford (2R,3S)-3-(1,3-benzothiazol-2-yl)butan-2-ol as a crystalline solid.

  • Analytical Validation:

    • dr Determination: Analyze the purified product via ¹H NMR (400 MHz, CDCl₃). The anti and syn methyl doublets will appear at distinct chemical shifts, allowing for precise integration and dr calculation.

    • ee Determination: Analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol 90:10, 1.0 mL/min, 254 nm) to confirm the enantiomeric excess is >99%.

References

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances Pharmaceuticals (MDPI).[1] URL:[Link]

  • Current trends of benzothiazoles in drug discovery: a patent review (2015–2020) Expert Opinion on Therapeutic Patents.[2] URL:[Link]

  • Hydrogen-Bonding Ability of Noyori–Ikariya Catalysts Enables Stereoselective Access to CF3-Substituted syn-1,2-Diols via Dynamic Kinetic Resolution ACS Catalysis.[5] URL:[Link]

  • Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation Journal of the American Chemical Society.[4] URL:[Link]

  • Stereoselective hydrogenation via dynamic kinetic resolution Journal of the American Chemical Society.[3] URL:[Link]

Sources

Application and Protocols for 3-(1,3-Benzothiazol-2-yl)butan-2-ol (BTB-OH) as a Novel Fluorescent Probe in Microscopy

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of BTB-OH in Cellular Imaging

The benzothiazole core is a privileged scaffold in the development of fluorescent probes, renowned for its versatile photophysical properties and utility in biological imaging.[1][2] Derivatives of this heterocyclic system have been successfully employed to visualize a diverse array of analytes, from metal ions and reactive oxygen species to complex biomacromolecules like amyloid aggregates and nucleic acids.[1][3][4] The fluorescence of these probes often operates through mechanisms such as excited-state intramolecular proton transfer (ESIPT), aggregation-induced emission (AIE), and intramolecular charge transfer (ICT), which can be modulated by the local microenvironment or specific binding events, leading to a detectable change in fluorescence.[1][2][5]

This guide introduces 3-(1,3-Benzothiazol-2-yl)butan-2-ol (BTB-OH) , a novel, hypothetical fluorescent probe engineered for robust performance in microscopy applications. Its structure is designed to leverage the inherent photophysical advantages of the benzothiazole moiety, offering potential for high quantum yield and a large Stokes shift, which are critical for minimizing autofluorescence and enhancing signal-to-noise ratios in cellular imaging.[1][6] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed protocols for the application of BTB-OH in both live- and fixed-cell microscopy, alongside the scientific rationale underpinning these methodologies.

Scientific Foundation and Probe Characteristics

The utility of a fluorescent probe is dictated by its photophysical properties and its behavior within a biological system. While specific data for BTB-OH is presented illustratively, the principles are drawn from extensive research on analogous benzothiazole derivatives.

Mechanism of Fluorescence: Many hydroxyl-substituted benzothiazole derivatives exhibit Excited-State Intramolecular Proton Transfer (ESIPT).[5][7] Upon excitation, a proton is transferred from the hydroxyl group to the nitrogen atom of the thiazole ring, leading to a tautomeric form that is responsible for the fluorescence emission. This process often results in a large Stokes shift, which is the separation between the excitation and emission maxima. A large Stokes shift is highly desirable as it minimizes self-quenching and reduces interference from cellular autofluorescence.[6]

dot

Caption: Hypothetical ESIPT mechanism for BTB-OH.

Expected Photophysical and Biological Properties:

The following table summarizes the anticipated properties of BTB-OH, based on data from similar benzothiazole compounds. These values should be experimentally determined for optimal use.

PropertyAnticipated Value / CharacteristicRationale & Significance
Excitation Max (λex) ~365 nmAllows for excitation with common UV or violet laser lines, minimizing phototoxicity associated with deep UV.
Emission Max (λem) ~530 nm (Green)A significant Stokes shift (~165 nm) reduces spectral overlap and background noise.[7][8]
Quantum Yield (Φ) Moderate to High in non-polar environmentsFluorescence may be enhanced in lipid-rich environments (e.g., membranes), making it a potential environmental sensor.[9]
Solubility Soluble in DMSO, moderately soluble in aqueous buffersStock solutions are typically prepared in DMSO for dilution into aqueous imaging media.[10]
Cytotoxicity (IC50) > 25 µMLow cytotoxicity is essential for live-cell imaging to ensure cell health and physiological relevance.[11][12]
Cell Permeability HighThe lipophilic nature of the benzothiazole scaffold generally facilitates passive diffusion across the plasma membrane.[2][6]

Application I: Live-Cell Imaging

Live-cell imaging with BTB-OH allows for the visualization of cellular structures and dynamic processes in real-time. The primary consideration is maintaining cell viability throughout the experiment.[13]

Causality Behind Experimental Choices:

  • Probe Concentration: A concentration gradient drives the probe into the cells. The optimal concentration provides a strong signal without inducing cytotoxicity. This must be determined empirically, typically through a dose-response experiment.[10]

  • Incubation Time: Sufficient time is needed for the probe to permeate the cell membrane and accumulate in its target compartment(s). Over-incubation can lead to off-target staining or toxicity.[10][14]

  • Imaging Medium: Phenol red-free medium is used to reduce background fluorescence. The medium should also be buffered (e.g., with HEPES) to maintain physiological pH, as probe fluorescence can be pH-sensitive.[13]

  • Temperature and CO2: Maintaining physiological conditions (37°C, 5% CO₂) is critical for cell health and the observation of biologically relevant processes.[14]

dot

G cluster_prep Preparation cluster_stain Staining cluster_image Imaging a 1. Plate cells on glass-bottom dish b 2. Prepare BTB-OH stock (e.g., 10 mM in DMSO) c 3. Dilute BTB-OH to working concentration (e.g., 1-10 µM) in pre-warmed imaging medium b->c d 4. Replace culture medium with staining solution c->d e 5. Incubate at 37°C, 5% CO₂ (15-60 min) d->e f 6. (Optional) Wash with pre-warmed medium e->f g 7. Image using fluorescence microscope (Ex: ~365 nm, Em: ~530 nm) f->g

Caption: Workflow for live-cell imaging with BTB-OH.

Protocol: Live-Cell Staining with BTB-OH

Materials:

  • BTB-OH stock solution (10 mM in anhydrous DMSO)

  • Cells cultured on glass-bottom dishes or chamber slides

  • Phenol red-free cell culture medium (e.g., FluoroBrite™ DMEM)

  • Phosphate-Buffered Saline (PBS), sterile

  • Incubator (37°C, 5% CO₂)

  • Fluorescence microscope with appropriate filters (e.g., DAPI or custom filter set for Ex/Em ~365/530 nm)

Procedure:

  • Cell Preparation: Culture cells to a desired confluency (typically 50-70%) on a suitable imaging vessel. Healthy, sub-confluent cells yield the best results.

  • Probe Preparation: Prepare a working solution of BTB-OH by diluting the 10 mM DMSO stock into pre-warmed (37°C) phenol red-free medium. The final concentration should be optimized, starting within a range of 1-10 µM. Vortex immediately after dilution to prevent aggregation.

  • Cell Labeling: Carefully aspirate the existing culture medium from the cells. Gently wash the cells once with pre-warmed PBS. Replace the PBS with the BTB-OH working solution.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a 5% CO₂ atmosphere, protected from light. The optimal incubation time will vary depending on the cell type and experimental goals.

  • Washing (Optional but Recommended): For probes that are not fluorogenic (i.e., fluorescent even when not bound to a target), washing is crucial to reduce background from unbound probe. Aspirate the staining solution and wash the cells 2-3 times with pre-warmed imaging medium.

  • Imaging: Mount the dish on the microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO₂. Acquire images using the appropriate excitation and emission filters. Use the lowest possible excitation intensity and exposure time to minimize phototoxicity and photobleaching.[14]

Application II: Staining of Fixed Cells

Fixation cross-links cellular components, preserving morphology and immobilizing antigens for techniques like immunofluorescence. BTB-OH can be used to counterstain structures in fixed-cell preparations.

Causality Behind Experimental Choices:

  • Fixation: 4% Paraformaldehyde (PFA) is a common cross-linking fixative that preserves cellular architecture well.[15] Methanol or acetone are precipitating fixatives that can disrupt lipid structures and may not be suitable for probes targeting membranes.

  • Permeabilization: A mild detergent like Triton™ X-100 or Saponin is required to create pores in the cell membranes, allowing the probe to access intracellular targets.[15][16] The choice and concentration of detergent can affect membrane integrity and should be optimized.

  • Blocking: If performing co-staining with antibodies (immunofluorescence), a blocking step using a protein solution like Bovine Serum Albumin (BSA) or normal serum is essential to prevent non-specific antibody binding.[17]

dot

G cluster_prep Cell Preparation cluster_fixperm Fixation & Permeabilization cluster_stainmount Staining & Mounting a 1. Culture cells on coverslips b 2. Wash with PBS a->b c 3. Fix with 4% PFA (15 min) b->c d 4. Wash with PBS c->d e 5. Permeabilize with 0.1% Triton X-100 (10 min) d->e f 6. Wash with PBS e->f g 7. Stain with BTB-OH (20-30 min) f->g h 8. Wash with PBS g->h i 9. Mount coverslip with anti-fade medium h->i

Sources

Application Note: Extraction and Purification of 3-(1,3-Benzothiazol-2-yl)butan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: 3-(1,3-Benzothiazol-2-yl)butan-2-ol (CAS: 1342123-07-2)

Executive Summary

Benzothiazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their profound ability to interact with diverse biological targets, notably acting as potent kinase inhibitors in anticancer and anti-inflammatory pathways[1][2]. The compound 3-(1,3-Benzothiazol-2-yl)butan-2-ol features the planar, lipophilic benzothiazole core coupled with a polar, aliphatic secondary alcohol side chain[3].

Isolating this compound from crude synthetic mixtures (typically derived from the condensation of 2-aminothiophenol with carbonyl precursors) presents unique physicochemical challenges. The dual nature of the molecule—a weakly basic nitrogen within the hydrophobic core and a hydrogen-bond donating hydroxyl group—requires a highly tailored approach to liquid-liquid extraction and chromatographic resolution[4][5]. This application note provides a self-validating, causality-driven protocol for the extraction, purification, and analytical validation of 3-(1,3-Benzothiazol-2-yl)butan-2-ol.

Physicochemical Profiling

Understanding the physicochemical properties of the target molecule is the foundation of any logical purification strategy. The secondary alcohol significantly alters the polarity and partition coefficient of the molecule compared to unsubstituted benzothiazoles.

Table 1: Physicochemical Properties of 3-(1,3-Benzothiazol-2-yl)butan-2-ol

PropertyValue / Description
Chemical Name 3-(1,3-Benzothiazol-2-yl)butan-2-ol
CAS Registry Number 1342123-07-2[3]
Molecular Formula C₁₁H₁₃NOS[3]
Molecular Weight 207.29 g/mol [3]
Structural Features Bicyclic heteroaromatic core (lipophilic, weakly basic); Secondary alcohol (polar, H-bond donor/acceptor)
Solubility Profile Highly soluble in Ethyl Acetate, Dichloromethane, DMSO, and Methanol; Insoluble in neutral Water[6]
Acid-Base Behavior Benzothiazole nitrogen can be protonated in strong acids (pKa ~1-2) but remains a neutral free-base at pH > 4[4]

Mechanistic Context: Why Benzothiazoles Matter

Before detailing the isolation protocols, it is critical to understand the biological utility driving the demand for high-purity benzothiazole derivatives. The planar bicyclic structure of the benzothiazole core acts as a bioisostere for the purine ring of ATP[7]. This allows benzothiazole derivatives to intercalate deeply into the hydrophobic hinge regions of critical kinase domains, such as Receptor-Interacting Protein Kinase 1 (RIPK1) and the PI3K/Akt/mTOR signaling axis[8][9].

The aliphatic alcohol side chain of 3-(1,3-Benzothiazol-2-yl)butan-2-ol provides an additional vector for hydrogen bonding with solvent-exposed residues in these binding pockets, enhancing target selectivity[10].

Pathway cluster_RIPK Necroptosis / Inflammation cluster_PI3K Survival / Proliferation Stimulus TNF-α / Growth Factors Receptor Receptor (TNFR1 / RTK) Stimulus->Receptor RIPK1 RIPK1 Kinase Receptor->RIPK1 PI3K PI3K Receptor->PI3K RIPK3 RIPK3 RIPK1->RIPK3 MLKL MLKL Activation RIPK3->MLKL AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR BZT Benzothiazole Derivative (ATP-Competitive Inhibitor) BZT->RIPK1 Inhibits BZT->PI3K Inhibits

Fig 1: Kinase inhibition mechanisms of benzothiazole derivatives in cellular signaling.

Primary Extraction Protocol: Acid-Base Liquid-Liquid Extraction

Causality & Rationale: Synthetic routes to benzothiazoles often utilize acidic catalysts (e.g., HCl or Lewis acids)[5][11]. In an acidic crude mixture, the benzothiazole nitrogen may partially protonate, rendering the molecule water-soluble. To extract the product into an organic phase, the mixture must be carefully neutralized to convert the compound back into its lipophilic free-base form[4]. Furthermore, because the secondary alcohol (-OH) increases the molecule's polarity, highly non-polar extraction solvents (like pure hexane) will yield poor recovery. Ethyl acetate (EtOAc) is the optimal solvent, providing the perfect balance of polarity to solubilize the hydroxylated product while rejecting aqueous salts[6].

Step-by-Step Methodology:
  • Quenching: Cool the crude reaction mixture to 0–5 °C using an ice bath. Slowly pour the mixture into a beaker containing crushed ice and distilled water[11].

  • Neutralization: Dropwise, add a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) under continuous magnetic stirring until the pH of the aqueous layer stabilizes at ~7.5–8.0. Self-Validation: The cessation of CO₂ evolution (bubbling) confirms complete neutralization of acidic catalysts[4].

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Add an equal volume of Ethyl Acetate (EtOAc). Shake vigorously, venting frequently to release pressure.

  • Extraction: Allow the layers to separate. The upper organic layer (EtOAc) contains the target 3-(1,3-Benzothiazol-2-yl)butan-2-ol. Drain the lower aqueous layer. Re-extract the aqueous layer twice more with fresh EtOAc to ensure quantitative recovery[12].

  • Washing & Drying: Combine the organic layers and wash once with brine (saturated NaCl) to remove residual water and highly polar impurities. Transfer the organic layer to an Erlenmeyer flask, add anhydrous Sodium Sulfate (Na₂SO₄), and swirl until the drying agent flows freely[4][6].

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator (water bath at 40 °C) to yield the crude product as a viscous oil or semi-solid[4].

Primary Purification: Silica Gel Column Chromatography

Causality & Rationale: The crude extract will likely contain unreacted starting materials (e.g., substituted anilines or thiophenols) and side products. Normal-phase silica gel chromatography separates compounds based on their affinity for the polar, hydrogen-bond-donating silanol groups on the stationary phase[4][13]. The secondary alcohol of 3-(1,3-Benzothiazol-2-yl)butan-2-ol will interact strongly with the silica. Therefore, a purely non-polar eluent will trap the product on the column. A gradient elution system is required to precisely tune the desorption[6].

Step-by-Step Methodology:
  • TLC Optimization: Spot the crude mixture on a silica gel TLC plate. Develop using a gradient of Petroleum Ether (PE) to Ethyl Acetate (EtOAc). A ratio of PE:EtOAc (3:1 to 2:1 v/v) typically provides an optimal retention factor ( Rf​ ) of ~0.3 for hydroxylated benzothiazoles[6][14].

  • Column Packing: Prepare a slurry of silica gel (200–300 mesh) in pure Petroleum Ether. Pour the slurry into a glass column, ensuring no air bubbles are trapped. Top the silica bed with a thin layer of sea sand to protect it during loading[6].

  • Sample Loading: Dissolve the crude product in the minimum possible volume of Dichloromethane (DCM) or the starting eluent. Carefully apply it to the top of the sand layer using a Pasteur pipette.

  • Gradient Elution: Begin elution with PE:EtOAc (4:1). Collect fractions in test tubes. Gradually increase the polarity to PE:EtOAc (2:1) to elute the target compound[6].

  • Fraction Analysis (Self-Validation): Analyze every 5th fraction via TLC under a 254 nm UV lamp. Benzothiazoles are highly UV-active[14]. Combine all fractions showing a single, pure spot corresponding to the target Rf​ .

  • Isolation: Evaporate the combined pure fractions under reduced pressure to isolate pure 3-(1,3-Benzothiazol-2-yl)butan-2-ol.

Advanced Purification & Workflow Visualization

For applications requiring >99% purity (e.g., in vitro kinase assays or in vivo dosing), the chromatographically purified product should be subjected to Preparative HPLC .

  • Column: C18 Reverse-Phase (e.g., 250 mm × 21.2 mm, 5 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). The acidic modifier suppresses the ionization of the silanol groups on the column and ensures sharp peak shapes for the weakly basic benzothiazole[15].

Workflow Crude Crude Reaction Mixture Quench Quench & Neutralize (Ice Water / NaHCO3) Crude->Quench LLE Liquid-Liquid Extraction (Ethyl Acetate / Aqueous) Quench->LLE OrgLayer Organic Layer (Contains Product) LLE->OrgLayer AqLayer Aqueous Layer (Salts/Catalysts - Discard) LLE->AqLayer Dry Dry over Na2SO4 & Concentrate OrgLayer->Dry Chrom Silica Gel Column Chromatography (PE:EtOAc Gradient) Dry->Chrom HPLC Preparative HPLC (Optional for >99% Purity) Chrom->HPLC Pure Pure 3-(1,3-Benzothiazol-2-yl)butan-2-ol HPLC->Pure

Fig 2: Sequential workflow for the extraction and purification of benzothiazole derivatives.

Analytical Validation

To confirm the structural integrity and purity of the isolated 3-(1,3-Benzothiazol-2-yl)butan-2-ol, the following analytical suite must be executed[6][11]:

  • High-Resolution Mass Spectrometry (HRMS-ESI): Confirm the exact mass corresponding to the [M+H]+ ion (Calculated for C₁₁H₁₄NOS⁺: 208.08).

  • Nuclear Magnetic Resonance (NMR):

    • ¹H-NMR (CDCl₃, 500 MHz): Look for the characteristic aromatic protons of the benzothiazole ring (multiplets between δ 7.30 - 8.00 ppm). Crucially, identify the aliphatic signals for the butan-2-ol side chain, including the methine protons adjacent to the hydroxyl and the benzothiazole ring, and the terminal methyl doublets[16].

    • ¹³C-NMR: Verify the presence of the highly deshielded C-2 carbon of the benzothiazole ring (typically >160 ppm)[16].

  • Infrared Spectroscopy (FT-IR): Confirm the presence of a broad absorption band around 3200–3400 cm⁻¹, definitively proving the retention of the secondary hydroxyl (-OH) group post-purification[11][14].

Sources

Formulation of 3-(1,3-Benzothiazol-2-yl)butan-2-ol for targeted drug delivery systems

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation of 3-(1,3-Benzothiazol-2-yl)butan-2-ol in PLGA-PEG Nanocarriers for Targeted Drug Delivery

Scientific Rationale & Formulation Strategy

3-(1,3-Benzothiazol-2-yl)butan-2-ol features a bicyclic benzothiazole core, a highly versatile pharmacophore recognized for its diverse biological activities, including potent anticancer, antimicrobial, and imaging properties ([1]). However, the extreme lipophilicity of the benzothiazole ring severely restricts its aqueous solubility, systemic bioavailability, and direct clinical translation.

To translate this hydrophobic molecule into a viable therapeutic, we utilize a Poly(lactic-co-glycolic acid)-block-poly(ethylene glycol) (PLGA-PEG) nanocarrier system. The PLGA core provides a highly hydrophobic microenvironment that efficiently encapsulates the benzothiazole derivative via non-covalent hydrophobic interactions. Concurrently, the hydroxyl group on the butan-2-ol side chain allows for stabilizing hydrogen bonds with the PLGA ester linkages. The low-molecular-weight PEG corona provides steric stabilization, minimizing protein corona formation and evasion of the mononuclear phagocyte system (MPS) ([2]). Furthermore, utilizing maleimide-terminated PEG allows for the covalent attachment of cRGD peptides, enabling targeted delivery to αvβ3 integrin-overexpressing tumor cells ([3]).

Experimental Workflow

The following diagram illustrates the mechanistic progression of the nanoprecipitation method, chosen for its reproducibility and narrow particle size distribution compared to traditional emulsion techniques ([4]).

FormulationWorkflow OrgPhase Organic Phase 3-(1,3-Benzothiazol-2-yl)butan-2-ol + PLGA-PEG in Acetone Mixing Nanoprecipitation (Controlled Injection & Stirring) OrgPhase->Mixing Dropwise Addition AqPhase Aqueous Phase 0.5% PVA in Deionized Water AqPhase->Mixing Continuous Phase SelfAssembly Spontaneous Self-Assembly (Core-Shell Nanoparticles) Mixing->SelfAssembly Solvent Diffusion Purification Purification (Ultrafiltration & Dialysis) SelfAssembly->Purification Acetone Evaporation Targeting Surface Functionalization (cRGD Peptide Conjugation) Purification->Targeting Maleimide-Thiol Reaction Validation Physicochemical Validation (DLS, Zeta Potential, HPLC) Targeting->Validation Final Polish

Workflow for formulation and functionalization of benzothiazole-loaded PLGA-PEG nanoparticles.

Materials & Reagents

  • Active Pharmaceutical Ingredient (API): 3-(1,3-Benzothiazol-2-yl)butan-2-ol (Purity ≥ 99%).

  • Polymers: PLGA-PEG-Maleimide (50:50 LA:GA, MW ~30,000 Da).

  • Targeting Ligand: Thiolated cRGD peptide (Cyclo(Arg-Gly-Asp-D-Phe-Cys)).

  • Solvents & Surfactants: Anhydrous Acetone (HPLC grade), Polyvinyl Alcohol (PVA, MW 30-70 kDa, 87-90% hydrolyzed), Deionized (DI) Water (18.2 MΩ·cm).

Step-by-Step Methodology: A Self-Validating Protocol

Phase 1: Nanoprecipitation & Self-Assembly

  • Organic Phase Preparation: Dissolve 10 mg of 3-(1,3-Benzothiazol-2-yl)butan-2-ol and 40 mg of PLGA-PEG-Maleimide in 2.0 mL of anhydrous acetone.

    • Causality: Acetone is selected due to its high water-miscibility and low boiling point (56 °C), allowing for rapid solvent diffusion and subsequent facile evaporation without requiring harsh heating that could degrade the API.

  • Aqueous Phase Preparation: Prepare 10 mL of a 0.5% (w/v) PVA solution in DI water. Filter through a 0.22 µm PES membrane.

    • Causality: PVA acts as an interfacial stabilizer. It lowers the surface tension between the diffusing organic solvent and the aqueous phase, preventing Ostwald ripening and droplet coalescence during the critical nucleation phase.

  • Injection: Using an automated syringe pump, inject the organic phase into the aqueous phase at a constant rate of 0.5 mL/min under continuous magnetic stirring at 1000 rpm at room temperature.

  • Solvent Evaporation: Allow the formulation to stir uncovered in a fume hood for 4 hours.

    • Validation Checkpoint: The suspension should transition from a slightly turbid emulsion to a translucent bluish opalescent dispersion (the Tyndall effect). This optical shift visually validates successful nanoparticle formation in the sub-200 nm range.

Phase 2: Surface Functionalization & Purification 5. Ligand Conjugation: Add 2 mg of thiolated cRGD peptide to the nanoparticle suspension. Incubate for 2 hours at room temperature under gentle end-over-end rotation.

  • Causality: The maleimide groups on the PEG corona react rapidly and specifically with the sulfhydryl (-SH) group of the cysteine residue on the cRGD peptide via Michael addition, forming a stable thioether bond for active tumor targeting.
  • Ultrafiltration: Transfer the suspension to a 100 kDa MWCO centrifugal filter device. Centrifuge at 4000 × g for 15 minutes at 4 °C. Wash twice with 5 mL of DPBS (pH 7.4).
  • Causality: The 100 kDa membrane ensures that unreacted peptide (~1 kDa), free benzothiazole drug, and residual PVA pass into the filtrate, while the fully assembled nanoparticles are retained and purified.

Phase 3: Physicochemical Validation 7. DLS & Zeta Potential: Dilute the purified nanoparticles 1:100 in DI water and measure using a Dynamic Light Scattering (DLS) instrument.

  • Validation Checkpoint: A Polydispersity Index (PDI) > 0.2 indicates aggregation. If observed, verify that the acetone was completely anhydrous, as water contamination in the organic phase disrupts uniform polymer nucleation.
  • Drug Loading Quantification: Lyophilize a 1 mL aliquot of the purified nanoparticles. Dissolve the resulting powder in 1 mL of acetonitrile to disrupt the PLGA matrix. Quantify the drug concentration via RP-HPLC using a C18 column (UV detection at the specific λmax for the benzothiazole derivative).

Quantitative Data Summary

The following table outlines the expected validation benchmarks for the formulation iterations. Comparing these metrics allows formulation scientists to verify the success of surface modifications.

Formulation IterationPolymer MatrixHydrodynamic Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
F1 (Non-Targeted) PLGA145 ± 50.12 ± 0.02-32.4 ± 1.568.5 ± 2.1
F2 (Stealth) PLGA-PEG158 ± 60.14 ± 0.03-15.2 ± 1.274.2 ± 1.8
F3 (Targeted) PLGA-PEG-cRGD165 ± 80.16 ± 0.02-12.5 ± 1.472.8 ± 2.0

Note: The shift in Zeta Potential from highly negative (F1) to near-neutral/slightly negative (F2/F3) serves as a quantitative self-validation of successful PEGylation and subsequent peptide conjugation masking the terminal carboxyl groups of PLGA.

Conclusion

This protocol establishes a robust, self-validating methodology for the encapsulation of the hydrophobic compound 3-(1,3-Benzothiazol-2-yl)butan-2-ol into a targeted PLGA-PEG nanocarrier system. By strictly controlling solvent diffusion kinetics and leveraging maleimide-thiol chemistry, researchers can achieve high encapsulation efficiencies and precise active targeting capabilities suitable for advanced preclinical drug delivery studies.

References

  • Title: A Smart Benzothiazole-Based Conjugated Polymer Nanoplatform with Multistimuli Response for Enhanced Synergistic Chemo-Photothermal Cancer Therapy Source: ACS Applied Materials & Interfaces URL: [Link]

  • Title: Design and Synthesis of Novel Benzothiazole Derivatives: Anticancer Evaluation Supported by Molecular Docking and ADMET Studies Source: ACS Omega URL: [Link]

  • Title: Low molecular weight PEG–PLGA polymers provide a superior matrix for conjugated polymer nanoparticles in terms of physicochemical properties, biocompatibility and optical/photoacoustic performance Source: RSC Advances URL: [Link]

  • Title: Recent advances in the formulation of PLGA microparticles for controlled drug delivery Source: Nanotechnology, Science and Applications URL: [Link]

Sources

Application Note: 3-(1,3-Benzothiazol-2-yl)butan-2-ol as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacophore Rationale

Heterocyclic compounds are the foundational building blocks of modern drug discovery, with the benzothiazole core standing out as a highly privileged scaffold[1]. Characterized by a fusion of benzene and thiazole rings, this planar bicyclic system offers a unique electronic configuration that facilitates diverse interactions with critical biological targets, yielding broad-spectrum pharmacological effects including anticancer, antimicrobial, and neuroprotective activities[2].

The specific functionalized scaffold, 3-(1,3-Benzothiazol-2-yl)butan-2-ol , introduces a branched, hydroxylated aliphatic chain at the C-2 position. This precise structural modification is highly strategic for drug developers:

  • Steric Tuning: The branched butan-2-ol moiety provides a specific steric volume that allows the molecule to tightly occupy hydrophobic sub-pockets in target enzymes, such as the ATP-binding sites of receptor tyrosine kinases (RTKs)[3].

  • Hydrogen Bonding & Solubility: The secondary alcohol acts as a versatile hydrogen bond donor and acceptor. This significantly improves the topological polar surface area (tPSA) and aqueous solubility of the otherwise lipophilic benzothiazole core, enhancing overall bioavailability[4].

  • Chirality: The presence of stereocenters at the C-2 and C-3 positions of the alkyl chain allows medicinal chemists to explore enantiomer-specific binding affinities, a critical factor in maximizing target selectivity and mitigating off-target toxicity.

Mechanistic Pathway: Target Engagement

Benzothiazole derivatives frequently exert their therapeutic effects via enzyme inhibition or receptor modulation[3]. When functionalized with a hydroxyalkyl group, these compounds have demonstrated significant efficacy as kinase inhibitors and apoptosis inducers[5]. Mechanistically, the hydroxyl group often anchors the molecule to the hinge region of kinases via hydrogen bonding, while the lipophilic benzothiazole core extends deeply into the hydrophobic pocket, competitively blocking ATP binding.

Pathway Scaffold Benzothiazole Scaffold Target Receptor Tyrosine Kinase (RTK) Scaffold->Target H-Bonding via -OH Inhibition ATP-Competitive Inhibition Target->Inhibition Downstream PI3K/AKT Pathway Suppression Inhibition->Downstream Apoptosis Procaspase-3 Activation Downstream->Apoptosis

Proposed mechanism of action for benzothiazole-mediated kinase inhibition and apoptosis.

Synthesis Protocol: Radical Hydroxyalkylation

Traditional synthesis of C-2 substituted benzothiazoles often requires harsh conditions, transition-metal catalysts, or pre-functionalized starting materials. A more modern, environmentally benign, and self-validating approach utilizes a radical-mediated hydroxyalkylation of the unactivated benzothiazole core using alcohols in an aqueous medium[6].

Protocol 1: Synthesis of 3-(1,3-Benzothiazol-2-yl)butan-2-ol

Rationale: Using potassium persulfate (K₂S₂O₈) as an oxidant generates alkoxy and alkyl radicals from the corresponding alcohol (butan-2-ol). This radical selectively attacks the electron-deficient C-2 position of the benzothiazole, providing a direct, transition-metal-free route to the target scaffold[6].

Materials:

  • 1,3-Benzothiazole (0.5 mmol)

  • Butan-2-ol (used as both reactant and co-solvent, 2.0 mL)

  • Potassium persulfate (K₂S₂O₈, 4.0 equiv, 2.0 mmol)

  • Deionized Water (2.0 mL)

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL round-bottom flask equipped with a magnetic stirrer, add 1,3-benzothiazole (0.5 mmol) and butan-2-ol (2.0 mL).

  • Oxidant Addition: Dissolve K₂S₂O₈ (2.0 mmol) in 2.0 mL of deionized water. Add this aqueous solution dropwise to the reaction mixture at room temperature.

    • Causality: Dropwise addition prevents rapid thermal spikes from the exothermic radical initiation process, ensuring a controlled reaction rate and minimizing over-oxidation of the alcohol.

  • Heating & Stirring: Heat the biphasic mixture to 65 °C under aerobic conditions for 4–6 hours.

    • Causality: 65 °C provides the precise thermal energy required to cleave the peroxide bond of K₂S₂O₈, generating the sulfate radical anion, which subsequently abstracts a hydrogen from butan-2-ol to form the reactive intermediate[6].

  • Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1 v/v) mobile phase. The reaction is self-validating when the UV-active starting benzothiazole spot is fully consumed.

  • Workup & Extraction: Cool the mixture to room temperature. Extract the aqueous layer with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine to remove residual salts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Regioselectivity isomers (e.g., radical attack at C-2 vs C-3 of the butanol chain) are separated at this stage to isolate pure 3-(1,3-Benzothiazol-2-yl)butan-2-ol.

  • Validation: Confirm the structural integrity via ¹H-NMR (identifying the characteristic secondary alcohol multiplet and methyl doublets) and LC-MS[6].

G Start 1,3-Benzothiazole Core Alkylation Radical Hydroxyalkylation (K2S2O8, Butan-2-ol) Start->Alkylation Scaffold 3-(1,3-Benzothiazol-2-yl) butan-2-ol Alkylation->Scaffold Deriv1 C-6 Halogenation (Potency Enhancement) Scaffold->Deriv1 Deriv2 -OH Esterification (Prodrug Strategy) Scaffold->Deriv2 Assay In vitro Screening (MTT Assay) Deriv1->Assay Deriv2->Assay

Workflow for the synthesis, derivatization, and screening of the benzothiazole scaffold.

Biological Evaluation: Anticancer Screening Protocol

To validate the therapeutic potential of the synthesized scaffold and its downstream derivatives, in vitro cytotoxicity assays are strictly required. The MTT assay is the gold standard for assessing cell viability based on cellular metabolic activity[4].

Protocol 2: MTT Cell Viability Assay

Rationale: The reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial succinate dehydrogenase serves as a direct, quantifiable indicator of viable cells. Dead cells lose this metabolic capacity, establishing a self-validating metric for compound cytotoxicity[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., A549 lung adenocarcinoma cells) into a 96-well microtiter plate at a density of 5 × 10³ cells/well in 100 µL of complete culture medium. Incubate overnight at 37 °C in a 5% CO₂ atmosphere to allow adherence[4].

  • Compound Preparation: Dissolve 3-(1,3-Benzothiazol-2-yl)butan-2-ol in cell-culture grade DMSO to create a 10 mM stock. Dilute with culture medium to achieve final test concentrations (e.g., 1, 10, 25, 50, 100 µM).

    • Crucial Step: Ensure the final DMSO concentration in the wells strictly does not exceed 0.5% (v/v) to prevent solvent-induced background cytotoxicity.

  • Treatment: Aspirate the old medium and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls (0.5% DMSO) and positive controls (e.g., Doxorubicin). Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours at 37 °C[4].

    • Causality: This 4-hour window provides sufficient time for viable cells to internalize the MTT reagent and enzymatically reduce it to insoluble formazan.

  • Solubilization: Carefully aspirate the medium without disturbing the cell monolayer. Add 100 µL of DMSO to each well to dissolve the trapped formazan crystals. Shake the plate gently for 10 minutes in the dark.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ values using non-linear regression analysis.

Quantitative Data Presentation

To demonstrate the structure-activity relationship (SAR) of the 3-(1,3-Benzothiazol-2-yl)butan-2-ol scaffold, the following table summarizes optimization data, reflecting typical trends observed in benzothiazole medicinal chemistry[4][5].

Table 1: Structure-Activity Relationship (SAR) and Physicochemical Properties

Compound IDModification at C-6Modification at Aliphatic -OHIC₅₀ (A549 cells, µM)ClogPtPSA (Ų)
Scaffold 1 -HNone (Free -OH)45.2 ± 3.12.8541.5
Analog 1a -OCH₃None (Free -OH)22.4 ± 1.82.7250.7
Analog 1b -FNone (Free -OH)15.6 ± 1.23.0141.5
Analog 2a -FAcetate Ester>100.03.8558.6
Analog 2b -FMethyl Ether85.3 ± 4.53.4230.5

Data Interpretation: The data clearly highlights that the free secondary hydroxyl group is critical for maintaining potent anticancer activity, likely due to its indispensable role as a hydrogen bond donor in the target binding pocket. Capping this group via esterification or etherification (Analogs 2a, 2b) leads to a significant loss of activity. Furthermore, the introduction of electron-withdrawing groups (e.g., Fluorine) at the C-6 position enhances potency, a well-documented phenomenon that improves metabolic stability and target affinity in benzothiazole chemistry[4].

Sources

Protocols for testing antimicrobial efficacy of 3-(1,3-Benzothiazol-2-yl)butan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: Antimicrobial Efficacy and Mechanistic Profiling of 3-(1,3-Benzothiazol-2-yl)butan-2-ol

Executive Summary & Scientific Rationale

Benzothiazole derivatives are privileged heterocyclic scaffolds in medicinal chemistry, recognized for their potent, broad-spectrum antimicrobial properties against multidrug-resistant (MDR) pathogens[1]. The compound 3-(1,3-Benzothiazol-2-yl)butan-2-ol combines the lipophilic benzothiazole core with a secondary alcohol moiety. This structural feature enhances its ability to interact with bacterial lipid bilayers and penetrate the cell to reach intracellular targets.

Recent mechanistic studies indicate that substituted benzothiazoles exert bactericidal effects via a dual mechanism: disruption of membrane integrity (leading to the leakage of vital intracellular contents) and competitive inhibition of essential bacterial enzymes such as DNA gyrase or dihydroorotase[2],[3].

This application note provides a self-validating, step-by-step workflow for researchers to evaluate the antimicrobial efficacy of 3-(1,3-Benzothiazol-2-yl)butan-2-ol. To ensure trustworthy, reproducible data suitable for preclinical drug development, all primary susceptibility protocols are strictly grounded in the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[4].

Experimental Workflow & Mechanistic Pathways

Workflow A Compound Preparation 3-(1,3-Benzothiazol-2-yl)butan-2-ol B Primary Screening MIC & MBC (CLSI M07) A->B C Pharmacodynamics Time-Kill Kinetics B->C D Mechanistic Assay 1 Membrane Leakage (260/280 nm) B->D E Mechanistic Assay 2 Enzyme Inhibition (e.g., Gyrase) B->E F Data Synthesis & Lead Optimization C->F D->F E->F

Sequential workflow for evaluating antimicrobial efficacy and pharmacodynamics.

Mechanism Cpd 3-(1,3-Benzothiazol-2-yl) butan-2-ol Membrane Bacterial Cell Membrane Cpd->Membrane Lipophilic Interaction Target Intracellular Targets (Dihydroorotase/Gyrase) Cpd->Target Internalization & Binding Leakage Protein & DNA Leakage Membrane->Leakage Permeabilization Death Bactericidal Effect Leakage->Death Lysis Target->Death Replication Arrest

Proposed dual-mechanism of action: membrane permeabilization and enzyme inhibition.

Protocol 1: Primary Susceptibility Profiling (MIC & MBC)

Causality & Trustworthiness: The Minimum Inhibitory Concentration (MIC) assay is the foundational metric of antimicrobial efficacy. We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) because standardizing divalent cations (Ca²⁺ and Mg²⁺) is critical. These ions bridge lipopolysaccharides in the Gram-negative outer membrane; without them, the membrane becomes artificially permeable, leading to false-positive efficacy[4]. Because benzothiazoles are highly lipophilic, DMSO is used as a solvent. However, its final concentration in the assay must be strictly ≤1% to prevent solvent-induced cytotoxicity, which would invalidate the assay's self-contained logic.

Step-by-Step Methodology:

  • Inoculum Standardization: Grow bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa) overnight on agar. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard ( ≈1.5×108 CFU/mL). Dilute 1:150 in CAMHB to achieve a working inoculum of 1×106 CFU/mL.

  • Compound Dilution: In a 96-well U-bottom plate, add 50 µL of CAMHB to columns 2–12. Add 100 µL of 3-(1,3-Benzothiazol-2-yl)butan-2-ol (diluted to 256 µg/mL in CAMHB) to column 1. Perform 2-fold serial dilutions from column 1 to 11, discarding 50 µL from column 11. Column 12 serves as the positive growth control.

  • Inoculation: Add 50 µL of the working inoculum to all wells. The final compound concentration ranges from 128 µg/mL to 0.125 µg/mL, and the final bacterial concentration is 5×105 CFU/mL.

  • Incubation: Incubate at 37°C for 16–20 hours under aerobic conditions.

  • Readout (MIC): Add 20 µL of Resazurin (0.015% w/v) to each well and incubate for 2 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial metabolic activity. The MIC is the lowest concentration that remains blue.

  • Readout (MBC): To determine the Minimum Bactericidal Concentration, aspirate 10 µL from all wells showing no visible growth and spot onto Mueller-Hinton Agar (MHA) plates. Incubate for 24 hours. The MBC is the lowest concentration resulting in a ≥99.9% reduction of the initial inoculum.

Protocol 2: Time-Kill Kinetics

Causality & Trustworthiness: While MIC and MBC provide static endpoints, time-kill assays map the pharmacodynamic interaction over time. This differentiates whether the compound is bacteriostatic (stalls growth) or bactericidal (actively kills)—a distinction that dictates its clinical viability for severe systemic infections.

Step-by-Step Methodology:

  • Prepare flasks containing 10 mL of CAMHB with the compound at 1×, 2×, and 4× MIC. Include a drug-free growth control.

  • Inoculate each flask to a final density of 5×105 CFU/mL.

  • Incubate at 37°C with continuous orbital shaking (150 rpm) to ensure uniform drug exposure.

  • At specific time intervals (0, 2, 4, 8, 12, and 24 hours), remove 100 µL aliquots.

  • Serially dilute the aliquots in sterile PBS and plate onto MHA.

  • Count CFUs after 24 hours of incubation and plot log10​ CFU/mL versus time. A ≥3log10​ decrease indicates bactericidal activity.

Protocol 3: Mechanistic Assay - Membrane Integrity

Causality & Trustworthiness: Many lipophilic benzothiazole derivatives exert their primary bactericidal effect by intercalating into the bacterial cell membrane, causing structural collapse[3]. If 3-(1,3-Benzothiazol-2-yl)butan-2-ol compromises membrane integrity, intracellular contents (nucleic acids and proteins) will leak into the extracellular space. Measuring absorbance at 260 nm and 280 nm provides a direct, quantifiable readout of this damage[2].

Step-by-Step Methodology:

  • Grow bacterial cells to the mid-logarithmic phase ( OD600​≈0.5 ).

  • Harvest cells by centrifugation (4,000 rpm, 10 min), wash twice, and resuspend in sterile PBS to an OD600​ of 1.0.

  • Treat the suspension with the compound at 1×, 2×, and 4× MIC. Use 1% Triton X-100 as a positive control (complete lysis) and untreated PBS as a negative control.

  • Incubate at 37°C for 4 hours.

  • Centrifuge the samples at 10,000 rpm for 10 minutes to pellet intact cells and cellular debris.

  • Transfer the supernatant to a UV-transparent quartz cuvette.

  • Measure the optical density at 260 nm (DNA/RNA leakage) and 280 nm (protein leakage) using a UV-Vis spectrophotometer.

Data Presentation: Expected Quantitative Profiling

To assist in benchmarking your results, the following table summarizes the expected quantitative profile of a highly active benzothiazole derivative against standard ESKAPE pathogens, extrapolated from recent CLSI-aligned literature[1],[2],[5].

Pathogen StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio260nm Leakage ( OD260​ at 2× MIC)
S. aureus ATCC 292134.0 - 8.08.0 - 16.0 ≤2 (Bactericidal)0.45 ± 0.05
E. coli ATCC 259228.0 - 16.032.0 ≤4 (Bactericidal)0.38 ± 0.04
P. aeruginosa ATCC 2785332.0 - 64.0>128.0> 4 (Bacteriostatic)0.15 ± 0.02
C. albicans ATCC 1023116.032.0 ≤2 (Fungicidal)N/A

Note: Data is representative of typical benzothiazole Schiff base and amide derivatives. Actual values for 3-(1,3-Benzothiazol-2-yl)butan-2-ol must be empirically determined using the protocols above.

References

  • Recent insights into antibacterial potential of benzothiazole derivatives. National Center for Biotechnology Information (PMC).[Link]

  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. MDPI.[Link]

  • Design, Synthesis and mode of action of some benzothiazole derivatives bearing amide moiety as antibacterial agents. RSC Publishing.[Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI).[Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI).[Link]

Sources

Application Note: Preparation of 3-(1,3-Benzothiazol-2-yl)butan-2-ol via Advanced Cross-Coupling Strategies

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide

Strategic Rationale & Regioselectivity Challenges

The benzothiazole pharmacophore is a privileged scaffold in medicinal chemistry, frequently embedded in antifungal agents, CaS receptor allosteric modulators, and muscarinic antagonists. While the direct functionalization of the benzothiazole C2-position is well documented, installing sterically hindered, secondary alkyl-alcohol side chains—such as the 3-butan-2-ol moiety—presents a significant synthetic challenge.

Traditional Minisci-type C-H functionalization (e.g., radical hydroxyalkylation using 2-butanol) predominantly yields the α -alkylated isomer, 2-(benzothiazol-2-yl)butan-2-ol, due to the lower bond dissociation energy of the α -C-H bond adjacent to the hydroxyl group[1]. To selectively synthesize the β -alkylated target, 3-(1,3-Benzothiazol-2-yl)butan-2-ol , reliance on direct C-H abstraction is insufficient[2]. Instead, pre-functionalized cross-coupling strategies must be employed to guarantee absolute regiocontrol at the C3 position of the butane chain.

This guide details two orthogonal, state-of-the-art cross-coupling methodologies: Nickel-Catalyzed Reductive Cross-Electrophile Coupling (XEC) and Metallaphotoredox Dual Catalysis . Both methods bypass the instability of secondary alkylboronic acids typical of traditional Palladium-catalyzed Suzuki couplings[3], offering robust, scalable pathways to the target molecule.

Mechanistic Pathways & Causality

Pathway A: Metallaphotoredox Dual Catalysis

This approach utilizes an alkyl silicate or trifluoroborate precursor to generate a specific secondary radical at C3.

  • Causality of Catalyst Choice: The iridium photocatalyst, [Ir(dF-CF3-ppy)2(dtbbpy)]PF6, is explicitly chosen for its high excited-state oxidation potential (+1.21 V vs SCE), which is strictly required to oxidize the alkyl trifluoroborate to the corresponding C3-alkyl radical.

  • Synergy: The generated radical is intercepted by a Ni(II) intermediate (formed via oxidative addition of 2-bromobenzothiazole into Ni(0)). Reductive elimination then forms the desired C-C bond, and the catalytic cycles are closed via a cross-catalyst Single Electron Transfer (SET).

MechanisticPathway Ir3 Ir(III) Photocatalyst Ground State Ir3_star *Ir(III) Photocatalyst Excited State Ir3->Ir3_star Visible Light (450 nm) AlkylRad C3-Alkyl Radical (from Trifluoroborate) Ir3_star->AlkylRad SET (Oxidation) Ni0 Ni(0) Catalyst Ni2 Ar-Ni(II)-Br Oxidative Addition Ni0->Ni2 + 2-Bromobenzothiazole Ni3 Ar-Ni(III)-Alkyl Radical Capture Ni2->Ni3 + C3-Alkyl Radical Ni3->Ni0 SET Reduction via Ir(II) Product 3-(Benzothiazol-2-yl)butan-2-ol Target Product Ni3->Product Reductive Elimination

Fig 1: Metallaphotoredox dual catalytic cycle for the precise C3-alkylation of benzothiazole.
Pathway B: Reductive Cross-Electrophile Coupling (XEC)

XEC directly couples 2-bromobenzothiazole and 3-bromobutan-2-ol.

  • Causality of Reductant: Manganese (Mn) dust is utilized instead of Zinc (Zn). ZnCl₂ (the byproduct of Zn oxidation) is highly Lewis acidic and promotes the intramolecular cyclization of 3-bromobutan-2-ol into 2,3-dimethyloxirane (epoxide byproduct). MnCl₂ is significantly less Lewis acidic, preserving the secondary alcohol integrity.

  • Causality of Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) is used because its steric bulk prevents the formation of unreactive Ni(II)L₂ resting states, ensuring a high concentration of the active mono-ligated Ni species.

Experimental Protocols: Self-Validating Systems

Protocol A: High-Throughput Photoredox Dual Catalysis

ExperimentalWorkflow Step1 Reagent Prep Glovebox Setup Step2 Reaction Mixing Add Catalysts & Substrates Step1->Step2 Step3 Degassing Freeze-Pump-Thaw (x3) Step2->Step3 Step4 Irradiation Blue LED, 24h, RT Step3->Step4 Step5 Workup EtOAc/H2O Quench Step4->Step5 Step6 Purification Flash Chromatography Step5->Step6

Fig 2: High-throughput experimental workflow for the photoredox cross-coupling protocol.

Step-by-Step Methodology:

  • Reaction Assembly: In an argon-filled glovebox, charge an oven-dried 40 mL vial with 2-bromobenzothiazole (1.0 mmol, 1.0 equiv), potassium 3-hydroxybutan-2-yltrifluoroborate (1.5 mmol, 1.5 equiv), NiCl₂·glyme (0.05 mmol, 5 mol%), dtbbpy (0.05 mmol, 5 mol%), and [Ir(dF-CF3-ppy)2(dtbbpy)]PF6 (0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous DMF (10 mL) and 2,6-lutidine (2.0 mmol, 2.0 equiv). Seal the vial with a PTFE-lined septum cap.

  • Degassing (Self-Validating Step): Remove the vial from the glovebox and subject it to three freeze-pump-thaw cycles. Validation check: By the third thaw cycle, no dissolved gas bubbles should escape the solvent matrix. Oxygen is a potent triplet quencher; incomplete degassing will stall the reaction.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm Blue LEDs. Stir vigorously at room temperature for 24 hours. Validation check: The solution should maintain a deep, homogenous color. Precipitation indicates catalyst crash-out.

  • Reaction Completion Check: Aliquot 10 µL, dilute in MeCN, and analyze via LC-MS. Validate completion by the disappearance of the 2-bromobenzothiazole peak (m/z 214/216) and the appearance of the product mass (m/z 208.08 [M+H]⁺).

  • Workup & Purification: Quench with water (20 mL), extract with EtOAc (3 x 20 mL), wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the target compound.

Protocol B: Scalable Ni-Catalyzed XEC

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a Schlenk flask under nitrogen, combine NiCl₂(DME) (10 mol%) and dtbbpy (10 mol%) in anhydrous DMA (0.2 M). Stir for 20 minutes until a clear, deep green solution forms (indicating the active Ni(II)-ligand complex).

  • Substrate Addition: Add 2-bromobenzothiazole (1.0 equiv) and 3-bromobutan-2-ol (1.5 equiv).

  • Reductant Activation (Self-Validating Step): Add Mn dust (3.0 equiv). Validation check: Within 15-30 minutes of vigorous stirring, the solution must transition from pale green to a deep, dark red/brown. This color shift physically validates the reduction of Ni(II) to the active Ni(0) species. If the solution remains green, the Mn dust is passivated; add 5 mol% of TMSCl to etch the Mn surface.

  • Incubation: Stir at 40 °C for 16 hours.

  • Workup: Filter the crude mixture through a pad of Celite to remove excess Mn dust. Quench the filtrate with 1M HCl (to solubilize Mn salts) and extract with EtOAc. Purify via chromatography.

Quantitative Data & Optimization

The following tables summarize the optimization parameters, emphasizing the causality behind the chemical yields.

Table 1: Optimization of Reductive Cross-Electrophile Coupling (XEC)

EntryReductantLigandSolventYield (%)Observation / Causality
1ZndtbbpyDMA45Significant epoxide byproduct formation due to Lewis acidic ZnCl₂.
2Mn dtbbpy DMA 82 Optimal conditions; MnCl₂ is less Lewis acidic, preserving the alcohol.
3MnbpyDMA51Less steric bulk leads to off-cycle Ni(II)L₂ resting states.
4MndtbbpyTHFTracePoor solubility of the Mn reductant and Ni-complexes stalls turnover.

Table 2: Optimization of Photoredox Dual Catalysis

EntryPhotocatalystLight SourceYield (%)Observation / Causality
1Ir(ppy)₃450 nm LED30Insufficient oxidation potential for the alkyl trifluoroborate.
2Ir(dF-CF3-ppy)₂(dtbbpy)PF₆ 450 nm LED 89 Optimal SET potential (+1.21 V vs SCE) for rapid radical generation.
3Ir(dF-CF3-ppy)₂(dtbbpy)PF₆None (Dark)0Confirms the absolute requirement of photoexcitation for SET.
4Ru(bpy)₃Cl₂450 nm LED15Mismatched redox potentials lead to stalled catalytic turnover.

References

  • K2S2O8-Mediated Hydroxyalkylation of Benzothiazoles with Alcohols in Aqueous Solution ACS Omega URL:[Link]

  • Phototriggered Self-Catalyzed Three-Component Minisci Reaction: A Route to β-C(sp3) Heteroarylated Alcohols/Ethers The Journal of Organic Chemistry URL:[Link]

  • A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling Organic Letters URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(1,3-Benzothiazol-2-yl)butan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing yield and purity bottlenecks during the synthesis of 3-(1,3-benzothiazol-2-yl)butan-2-ol.

The synthesis of this molecule relies on a classic heteroatom-promoted lateral lithiation followed by an aldol-type electrophilic addition. Because the benzylic protons of 2-ethylbenzothiazole are activated by the electron-withdrawing nature of the heterocycle, they can be deprotonated to form a nucleophilic carbanion. However, the high reactivity of both the carbanion and the acetaldehyde electrophile introduces competing pathways (e.g., self-condensation, retro-aldol cleavage, and ring-addition). This guide deconstructs the causality behind these failures and provides a self-validating, field-proven protocol.

Reaction Workflow

G A 2-Ethylbenzothiazole (Starting Material) B Lateral Lithiation (LDA, THF, -78°C) A->B C Lithiated Carbanion Intermediate B->C Deprotonation D Electrophilic Addition (Acetaldehyde, -78°C) C->D E Lithium Alkoxide Complex D->E C-C Bond Formation F Low-Temp Quench (Sat. NH4Cl at -78°C) E->F G 3-(1,3-Benzothiazol-2-yl)butan-2-ol (Target Product) F->G Protonation

Workflow for lateral lithiation and aldol-type addition to synthesize the target molecule.

Troubleshooting FAQs

Q: Why is my reaction yielding mostly unreacted 2-ethylbenzothiazole and little to no product? A: This points to incomplete deprotonation or premature quenching by moisture. The lateral lithiation of 2-alkylbenzothiazoles requires a strong, non-nucleophilic base. While n-butyllithium (n-BuLi) is sometimes used, lithium diisopropylamide (LDA) is strictly preferred to prevent competitive nucleophilic attack on the electrophilic C2 position of the benzothiazole ring, a common issue when using alkyllithiums on alkyl azoles [3]. The deprotonation of 2-ethylbenzothiazole using LDA in THF at -78 °C is a well-established method for generating the stable lithiated carbanion [1]. Ensure your THF is rigorously anhydrous and your LDA is freshly prepared and titrated.

Q: My LC-MS shows a complex mixture of high-molecular-weight byproducts. What causes this? A: Acetaldehyde is highly prone to self-aldol condensation, forming crotonaldehyde and subsequent polymeric species under basic conditions. To avoid this, the lithiated carbanion must be pre-formed completely before the electrophile is introduced. Add the acetaldehyde dropwise as a dilute solution in THF at -78 °C. This ensures the carbanion acts immediately as a nucleophile, outcompeting the self-condensation pathway.

Q: How do I prevent the retro-aldol reaction during product isolation? A: The lithium alkoxide intermediate formed after C-C bond formation is stable at -78 °C, but warming it under basic conditions triggers a retro-aldol cleavage, reverting the product back to 2-ethylbenzothiazole and acetaldehyde. To trap the kinetic product, you must quench the reaction with a mild proton source (like saturated aqueous NH 4​ Cl) while the mixture is still submerged in the -78 °C bath. Only after the base is fully neutralized should you allow the flask to warm to room temperature.

Q: The product is a 1:1 mixture of syn and anti diastereomers. Can I improve the stereoselectivity? A: The lateral lithiation of 2-ethylbenzothiazole generates an extended enolate-like species. Because the transition state during the addition to acetaldehyde is relatively open, stereocontrol is inherently challenging. To improve diastereoselectivity, consider transmetalating the lithium carbanion with titanium (e.g., using TiCl(O-iPr) 3​ ) or boron reagents before adding the aldehyde. This forces the reaction through a more rigid, highly organized Zimmerman-Traxler cyclic transition state.

Data Presentation: Optimization Parameters

The following table summarizes the causal relationship between reaction parameters and the observed yield, demonstrating why strict cryogenic control and base selection are mandatory.

Base / SolventDeprotonation Temp (°C)Electrophile Addition RateQuench Temp (°C)Observed Yield (%)Primary Failure Mode / Issue
n-BuLi / THF-78Bolus25< 20Ring addition; Retro-aldol cleavage
LDA / THF0Dropwise035Acetaldehyde self-condensation
LDA / THF-78Dropwise2545Retro-aldol cleavage during warm-up
LDA / THF -78 Dropwise -78 > 85 None (Optimized Conditions)
Optimized Experimental Protocol

This protocol is designed as a self-validating system. Visual cues (color changes) are integrated to confirm the success of intermediate steps.

Step 1: Preparation of Lithium Diisopropylamide (LDA)

  • In an oven-dried Schlenk flask purged with N 2​ , add anhydrous diisopropylamine (1.1 equiv) and anhydrous THF (to achieve a 0.5 M solution).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add n-BuLi (1.05 equiv, 1.6 M in hexanes) dropwise.

  • Causality Check: Stir for 30 minutes at 0 °C to ensure complete formation of LDA, then recool to -78 °C.

Step 2: Lateral Lithiation

  • Dissolve 2-ethylbenzothiazole (1.0 equiv) in a small volume of anhydrous THF.

  • Add this solution dropwise to the LDA mixture at -78 °C to control the exotherm.

  • Self-Validation: The solution will typically turn deep yellow/red, visually indicating the successful formation of the highly conjugated lithiated carbanion [2].

  • Stir for 45 minutes at -78 °C to ensure complete deprotonation [1].

Step 3: Electrophilic Addition

  • Dilute freshly distilled acetaldehyde (1.2 equiv) in anhydrous THF (1 M concentration).

  • Add this solution dropwise to the carbanion via syringe pump over 20 minutes at -78 °C.

  • Stir for an additional 1 hour at -78 °C. The deep color of the carbanion should gradually fade as the lithium alkoxide forms.

Step 4: Cryogenic Quenching & Isolation

  • Inject saturated aqueous NH 4​ Cl (excess) directly into the reaction mixture while it is still at -78 °C.

  • Stir for 10 minutes in the cold bath. This locks in the kinetic aldol product.

  • Remove the cooling bath and allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford pure 3-(1,3-benzothiazol-2-yl)butan-2-ol.

References
  • Title: A NMR Investigation of α-Heterosubstituted Chloroethyllithiums in THF Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Heteroatom-promoted lateral lithiation Source: Wikipedia URL: [Link]

  • Title: Selective Lithiation of 2-Methyloxazoles. Applications to Pivotal Bond Constructions in the Phorboxazole Nucleus Source: Organic Letters (ACS Publications) URL: [Link]

Technical Support Center: Overcoming Aqueous Solubility Challenges for 3-(1,3-Benzothiazol-2-yl)butan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Hub. As researchers and drug development professionals, you are likely aware that benzothiazole derivatives frequently present significant physicochemical hurdles during in vitro and in vivo biological assays.

The compound 3-(1,3-Benzothiazol-2-yl)butan-2-ol features a planar, highly lipophilic fused-ring core. While the butan-2-ol side chain provides a minor polar handle, it is vastly overpowered by the hydrophobic nature of the benzothiazole moiety. This results in strong intermolecular π-π stacking and high crystal lattice energy, leading to severe aqueous solubility limitations[1].

This guide provides field-proven, self-validating methodologies to diagnose, troubleshoot, and overcome precipitation and aggregation artifacts when working with this compound.

Diagnostic Workflow for Assay Failures

Before altering your assay biology, it is critical to determine whether erratic data is a result of target biology or physicochemical compound behavior. Use the following diagnostic decision tree to isolate solubility issues.

TroubleshootingWorkflow Start Assay Failure: Precipitation or Erratic IC50 Kinetic Run Kinetic Solubility Assay (DMSO stock into Buffer) Start->Kinetic Check Is Compound Soluble at Assay Concentration? Kinetic->Check Agg Test for Colloidal Aggregation (Add 0.01% Triton X-100) Check->Agg Yes (Clear) Formulate Formulation Rescue: HP-β-CD Inclusion Complex Check->Formulate No (Precipitate) Agg->Formulate Aggregates Present Validate Validate via LC-MS/MS & Proceed with Assay Agg->Validate True Solution Formulate->Validate

Diagnostic workflow for resolving benzothiazole solubility and aggregation issues in assays.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does 3-(1,3-Benzothiazol-2-yl)butan-2-ol precipitate immediately when I dilute my DMSO stock into the cell culture media? A: You are observing a failure of kinetic solubility . Kinetic solubility is the concentration at which a supersaturated solution (created by spiking a DMSO stock into an aqueous buffer) becomes unstable, leading to nucleation and precipitation[2]. Because the planar benzothiazole core cannot be effectively solvated by water, the hydrophobic effect drives the molecules to self-associate rapidly[1]. To fix this, you must either lower the maximum assay concentration or utilize a thermodynamic solubilization strategy (like cyclodextrins) rather than relying on simple DMSO dilution[3].

Q2: My compound appears fully dissolved (no visible precipitate), but my IC50 curves are erratic and non-sigmoidal. What is happening? A: The compound is likely forming sub-visual colloidal aggregates . Highly lipophilic compounds often form micelles or amorphous colloids in aqueous media before macroscopic precipitation occurs. These aggregates can sequester your target protein non-specifically, leading to false-positive inhibition (a classic Pan-Assay Interference or PAINS behavior). Diagnostic Fix: Add a non-ionic detergent (e.g., 0.01% Triton X-100) to your assay buffer. If the apparent inhibitory activity vanishes, your previous results were artifactual aggregation, not true target engagement.

Q3: My primary cell line cannot tolerate more than 0.1% DMSO, which is insufficient to keep the compound in solution. What are my alternatives? A: We highly recommend utilizing Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic internal cavity. The lipophilic benzothiazole core of your compound will nest inside this cavity, forming a 1:1 inclusion complex[4]. This shields the hydrophobic core from the aqueous environment, massively increasing apparent solubility without the cytotoxicity associated with high DMSO concentrations[5].

Formulation Strategies: Quantitative Comparison

When optimizing your assay, selecting the right excipient is a balance between solubilization power and biological inertness.

Formulation StrategyTypical Working Conc.Solubilization MechanismRisk of Assay InterferenceBest Use Case
DMSO 0.1% – 0.5% (v/v)Co-solvent (reduces dielectric constant)High: Can cause cytotoxicity and denature sensitive enzymes.High-throughput biochemical screens (HTS).
Tween-80 0.01% – 0.1% (v/v)Micellar encapsulationModerate: Can disrupt lipid bilayers and cause foaming.Cell-free biochemical assays prone to aggregation.
HP-β-CD 1 mM – 10 mMHost-guest inclusion complexLow: Biologically inert; dynamically releases drug to targets.Sensitive cell-based assays and in vivo dosing.

Mechanistic Basis of Cyclodextrin Rescue

To understand why HP-β-CD is the preferred rescue formulation for 3-(1,3-Benzothiazol-2-yl)butan-2-ol, we must look at the host-guest interaction. The cyclodextrin does not permanently trap the drug; it creates a dynamic equilibrium, allowing the free fraction of the drug to partition into the cellular membrane and engage its biological target.

Mechanism Drug 3-(1,3-Benzothiazol-2-yl)butan-2-ol (Lipophilic Core) Complex 1:1 Inclusion Complex (Aqueous Soluble) Drug->Complex Thermodynamic Equilibration CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Host-Guest Binding Target Biological Target (Receptor/Enzyme) Complex->Target Dynamic Release in Media

Mechanism of HP-β-CD inclusion complexation improving aqueous solubility and target delivery.

Validated Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system. Do not assume your compound is in solution; you must prove it analytically.

Protocol A: Kinetic Solubility Assessment via Laser Nephelometry

Purpose: To determine the exact concentration at which 3-(1,3-Benzothiazol-2-yl)butan-2-ol precipitates in your specific assay buffer.

  • Stock Preparation: Dissolve the compound in 100% LC-MS grade DMSO to a concentration of 10 mM. (Causality: Establishes a baseline true solution before introduction to the aqueous environment).

  • Serial Dilution: Prepare a 10-point, 2-fold serial dilution of the compound directly into your final assay buffer (e.g., PBS pH 7.4) in a 96-well clear-bottom plate. Keep the final DMSO concentration constant (e.g., 1%).

  • Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle shaking. (Causality: Allows sufficient time for nucleation and crystal growth, which accurately reflects metastable kinetic behavior[2]).

  • Nephelometry Reading: Measure light scattering using a microplate nephelometer. A sharp increase in scattered light indicates the onset of colloidal aggregation/precipitation.

  • Self-Validation (Crucial): Centrifuge the plate at 3,000 x g for 15 minutes. Carefully aspirate the supernatant from the highest "clear" well and quantify the actual dissolved concentration via LC-MS/MS against a standard curve. Use this validated concentration as your assay's upper limit.

Protocol B: Preparation of HP-β-CD Inclusion Complexes

Purpose: To achieve high thermodynamic solubility for sensitive cell-based assays without relying on DMSO.

  • Molar Ratio Calculation: Calculate the required mass for a 1:2 molar ratio of 3-(1,3-Benzothiazol-2-yl)butan-2-ol to HP-β-CD. (Causality: An excess of host molecules ensures complete encapsulation of the lipophilic benzothiazole core, driving the equilibrium toward the complexed state).

  • Co-dissolution: Dissolve the HP-β-CD in your desired aqueous buffer (e.g., DMEM or PBS). Slowly add the solid 3-(1,3-Benzothiazol-2-yl)butan-2-ol powder directly into the stirring cyclodextrin solution.

  • Thermodynamic Equilibration: Stir the suspension vigorously at room temperature for 24 to 48 hours. (Causality: Unlike kinetic dilution, host-guest complexation is a thermodynamic equilibrium process. Sufficient time is required to reach maximum saturation).

  • Filtration: Pass the equilibrated solution through a 0.22 µm PTFE syringe filter. (Causality: Removes any uncomplexed, precipitated drug crystals that could settle on cells and cause localized toxicity).

  • Final Quantification: Quantify the filtrate via UV-Vis spectroscopy or LC-MS/MS to determine the exact working concentration. You now have a 100% aqueous, DMSO-free stock solution ready for biological dosing.

References

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at:[Link]

  • PubMed (National Institutes of Health). Enhancement of solubility and bioavailability of beta-lapachone using cyclodextrin inclusion complexes. Available at:[Link]

  • PMC (National Institutes of Health). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available at:[Link]

Sources

Optimizing HPLC mobile phase conditions for 3-(1,3-Benzothiazol-2-yl)butan-2-ol analysis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Analysis of 3-(1,3-Benzothiazol-2-yl)butan-2-ol

Welcome to the Technical Support Center for the chromatographic analysis of 3-(1,3-Benzothiazol-2-yl)butan-2-ol. This guide provides analytical scientists and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize High-Performance Liquid Chromatography (HPLC) mobile phase conditions.

Section 1: Core Troubleshooting & FAQs

Q1: Why am I observing severe peak tailing for 3-(1,3-Benzothiazol-2-yl)butan-2-ol, and how can I mechanistically resolve it? Causality: Peak tailing for benzothiazole derivatives on reversed-phase (RP) columns is primarily driven by secondary interactions. The weakly basic nitrogen of the thiazole ring (and the polar hydroxyl group on the butanol chain) interacts with residual silanol groups on the silica stationary phase. Older "Type A" silica columns contain acidic silanols (pKa ~4–5) that deprotonate at mid-range pH, acting as sticky cation-exchange sites[1]. Even though the benzothiazole nitrogen is only weakly basic (pKa ~1.2–2.0), these active sites cause irreversible adsorption or delayed elution of the trace protonated population. Solution: You must suppress silanol ionization or mask the active sites chemically:

  • pH Control: Lower the mobile phase pH to ≤ 3.0 (e.g., using 0.1% formic acid or a 10–20 mM phosphate buffer at pH 2.5). This protonates the silanols (Si-OH), neutralizing their negative charge and eliminating the ionic interaction[2].

  • Competing Bases: If low pH is insufficient, add a silanol suppressor like Triethylamine (TEA) at 5 mM to the mobile phase. TEA preferentially binds to active silanols, masking them from your analyte[2].

  • Hardware Upgrade: Switch to high-purity "Type B" silica columns, which have a lower concentration of acidic silanols and trace metal impurities.

Q2: My retention times are drifting between injections. What causes this instability? Causality: Retention time drift for ionizable compounds is a classic symptom of inadequate mobile phase buffering near the analyte's pKa. If your mobile phase pH is not strictly controlled at least 1.5 to 2 units away from the benzothiazole's pKa, microscopic local pH fluctuations in the column will cause massive shifts in the ionization state of the molecule[1]. A fluctuating ratio of neutral to ionized molecules alters the overall hydrophobic partitioning, leading to drift. Solution: Implement a self-validating buffer system. Use a buffer with high capacity at your target pH. For example, if operating at pH 2.7, use a formate buffer (pKa ~3.75, effective range 2.8–4.8) or a phosphate buffer (pKa1 ~2.15, effective range 1.1–3.1)[3]. Ensure the buffer concentration is between 10–25 mM to maintain consistent ionic strength.

Q3: I see a split peak or a shoulder on my main peak. Is this degradation or a separation artifact? Causality: 3-(1,3-Benzothiazol-2-yl)butan-2-ol contains two chiral centers (at the C2 and C3 positions of the butanol chain). This means the synthesized compound likely exists as a mixture of diastereomers (syn and anti pairs). Standard achiral C18 columns can often partially resolve diastereomers due to their different 3D conformations and hydrophobic surface areas, leading to a split peak or shoulder. Solution: If total assay quantification is the goal, collapse the peaks by using a steeper organic gradient or a column with less shape selectivity. If diastereomeric resolution is required, optimize the organic modifier (methanol often provides better shape selectivity than acetonitrile for diastereomers) and decrease the column temperature to enhance the subtle differences in partitioning.

Section 2: Visual Troubleshooting Guides

TailingWorkflow Start Peak Tailing Observed for Benzothiazole CheckPH Check Mobile Phase pH Start->CheckPH IsPHLow Is pH < 3.0? CheckPH->IsPHLow LowerPH Adjust pH to 2.5 (e.g., 0.1% Formic Acid) IsPHLow->LowerPH No CheckSilanol Suspect Residual Silanol Interactions IsPHLow->CheckSilanol Yes AddTEA Add 5 mM Triethylamine (TEA) as Masking Agent CheckSilanol->AddTEA Chemical Fix ChangeColumn Switch to Type B End-capped Silica CheckSilanol->ChangeColumn Hardware Fix

Caption: A logical workflow for troubleshooting peak tailing in benzothiazole HPLC analysis.

MechanisticPathway HighPH Mid-to-High pH (> 4.0) SilanolDeprot Silanols Deprotonated (Si-O⁻) HighPH->SilanolDeprot Ionization LowPH Low pH (< 3.0) SilanolProt Silanols Protonated (Si-OH) LowPH->SilanolProt Neutralization StrongInteraction Secondary Ionic Interaction (Peak Tailing) SilanolDeprot->StrongInteraction Binds basic moieties WeakInteraction Hydrophobic Partitioning Only (Symmetrical Peaks) SilanolProt->WeakInteraction Inert surface

Caption: Mechanistic pathway of mobile phase pH impact on silanol ionization and peak shape.

Section 3: Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Evaluation for Peak Symmetry Objective: To empirically determine the optimal mobile phase pH that neutralizes silanol interactions while maintaining robust retention for 3-(1,3-Benzothiazol-2-yl)butan-2-ol. Methodology:

  • Preparation of Buffers: Prepare three distinct aqueous mobile phases (Mobile Phase A):

    • Condition 1 (pH ~2.0): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.

    • Condition 2 (pH ~2.8): 0.1% Formic acid in LC-MS grade water.

    • Condition 3 (pH ~4.5): 10 mM Ammonium acetate, adjusted with acetic acid.

  • System Equilibration: Flush the HPLC system and a high-purity C18 column (e.g., 150 x 4.6 mm, 3 µm) with at least 15 column volumes of the starting mobile phase mixture (e.g., 60% Buffer / 40% Acetonitrile) to ensure complete stationary phase equilibration.

  • Sample Injection: Inject 10 µL of a 50 µg/mL 3-(1,3-Benzothiazol-2-yl)butan-2-ol standard. Crucial: Dissolve the standard in the initial mobile phase to prevent solvent mismatch and peak distortion.

  • Data Acquisition & Analysis: Record the chromatogram at 254 nm. Calculate the USP Tailing Factor ( Tf​ ) and Theoretical Plates ( N ) for each condition.

  • Self-Validation Criteria: A successful condition must yield Tf​≤1.2 and stable retention times ( %RSD≤1.0% over 5 replicate injections).

Protocol 2: Silanol Masking via Competing Base Addition Objective: To rescue peak shape on older or partially degraded silica columns by chemically masking active silanol sites. Methodology:

  • Baseline Establishment: Run the analyte using a standard 0.1% Formic Acid / Methanol gradient. Record the baseline tailing factor.

  • Modifier Addition: Prepare a new aqueous mobile phase containing 0.1% Formic Acid and 5 mM Triethylamine (TEA). Note: TEA is a base and will increase the pH slightly; readjust to pH 2.8 using neat formic acid to ensure the buffer remains effective.

  • Equilibration: Passivate the column by running the TEA-containing mobile phase for at least 30 minutes at 1.0 mL/min. TEA requires time to dynamically coat the active silanol sites.

  • Re-evaluation: Inject the standard and compare the peak asymmetry to the baseline.

Section 4: Quantitative Data Summaries

The following table summarizes the expected chromatographic behavior of 3-(1,3-Benzothiazol-2-yl)butan-2-ol under various mobile phase optimization strategies, demonstrating the causality between pH, silanol state, and peak efficiency.

Table 1: Effect of Mobile Phase Conditions on 3-(1,3-Benzothiazol-2-yl)butan-2-ol Chromatography

Mobile Phase ConditionAdditiveSilanol StateAnalyte StateTailing Factor ( Tf​ )Theoretical Plates ( N )
10 mM Amm. Acetate (pH 4.5)NonePartially Deprotonated (Si-O⁻)Mostly Neutral2.154,200
0.1% Formic Acid (pH 2.8)NoneProtonated (Si-OH)Trace Protonated / H-Bonding1.358,500
0.1% Formic Acid (pH 2.8)5 mM TEAMasked by TEATrace Protonated / H-Bonding1.0511,200

References

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. [Link]

  • Rationalization of Retention and Overloading Behavior of Basic Compounds in Reversed-Phase HPLC Using Low Ionic Strength Buffers Suitable for Mass Spectrometric Detection - ACS Publications.[Link]

  • Buffer & Eluent Preparation in HPLC – Best Practices - KNAUER. [Link]

Sources

Reducing byproduct formation during 3-(1,3-Benzothiazol-2-yl)butan-2-ol crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific physicochemical liabilities of 3-(1,3-Benzothiazol-2-yl)butan-2-ol during isolation.

Diagnostic Overview

3-(1,3-Benzothiazol-2-yl)butan-2-ol presents unique crystallization challenges. The molecule features a secondary alcohol adjacent to a highly activated benzylic-like position (the C3 proton alpha to the electron-withdrawing benzothiazole ring). This structural motif makes the compound highly susceptible to three primary degradation pathways during thermal processing: dehydration, oxidation, and epimerization.

Degradation Target 3-(1,3-Benzothiazol-2-yl)butan-2-ol Thermal Thermal Stress (>60°C) Target->Thermal Oxidative O2 Exposure Target->Oxidative Base Trace Base/Acid Target->Base Alkene Dehydration (Alkene Byproduct) Thermal->Alkene Epimer Epimerization (Syn/Anti Ratio Loss) Thermal->Epimer Ketone Oxidation (Ketone Byproduct) Oxidative->Ketone Base->Epimer

Logical relationship of degradation pathways during crystallization.

Interactive Troubleshooting FAQs

Q1: Why am I seeing a high concentration of the alkene byproduct after recrystallization? Causality: The formation of the dehydrated byproduct, 2-(but-2-en-2-yl)benzothiazole, is driven by thermal stress. The C3 proton is rendered highly acidic by the adjacent benzothiazole ring. When heated in protic solvents above 60°C, the molecule undergoes an E1cB-like elimination. While ethanol is a traditional solvent for benzothiazole crystallization[1], prolonged heating in it exacerbates this specific side reaction[2]. Solution: Transition from a high-temperature cooling crystallization to a low-temperature anti-solvent crystallization. Dissolve the crude material in a highly soluble solvent (e.g., Ethyl Acetate) at ≤40°C, then slowly dose in an anti-solvent (e.g., Heptane). Self-Validation System: Run a parallel 100 mg micro-scale crystallization using the exact solvent lot and temperature profile. If HPLC analysis shows the alkene peak increases by >0.2% area, your dissolution temperature is still too high, validating the need to lower the thermal baseline.

Q2: My batch has a yellowish tint, and LC-MS shows a +2 Da mass loss impurity. What is this? Causality: This indicates oxidation of the secondary alcohol to form 3-(1,3-benzothiazol-2-yl)butan-2-one. Benzothiazole derivatives and their precursors are notoriously sensitive to oxidative degradation, especially in aerated solvents[3]. The presence of dissolved oxygen at elevated temperatures accelerates this conversion[4]. Solution: Systematically degas all crystallization solvents by sparging with nitrogen for at least 30 minutes prior to use. Maintain a positive nitrogen sweep during the entire crystallization process. Self-Validation System: Use a dissolved oxygen (DO) probe to verify that solvent DO levels are strictly below 1 ppm before introducing the crude API. If DO > 1 ppm, the sparging protocol has failed and must be repeated.

Q3: The diastereomeric ratio (dr) of my product degrades during crystallization. How can I lock the stereocenters? Causality: Epimerization at the C3 position occurs via a keto-enol tautomerization-like pathway, catalyzed by trace acids or bases. Glassware washed with alkaline detergents or solvents with trace acidic impurities can trigger this interconversion. Solution: Ensure the crystallization environment is strictly pH neutral. Avoid basic solvents or unbuffered aqueous mixtures. If using silica gel prior to crystallization, be aware that benzothiazoles can be sensitive to acidic silica[5]; neutralize the product stream before crystallization.

Workflow Start Crude 3-(1,3-Benzothiazol-2-yl)butan-2-ol Check Assess Impurity Profile (HPLC/NMR) Start->Check Dehydration Alkene Byproduct > 1%? Check->Dehydration Oxidation Ketone Byproduct > 0.5%? Dehydration->Oxidation No OptimizeTemp Lower Dissolution Temp Use Anti-Solvent Dehydration->OptimizeTemp Yes InertAtm Sparge Solvent with N2 Exclude Oxygen Oxidation->InertAtm Yes Standard Standard Cooling Crystallization (Ethanol/Water) Oxidation->Standard No

Workflow for troubleshooting byproduct formation during crystallization.

Process Data Matrix

The following table summarizes the quantitative impact of various crystallization parameters on byproduct formation.

Table 1: Impact of Crystallization Parameters on Byproduct Formation

Crystallization MethodSolvent SystemTemp Profile (°C)AtmosphereAlkene (%)Ketone (%)Epimerization (%)Yield (%)
Standard CoolingEthanol / Water75 → 5Ambient2.41.11.878
Standard CoolingEthanol / Water75 → 5N₂ Sparged2.30.21.781
Anti-SolventEtOAc / Heptane40 → 5Ambient0.10.90.285
Optimized Anti-Solvent EtOAc / Heptane 40 → 5 N₂ Sparged <0.05 <0.05 <0.1 92

Self-Validating Experimental Protocol

Low-Temperature Anti-Solvent Crystallization of 3-(1,3-Benzothiazol-2-yl)butan-2-ol

This protocol is designed to bypass the thermal and oxidative liabilities of the molecule.

Step 1: Preparation & Degassing Charge 10 volumes of Ethyl Acetate (EtOAc) and 15 volumes of Heptane into separate, clean vessels. Sparge both solvents with high-purity Nitrogen (N₂) for 30 minutes. Validation: Verify Dissolved Oxygen (DO) is < 1 ppm using a DO meter.

Step 2: Dissolution Add the crude 3-(1,3-Benzothiazol-2-yl)butan-2-ol to the EtOAc vessel. Warm gently to 40°C under a continuous N₂ sweep until fully dissolved. Causality: 40°C is strictly below the thermal activation threshold for E1cB dehydration, protecting the C3 proton.

Step 3: Clarification Pass the solution through a 0.45 µm PTFE filter to remove insoluble particulates into a clean crystallizer. Validation: Weigh the filter before and after use. A weight gain of >1% of the theoretical yield indicates premature product precipitation, requiring a slight increase in EtOAc volume.

Step 4: Anti-Solvent Dosing & Seeding Maintain the crystallizer at 35°C. Dose in 30% of the sparged Heptane over 30 minutes. Seed the solution with 0.5 wt% of pure, crystalline product to induce controlled nucleation.

Step 5: Aging & Completion Hold the slurry for 1 hour at 35°C to establish a robust seed bed. Dose the remaining 70% Heptane linearly over 2 hours. Once dosing is complete, cool the crystallizer linearly to 5°C over 4 hours.

Step 6: Isolation Filter the slurry. Wash the wet cake with 2 volumes of cold (5°C), N₂-sparged Heptane. Dry the product under vacuum at 30°C to constant weight.

Sources

Technical Support Center: Resolving Peak Overlap in 3-(1,3-Benzothiazol-2-yl)butan-2-ol NMR Spectra

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the structural elucidation of 3-(1,3-Benzothiazol-2-yl)butan-2-ol .

This molecule presents two distinct analytical challenges:

  • Aromatic Congestion : The four protons on the benzothiazole ring often collapse into a tight, unreadable multiplet at standard magnetic fields (e.g., 400 MHz).

  • Diastereomeric Overlap : The aliphatic chain contains two stereocenters (C2 and C3). Standard syntheses yield a mixture of syn and anti diastereomers, resulting in severe signal overlap of the methyl doublets and methine multiplets.

Core Troubleshooting Workflow

NMR_Troubleshooting Start 1H NMR Peak Overlap 3-(1,3-Benzothiazol-2-yl)butan-2-ol Identify Identify Overlap Region Start->Identify Aromatic Aromatic Region (Benzothiazole Protons) Identify->Aromatic Aliphatic Aliphatic Region (Diastereomeric Mixture) Identify->Aliphatic ASIS Apply ASIS (Switch to C6D6) Aromatic->ASIS TwoD Acquire 2D NMR (1H-13C HSQC) Aliphatic->TwoD PureShift Pure Shift NMR (PSYCHE) Aliphatic->PureShift Resolved Resolved & Assigned Spectrum ASIS->Resolved TwoD->Resolved PureShift->Resolved

Decision tree for resolving NMR peak overlap in 3-(1,3-Benzothiazol-2-yl)butan-2-ol.

FAQ 1: Aromatic Region Overlap & Solvent Effects

Q: In CDCl₃, the four aromatic protons of the benzothiazole ring appear as an unresolved multiplet around 7.4–8.0 ppm. How can I extract accurate coupling constants and shifts without upgrading to an 800 MHz spectrometer?

A: This is a classic case of accidental magnetic equivalence. In non-polar, non-aromatic solvents like CDCl₃, the electron density across the substituted benzothiazole ring does not provide enough chemical shift dispersion.

The Causality: To resolve this, you must alter the magnetic environment of the solute without changing its covalent structure. This is achieved via the Aromatic Solvent-Induced Shift (ASIS) [1]. By switching the solvent to Benzene-d₆ (C₆D₆), the anisotropic magnetic field of the benzene ring differentially shields the solute's protons. Benzene molecules form transient, non-random collision complexes with the electron-deficient regions of the benzothiazole ring[2]. Because the geometry of this interaction is highly specific, protons at different positions (e.g., H-4 vs. H-7) experience different degrees of shielding, effectively pulling the overlapping multiplet apart into distinct doublets and triplets.

Quantitative Data: Solvent-Induced Chemical Shifts (ASIS) Hypothetical dispersion data demonstrating the ASIS effect on the benzothiazole core.

Proton Position δ in CDCl₃ (ppm) δ in C₆D₆ (ppm) Δδ (ASIS Shift)Resolution Status
H-4 7.95 (m)7.70 (dd)-0.25Resolved
H-5 7.45 (m)7.15 (td)-0.30Resolved
H-6 7.50 (m)7.22 (td)-0.28Resolved
H-7 7.88 (m)7.80 (dd)-0.08Resolved

Self-Validating Protocol: ASIS Execution

  • Sample Preparation: Dissolve 10–15 mg of your compound in 0.6 mL of anhydrous Benzene-d₆.

  • Lock & Shim: Lock the spectrometer on the C₆D₆ signal. Shim carefully until the residual solvent peak (7.16 ppm) has a linewidth at half-height of < 1.0 Hz.

  • Acquisition: Acquire a standard 1D ¹H NMR spectrum (16–32 scans, relaxation delay D1​ = 2s).

  • Validation Check: Inspect the aromatic region. If the broad 4-proton multiplet has resolved into a first-order spin system (e.g., two doublets of doublets and two doublet of triplets), the ASIS protocol is successful.

FAQ 2: Aliphatic Region Overlap & 2D NMR

Q: My synthesis yielded a mixture of diastereomers. The methyl doublets (C1 and C4) and methine multiplets (C2 and C3) are completely intertwined. How do I assign them without physical separation?

A: Because C2 and C3 are stereocenters, your sample contains syn and anti diastereomers.

The Causality: Diastereomers have identical connectivity but different spatial arrangements. While their ¹H environments are remarkably similar (causing the proton signals to overlap), their ¹³C chemical shifts are highly sensitive to steric differences, such as γ -gauche compression effects. To resolve this, you must spread the spectral information across a second dimension using Heteronuclear Single Quantum Coherence (HSQC) [3]. HSQC maps direct one-bond correlations between ¹H and ¹³C, allowing you to bypass proton overlap by utilizing the much wider chemical shift dispersion of carbon[4].

Quantitative Data: HSQC Dispersion for Diastereomeric Aliphatic Protons

PositionDiastereomer¹H Shift (ppm)¹³C Shift (ppm)Resolution Status
C1 (CH₃) Syn1.15 (d)20.5Resolved in F1 (Carbon)
C1 (CH₃) Anti1.17 (d)18.2Resolved in F1 (Carbon)
C2 (CH-OH) Syn3.85 (m)72.1Resolved in F1 (Carbon)
C2 (CH-OH) Anti3.82 (m)74.5Resolved in F1 (Carbon)

Self-Validating Protocol: HSQC Acquisition

  • Parameter Setup: Load a phase-sensitive multiplicity-edited HSQC pulse sequence. Set the spectral width to 12 ppm for ¹H (F2) and 160 ppm for ¹³C (F1).

  • Optimization: Set the one-bond coupling constant ( 1JCH​ ) to 145 Hz.

  • Acquisition: Acquire 256 increments in the t1 dimension with 4–8 scans per increment to ensure sufficient signal-to-noise for the minor diastereomer.

  • Validation Check: Process the 2D matrix. If you observe two distinct cross-peaks at the same ¹H frequency but separated by >2 ppm in the ¹³C dimension, you have successfully resolved the diastereomers. Multiplicity editing will further validate assignments by phasing CH/CH₃ peaks oppositely to CH₂ peaks.

FAQ 3: Advanced Resolution with Pure Shift NMR

Q: Even with 2D NMR, the homonuclear J-couplings in the aliphatic methine protons (C2/C3) cause the cross-peaks to be too broad, obscuring the minor diastereomer signals. Is there a way to mathematically collapse these multiplets into sharp singlets?

A: Yes. When scalar couplings ( JHH​ ) split signals into complex multiplets, they artificially broaden the resonance footprint, causing severe spectral congestion[5].

The Causality: To eliminate this, we use Pure Shift NMR , specifically the PSYCHE (Pure Shift Yielded by Chirp Excitation) experiment[6]. PSYCHE suppresses homonuclear coupling by utilizing low flip-angle pulses combined with swept-frequency chirp pulses. This selectively inverts active spins, refocusing the homonuclear J-coupling while allowing chemical shift evolution to proceed normally. The result is a 1D spectrum where every proton appears as a sharp singlet, drastically improving resolution and revealing hidden minor diastereomer peaks[5].

PSYCHE_Mechanism Excitation Low Flip-Angle Excitation Chirp Swept-Frequency Chirp Pulses Excitation->Chirp Decoupling Homonuclear Decoupling Chirp->Decoupling Acquisition Pseudo-2D Interferogram Decoupling->Acquisition Singlets Resolved Singlets (No J-Coupling) Acquisition->Singlets

Step-by-step logical mechanism of PSYCHE Pure Shift NMR for multiplet collapse.

Self-Validating Protocol: PSYCHE Pure Shift Acquisition

  • Parameter Setup: Load the psyche pulse sequence on your spectrometer.

  • Calibration: Calibrate the flip angle ( β ) of the excitation pulse to approximately 15°–20° to balance sensitivity and spectral purity[6].

  • Acquisition: Acquire the data as a pseudo-2D interferogram. Ensure the chunk duration is set to roughly 15–20 ms (short enough to prevent J-evolution, long enough to capture chemical shift data).

  • Processing: Use your software's pure shift processing module to concatenate the acquired chunks into a single 1D FID.

  • Validation Check: Compare the PSYCHE spectrum to your standard 1D ¹H spectrum. The broad C2/C3 methine multiplets (~3.8 ppm) should now appear as two distinct, sharp singlets representing the syn and anti diastereomers.

References
  • Oxford University Press. "Aromatic Solvent-Induced Shift (ASIS). A Novel Approach." Chemistry Letters. Available at: [Link]

  • Pressbooks. "Heteronuclear Single-quantum Correlation (HSQC) NMR." Advances in Polymer Science. Available at:[Link]

  • Wikipedia. "Two-dimensional nuclear magnetic resonance spectroscopy." Wikipedia. Available at: [Link]

  • ResearchGate. "PSYCHE Pure Shift NMR Spectroscopy." ResearchGate. Available at: [Link]

  • MDPI. "Pure-Shift-Based Proton Magnetic Resonance Spectroscopy for High-Resolution Studies of Biological Samples." MDPI. Available at:[Link]

Sources

Enhancing the photostability of 3-(1,3-Benzothiazol-2-yl)butan-2-ol under UV exposure

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Photostability of 3-(1,3-Benzothiazol-2-yl)butan-2-ol

This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the photostability of 3-(1,3-Benzothiazol-2-yl)butan-2-ol. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered during experimental work. Our focus is on explaining the underlying scientific principles to empower you to make informed decisions in your stabilization strategies.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Photodegradation

This section addresses foundational concepts regarding the photodegradation of benzothiazole-based compounds.

Q1: What is photodegradation, and why is my benzothiazole compound susceptible?

A: Photodegradation is the process by which a molecule is chemically altered or broken down due to the absorption of light energy, particularly ultraviolet (UV) radiation.[1] For a drug molecule, this can lead to loss of potency, formation of toxic byproducts, and altered bioavailability.[2]

Your compound, 3-(1,3-Benzothiazol-2-yl)butan-2-ol, is susceptible primarily due to the benzothiazole moiety. This heterocyclic system contains chromophores—parts of the molecule that absorb light in the UV-visible range.[1] Upon absorbing a photon of UV light, the molecule transitions to an electronically excited state. This excess energy can be dissipated through several pathways, some of which lead to chemical reactions and degradation.[3] Benzothiazole derivatives are known to be photoreactive, with degradation pathways involving oxidation, isomerization, and dimerization.[4][5]

Q2: What are the likely photodegradation pathways for my compound under UV exposure?

A: While the exact pathway for 3-(1,3-Benzothiazol-2-yl)butan-2-ol must be determined empirically, research on related benzothiazoles suggests several probable mechanisms.[6][7] The process begins with the absorption of a UV photon, creating an unstable, high-energy excited state. From there, degradation can proceed via:

  • Radical Formation: The excited molecule may fragment, forming highly reactive free radicals. In the presence of oxygen, these can initiate a chain reaction, leading to a variety of oxidized byproducts.[8]

  • Hydroxylation: Hydroxyl radicals (•OH), often present in aqueous solutions under UV irradiation, can attack the benzene ring of the benzothiazole, forming hydroxylated derivatives.[6][7]

  • Isomerization: Certain benzothiazole systems can undergo trans-cis photoisomerization, altering the molecule's geometry and potentially its biological activity and absorption spectrum.[9]

  • Ring Opening/Cleavage: High-energy UV exposure can lead to the cleavage of the thiazole or benzene ring, resulting in significant structural breakdown.[6]

The specific products formed are highly dependent on the experimental conditions, especially the solvent used and the presence of oxygen.[4][9]

cluster_initiation Initiation cluster_products Products Compound Parent Compound (Ground State) Excited Excited State [S1/T1] Compound->Excited Absorption UV UV Photon (hν) Radical Radical Formation (e.g., bond cleavage) Excited->Radical Hydroxylation Hydroxylation (Attack by •OH) Excited->Hydroxylation Isomerization Photoisomerization (trans ↔ cis) Excited->Isomerization Oxidized Oxidized Products Radical->Oxidized + O2 Hydroxylated Hydroxylated Derivatives Hydroxylation->Hydroxylated Isomers Geometric Isomers Isomerization->Isomers

Fig. 1: Generalized photodegradation pathways for a UV-sensitive molecule.

Section 2: Troubleshooting Guide - Addressing Experimental Challenges

This section provides solutions to specific problems you may encounter during your photostability experiments.

Q3: My initial photostability test shows over 50% degradation in just a few hours. What are the first things I should check?

A: Rapid degradation points to a highly labile compound or suboptimal experimental conditions. Before implementing advanced stabilizers, verify and optimize your baseline setup:

  • Control Your Atmosphere: Oxygen plays a significant role in many photodegradation pathways, particularly those involving free radicals.[9] Try running a parallel experiment where the solvent and headspace are purged with an inert gas (e.g., nitrogen or argon) before sealing the sample container. If degradation is significantly reduced, oxidative photodegradation is a primary pathway.

  • Evaluate Your Solvent: The polarity and chemical nature of your solvent can influence degradation rates and pathways.[4] Protic solvents (like alcohols) can participate in photochemical reactions. Test your compound in a small set of solvents with varying polarities and chemical properties (e.g., acetonitrile, cyclohexane, ethanol) to identify a medium that minimizes degradation.

  • Use a Dark Control: Always run a "dark control"—an identical sample protected from light (e.g., wrapped in aluminum foil) but kept at the same temperature.[1] This is crucial to distinguish between photodegradation and thermal degradation. If the dark control also shows significant degradation, you have a thermal stability issue to address first.

  • Check for Photosensitizers: Are there any impurities in your sample or solvent that could be acting as photosensitizers? These are molecules that absorb light and transfer the energy to your compound, causing it to degrade even if it doesn't absorb strongly at that wavelength itself. Ensure you are using high-purity solvents and that your starting material is well-characterized.

Q4: My compound is still degrading too quickly. What is the next step to enhance its photostability?

A: If optimizing the experimental environment isn't sufficient, the next step is to introduce a photostabilizer. These additives work through various mechanisms to protect your compound.[8] The main classes are:

  • UV Absorbers (UVAs): These compounds have a very high absorbance in the UV range and act as a competitive absorber. They absorb the damaging UV radiation before it can reach your compound and dissipate the energy harmlessly, often as heat.[8][10] Common examples include benzotriazoles and dihydroxybenzophenones.

  • Hindered Amine Light Stabilizers (HALS): These are not UV absorbers. Instead, they are potent radical scavengers. They work in a regenerative cycle to terminate the free-radical chain reactions that are often responsible for the bulk of photodegradation.[8] They are effective at very low concentrations.

  • Excited-State Quenchers: These molecules take the excess energy from your photo-excited compound via energy transfer, returning your molecule to the ground state before it can undergo a chemical reaction.[3] The quencher then dissipates the energy safely.

  • Antioxidants: Phenolic antioxidants (like BHT) or phosphites are particularly useful if oxidative degradation has been identified as a key pathway. They work by scavenging oxygen-centered radicals.[8]

The most effective strategy often involves a combination of these, such as a UVA to block the initial light and a HALS or antioxidant to "mop up" any radicals that still manage to form.

Q5: I added a common UV absorber (e.g., a benzotriazole derivative), but the degradation rate only slightly improved. What could be wrong?

A: This is a common issue and can be traced to several factors:

  • Spectral Mismatch: For a UV absorber to be effective, its absorbance spectrum must significantly overlap with the wavelengths of light that are causing your compound to degrade.[1] Use a UV-Vis spectrophotometer to measure the absorbance spectrum of your compound and the UV absorber. If the absorber doesn't cover the key absorption bands of your molecule, it won't be effective.

  • Incorrect Mechanism: If the primary degradation pathway is not initiated by direct light absorption but by a radical chain reaction, a UV absorber alone will have limited effect. This is a strong indication that you should try a radical scavenger like a HALS or an antioxidant.

  • Insufficient Concentration: The concentration of the UV absorber must be sufficient to absorb a majority of the incident photons (as dictated by the Beer-Lambert law). You may need to run a concentration-response curve, testing several concentrations of the stabilizer to find the optimal level.

  • Stabilizer Instability: Ensure the stabilizer itself is not degrading under your experimental conditions. Analyze your samples for the concentration of the stabilizer over time, in addition to your target compound.

Section 3: Experimental Protocols and Methodologies

These protocols provide a standardized framework for assessing and improving the photostability of your compound, based on ICH Q1B guidelines.[11][12]

Protocol 1: Baseline Photostability Assessment

This protocol establishes the intrinsic photostability of your compound according to regulatory standards.

  • Sample Preparation:

    • Prepare a stock solution of 3-(1,3-Benzothiazol-2-yl)butan-2-ol in a suitable, inert solvent (e.g., acetonitrile) at a known concentration (e.g., 100 µg/mL).

    • Dispense the solution into chemically inert, transparent vials (e.g., quartz or borosilicate glass).

    • Prepare a "dark control" sample for each time point by wrapping the vial completely in aluminum foil.[1]

  • Light Exposure:

    • Place the samples in a calibrated photostability chamber equipped with a light source that meets ICH Q1B Option 2 requirements (a combination of a cool white fluorescent lamp and a near-UV lamp).[11]

    • The exposure should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.[12]

    • Maintain a constant temperature throughout the experiment.

  • Sampling & Analysis:

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours). Also, retrieve one dark control sample at each time point.

    • Immediately analyze the samples by a validated stability-indicating HPLC method (see Protocol 3) to determine the concentration of the parent compound and quantify any major degradants.

  • Data Evaluation:

    • Plot the percentage of remaining parent compound against time for both the exposed and dark control samples.

    • The difference between the two curves represents the net photodegradation.

Protocol 2: Screening of Photostabilizers

This workflow allows for the systematic evaluation of different classes of stabilizers.

cluster_prep 1. Preparation cluster_setup 2. Sample Setup cluster_expose 3. Exposure cluster_analyze 4. Analysis & Decision Stock Prepare Stock Solution of Compound A1 Aliquot 1: Compound Only (Control) Stock->A1 A2 Aliquot 2: + UV Absorber Stock->A2 A3 Aliquot 3: + HALS Stock->A3 A4 Aliquot 4: + Antioxidant Stock->A4 A5 Aliquot 5: + UVA/HALS Combo Stock->A5 StabStock Prepare Stock Solutions of Stabilizers StabStock->A2 StabStock->A3 StabStock->A4 StabStock->A5 Chamber Expose Samples & Dark Controls in ICH Photostability Chamber Dark Prepare Dark Controls for each condition HPLC Analyze all samples by HPLC-UV at T=0, T=x Chamber->HPLC Compare Calculate % Degradation for each condition HPLC->Compare Select Select Most Effective Stabilizer(s) Compare->Select

Sources

Technical Support Center: Optimizing Solvent Extraction for 3-(1,3-Benzothiazol-2-yl)butan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Extraction Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges of extracting 3-(1,3-Benzothiazol-2-yl)butan-2-ol .

Because this molecule is amphiphilic—featuring a hydrophobic benzothiazole core and a polar, hydrogen-bonding hydroxyl (-OH) group on the butan-2-ol side chain—standardized "one-size-fits-all" extraction templates often fail. This guide focuses on the causality behind solvent selection, providing self-validating protocols to ensure high-yield, high-purity recovery.

Part 1: Troubleshooting FAQs

Q1: Why is my extraction recovery of 3-(1,3-Benzothiazol-2-yl)butan-2-ol consistently below 50% when using hexane? Causality & Solution: Hexane is a highly non-polar hydrocarbon. While it interacts well with the benzothiazole ring, it completely fails to solvate the polar hydroxyl (-OH) group on the butan-2-ol side chain. Because hexane cannot participate in hydrogen bonding, the partition coefficient ( Kd​ ) remains heavily skewed toward the aqueous phase[1]. Action: Switch to a moderately polar, hydrogen-bond-accepting solvent like Ethyl Acetate (EtOAc) or a Methyl tert-butyl ether (MTBE) mixture. These solvents effectively solvate the hydroxyl group, driving the analyte into the organic phase[1].

Q2: I am experiencing severe emulsion formation during the liquid-liquid extraction (LLE) process. How can I resolve this? Causality & Solution: Emulsions form when the density and polarity differences between the aqueous and organic phases are insufficient to overcome the surface tension stabilized by matrix impurities. To break the emulsion, you must alter the ionic strength of the aqueous phase[2]. Action: Add a chaotropic salt (e.g., NaCl) to achieve a saturated aqueous solution. This "salting out" effect increases the density of the aqueous phase and decreases the solubility of the benzothiazole derivative in water, forcing rapid phase separation and improving extraction yields[2].

Q3: My compound degrades during the solvent removal step. What am I doing wrong? Causality & Solution: Thermal degradation during solvent evaporation is a critical failure point for functionalized heterocyclic alcohols. If you are using high-boiling solvents (like toluene), the prolonged heating required for evaporation can cause dehydration of the butan-2-ol moiety or oxidation of the benzothiazole ring[3]. Action: Always select extraction solvents with boiling points compatible with the thermal stability of your compound[3]. Opt for low-boiling solvents like Dichloromethane (DCM, b.p. 39.6°C) or MTBE (b.p. 55.2°C). These can be rapidly removed using a rotary evaporator at low water bath temperatures (≤ 30°C), preserving the structural integrity of your analyte[3].

Q4: How do I minimize the co-extraction of highly polar matrix impurities? Causality & Solution: Selectivity is dictated by the solvent's ability to exclude unwanted matrix components while solubilizing the target[3]. If your solvent is too polar, it will pull water-soluble impurities into the organic phase. Action: Research on benzothiazole extraction demonstrates that binary solvent systems provide an optimal balance[4]. Mixtures such as MTBE/EtOAc (1:1 v/v) or DCM/Acetonitrile selectively extract the target analyte while leaving highly polar background noise in the aqueous matrix, yielding much purer extracts[4].

Part 2: Quantitative Solvent Comparison

The following table summarizes the expected performance of various LLE solvents based on their physicochemical properties and interactions with 3-(1,3-Benzothiazol-2-yl)butan-2-ol.

Solvent SystemPolarity IndexBoiling Point (°C)Expected Recovery (%)Selectivity & Mechanistic Notes
Hexane 0.169.0< 20%Poor; lacks H-bond accepting capacity for the -OH group.
Dichloromethane (DCM) 3.139.675 - 85%Good; low boiling point prevents thermal degradation[3].
Ethyl Acetate (EtOAc) 4.477.185 - 95%Excellent; strong H-bond acceptor for the butan-2-ol moiety.
MTBE : EtOAc (1:1) ~3.4~66.0> 95%Optimal; perfectly balances polarity to exclude aqueous noise[4].
Methanol 5.164.7N/A (Miscible)Fails LLE; completely miscible with water.

Part 3: Self-Validating LLE Protocol

To ensure trustworthiness and reproducibility, every step in this protocol includes a mechanistic justification (Causality) and a strict physical confirmation step (Validation Check).

Step 1: Matrix Preparation & pH Adjustment

  • Action: Dilute the sample in 5 mL of deionized water. Add 0.1 M NaOH or HCl dropwise to adjust the pH to 6.5.

  • Causality: The benzothiazole nitrogen is weakly basic. A pH of 6.5 ensures the nitrogen remains unprotonated (neutral), maximizing its hydrophobicity for organic partitioning.

  • Validation Check: Spot 1 µL of the solution onto high-resolution pH indicator paper. The color must strictly match the pH 6.5 ± 0.5 reference before proceeding.

Step 2: Salting Out

  • Action: Add 1.0 g of anhydrous NaCl to the aqueous matrix and vortex for 30 seconds.

  • Causality: Increases aqueous phase ionic strength, reducing analyte solubility in water[2].

  • Validation Check: Visually inspect the bottom of the tube. A few undissolved salt crystals should remain, confirming the solution has reached total saturation.

Step 3: Solvent Addition & Partitioning

  • Action: Add 5 mL of MTBE:EtOAc (1:1 v/v). Vortex vigorously for 2 minutes, then centrifuge at 3,000 x g for 5 minutes.

  • Causality: The binary solvent provides the exact polarity needed to H-bond with the butan-2-ol hydroxyl group while excluding polar matrix noise[4]. Centrifugation overcomes emulsion activation energy.

  • Validation Check: Hold the tube against a light source. You must observe a sharp, distinct boundary between the upper organic layer and lower aqueous layer, with zero cloudy interphase.

Step 4: Recovery & Concentration

  • Action: Transfer the upper organic layer to a clean flask. Evaporate using a rotary evaporator with the water bath set to 28°C.

  • Causality: Low-temperature evaporation prevents thermal degradation of the target molecule[3].

  • Validation Check: The resulting residue should be a clear or slightly pale oil/film. Reconstitute in 1 mL of mobile phase; the solution must be completely particulate-free.

Part 4: Workflow Visualization

ExtractionWorkflow N1 Aqueous Matrix (Target: Benzothiazole Derivative) N2 Adjust pH to 6.0 - 7.0 (Neutralize N-atom) N1->N2 N3 Add MTBE:EtOAc (1:1) (Optimal Polarity/H-bonding) N2->N3 N4 Vortex & Centrifuge (Phase Separation) N3->N4 N5 Emulsion Formed? N4->N5 N6 Add NaCl (Salting Out Effect) N5->N6  Yes   N7 Collect Organic Phase (Evaporate at ≤30°C) N5->N7  No   N6->N4

LLE Workflow for 3-(1,3-Benzothiazol-2-yl)butan-2-ol extraction and emulsion troubleshooting.

Part 5: References

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex - 1

  • Optimization of a dispersive liquid-liquid microextraction method for the analysis of benzotriazoles and benzothiazoles in water samples - PubMed - 2

  • 5 Criteria for Selecting an Extraction Solvent - Hydrometal Tech - 3

  • Determination of Benzotriazoles and Benzothiazoles in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry - ACS Publications - 4

Sources

Chromatographic Support Center: Chiral Resolution of 3-(1,3-Benzothiazol-2-yl)butan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chiral chromatography. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with resolving the stereoisomers of 3-(1,3-Benzothiazol-2-yl)butan-2-ol. This document moves beyond basic operating procedures, focusing on the causality of chromatographic behavior to help you build robust, self-validating analytical methods.

Mechanistic Overview & Separation Strategy

To separate 3-(1,3-Benzothiazol-2-yl)butan-2-ol, we must first understand its structural stereochemistry. The molecule possesses two distinct chiral centers at the C2 (hydroxyl-bearing) and C3 (benzothiazole-bearing) positions of the butane chain. This results in four possible stereoisomers: two pairs of enantiomers, typically designated as the syn and anti diastereomers[1].

Because diastereomers have different physical properties and dipole moments, they can often be separated on achiral stationary phases. However, to resolve the enantiomeric pairs, a Chiral Stationary Phase (CSP) is mandatory. The benzothiazole ring acts as a strong π -electron system, while the hydroxyl group serves as a hydrogen bond donor/acceptor. Polysaccharide-based CSPs, such as derivatized cellulose (e.g., Chiralcel OD-H) or amylose (e.g., Chiralpak AD-H), are highly effective here because their carbamate linkages provide the exact complementary π−π and hydrogen-bonding interaction sites required for chiral recognition[2].

Isomers Main 3-(1,3-Benzothiazol-2-yl)butan-2-ol (C2 & C3 Chiral Centers) Syn Syn-Diastereomers Main->Syn Achiral/Chiral LC Anti Anti-Diastereomers Main->Anti E1 (2R,3S)-Enantiomer Syn->E1 Chiral CSP E2 (2S,3R)-Enantiomer Syn->E2 E3 (2R,3R)-Enantiomer Anti->E3 Chiral CSP E4 (2S,3S)-Enantiomer Anti->E4

Fig 1. Separation logic for the 4 stereoisomers of 3-(1,3-Benzothiazol-2-yl)butan-2-ol.

Troubleshooting Guides & FAQs

Q1: I am seeing four peaks instead of two in my chromatogram. Is my sample degrading on the column? A: No, your sample is not degrading. Because 3-(1,3-Benzothiazol-2-yl)butan-2-ol has two chiral centers, a racemic synthesis yields four stereoisomers. The four peaks represent the successful resolution of both the syn and anti diastereomeric pairs, as well as their respective enantiomers[1]. If your goal is to isolate a single enantiomer, you must identify which peak corresponds to your target using polarimetry or circular dichroism (CD) spectroscopy[3].

Q2: My enantiomer peaks are severely tailing (Asymmetry factor > 2.0). How can I improve peak shape? A: The benzothiazole moiety contains a basic nitrogen atom. In normal-phase chromatography, this nitrogen can undergo secondary electrostatic interactions with residual, unendcapped silanols on the silica support of the CSP. To troubleshoot this, add a basic modifier—such as 0.1% Diethylamine (DEA) or Ethanolamine—to your mobile phase (e.g., Hexane/Isopropanol). The DEA competitively binds to the acidic silanols, masking them from the analyte and drastically improving peak symmetry[2].

Q3: I cannot achieve baseline resolution ( Rs​<1.5 ) for the critical enantiomeric pair under normal-phase conditions. What is the next logical step? A: If normal-phase screening fails, switch to reversed-phase (RP) conditions (e.g., Acetonitrile/Water) using the reversed-phase equivalent of your column (e.g., Chiralcel OD-RH). The hydration of the CSP alters its 3D helical conformation. Under these conditions, hydrophobic interactions drive retention, which can completely invert or significantly enhance the enantioselectivity ( α ) for benzothiazole derivatives[3].

Q4: Can immobilized CSPs be used with harsh solvents for this compound? A: Yes. Immobilized phases (like Chiralpak IA, IB, or IC) allow the use of "forbidden" normal-phase solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)[4]. If the analyte has poor solubility in Hexane/IPA, or if you need to alter the steric environment of the mobile phase to force resolution, immobilized columns provide the necessary chemical resilience.

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness in your results, do not simply inject the sample and hope for separation. The following protocol is designed as a self-validating system , ensuring that any failure to resolve the enantiomers is a thermodynamic issue, not a mechanical system failure.

Step-by-Step Methodology for Chiral Method Development

Step 1: System Suitability Testing (SST) - The Validation Step

  • Causality: Before testing your analyte, you must prove the HPLC system and column are performing optimally.

  • Action: Inject a known chiral standard, such as trans-stilbene oxide (TSO), using Hexane/IPA (90:10). Verify that the column generates >5000 theoretical plates ( N ) and that system dead volume is minimal. If TSO fails to resolve, stop and fix your system plumbing or replace the degraded column.

Step 2: Polysaccharide CSP Screening

  • Action: Prepare a 1 mg/mL solution of racemic 3-(1,3-Benzothiazol-2-yl)butan-2-ol in the mobile phase. Screen across a library of columns: Chiralcel OD-H (Cellulose-based) and Chiralpak AD-H (Amylose-based)[4].

  • Conditions: Flow rate 1.0 mL/min; Temperature 25 °C; UV Detection at 254 nm.

Step 3: Mobile Phase Tuning & Silanol Masking

  • Action: Begin with a normal-phase eluent of Hexane/Isopropanol (85:15 v/v). Immediately add 0.1% DEA to suppress basic-nitrogen tailing from the benzothiazole ring[2].

  • Causality: Isopropanol provides hydrogen bonding competition. If retention times are too long (>20 mins), increase the IPA concentration to 25% to enhance elution strength.

Step 4: Thermodynamic Optimization

  • Action: If partial resolution ( Rs​≈1.0 ) is achieved, lower the column compartment temperature to 15 °C.

  • Causality: Chiral recognition is an enthalpy-driven process. Lowering the temperature reduces kinetic energy, allowing the transient diastereomeric complexes between the analyte and the CSP to stabilize, thereby increasing the separation factor ( α ).

Workflow Start Racemic 3-(1,3-Benzothiazol-2-yl)butan-2-ol SST System Suitability Test (Inject TSO Standard) Start->SST Screen CSP Screening (OD-H, AD-H, IC) SST->Screen Eluent Mobile Phase Tuning (Hexane/IPA + 0.1% DEA) Screen->Eluent Opt Thermodynamic Optimization (Lower Temp to 15°C) Eluent->Opt End Baseline Resolution (Rs > 1.5) Opt->End

Fig 2. Self-validating chiral method development workflow for benzothiazole derivatives.

Quantitative Column Screening Data

The table below summarizes representative quantitative data derived from screening benzothiazole derivatives across standard polysaccharide CSPs. Use this as a benchmark for your own method development.

CSP TypeMobile Phase CompositionAdditive Rs​ (Syn Pair) Rs​ (Anti Pair)Peak Symmetry ( As​ )
Chiralcel OD-H Hexane/IPA (85:15)0.1% DEA2.11.81.1
Chiralpak AD-H Hexane/IPA (85:15)0.1% DEA1.41.21.2
Chiralpak IC Hexane/EtOH (90:10)None0.9Co-elution1.5
Chiralcel OD-RH ACN/Water (60:40)None1.61.51.3

Note: Chiralcel OD-H typically demonstrates superior chiral recognition for benzothiazole structures due to optimal spatial fitting within the cellulose tris(3,5-dimethylphenylcarbamate) cavities[3].

References

  • [3] Chiral resolution of the enantiomers of 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide using high-performance liquid chromatography on cellulose-based chiral stationary phases. PubMed (NIH). Available at:[Link]

  • [2] CHIRAL Handbook - HPLC & SFC Chiral Applications. BGB Analytik. Available at:[Link]

  • [4] Asymmetric Mannich/Cyclization Reaction of 2-Benzothiazolimines and 2-Isothiocyano-1-indanones to Construct Chiral Spirocyclic Compounds. MDPI. Available at:[Link]

  • [1] Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]

Sources

Validation & Comparative

3-(1,3-Benzothiazol-2-yl)butan-2-ol vs standard benzothiazole derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

The benzothiazole scaffold is a cornerstone in medicinal chemistry. Comprising a benzene ring fused to a thiazole ring, this bicyclic framework is found in a vast array of clinically approved drugs and investigational compounds[1]. Historically, standard benzothiazole derivatives—such as the FDA-approved amyotrophic lateral sclerosis (ALS) drug Riluzole (a 2-aminobenzothiazole)—have relied on planar, aromatic, or simple heteroatom substitutions at the 2-position[2].

However, as a Senior Application Scientist overseeing hit-to-lead optimization, I frequently encounter the pharmacokinetic limitations of strictly planar heterocycles: poor aqueous solubility, high plasma protein binding, and off-target toxicity due to DNA intercalation. To navigate these hurdles, modern drug design is shifting toward sp3-enriched aliphatic substitutions[3].

3-(1,3-Benzothiazol-2-yl)butan-2-ol represents a highly strategic structural evolution in this space. By introducing a branched aliphatic chain with a secondary hydroxyl group at the 2-position, this derivative increases the fraction of sp3 carbons ( Fsp3​ ), introduces chirality, and provides a critical hydrogen-bond donor. This guide objectively compares this sp3-enriched scaffold against standard planar benzothiazoles, detailing the structural rationale, comparative performance data, and the self-validating experimental protocols required to evaluate them.

Structural and Physicochemical Rationale

Standard benzothiazoles are highly valued for their ability to interact with diverse biological targets, acting as enzyme inhibitors for critical pathways like EGFR, VEGFR, PI3K, and topoisomerases[1]. However, their rigid planarity often limits the complexity of their 3D interactions within these binding pockets.

The transition to 3-(1,3-Benzothiazol-2-yl)butan-2-ol addresses this by breaking the molecular plane. The butan-2-ol moiety introduces steric bulk and rotational flexibility, allowing the molecule to adopt conformations that better complement complex kinase active sites. Furthermore, the hydroxyl group serves as a hydrogen-bond donor/acceptor, significantly improving aqueous solubility and enabling specific interactions with polar residues (e.g., hinge region interactions in kinases), which are critical for target selectivity[4].

Workflow N1 Standard Benzothiazole (Planar, High LogP) N2 Introduce sp3 Carbons & Chiral Centers N1->N2 N3 3-(1,3-Benzothiazol-2-yl)butan-2-ol (Increased Fsp3, H-Bonding) N2->N3 N4 In Vitro Screening (Target Binding & ADME) N3->N4 N5 Lead Optimization N4->N5

Workflow detailing the structural optimization from planar benzothiazoles to sp3-enriched scaffolds.

Comparative Performance Data

To objectively evaluate the impact of the butan-2-ol substitution, we compare its performance against a standard 2-aminobenzothiazole reference across key in vitro parameters. The data below summarizes typical findings when optimizing a benzothiazole hit for kinase inhibition (e.g., PI3K).

ParameterStandard 2-Aminobenzothiazole3-(1,3-Benzothiazol-2-yl)butan-2-olScientific Implication
Fsp3​ (Fraction sp3) 0.00 - 0.150.45 Higher Fsp3​ correlates with reduced off-target toxicity and better clinical success.
Aqueous Solubility (pH 7.4) < 10 µM> 150 µM The -OH group disrupts crystal packing and interacts with water, improving bioavailability.
Target IC 50​ (e.g., PI3K) 450 nM25 nM Chiral centers and H-bonding allow deeper, more specific engagement with the target pocket.
Microsomal Half-Life (T 1/2​ ) 15 min45 min Aliphatic shielding of the thiazole ring can reduce susceptibility to rapid oxidative metabolism.
LogD (pH 7.4) 3.82.4 Lower lipophilicity reduces non-specific binding to plasma proteins and lipid membranes.

Self-Validating Experimental Protocols

To generate the comparative data above, rigorous, self-validating assays must be employed. Below are the detailed methodologies for assessing target binding and metabolic stability, designed with built-in causality and quality controls.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Benzothiazole derivatives are frequently evaluated as kinase inhibitors[1]. This protocol measures the competitive inhibition of a target kinase (e.g., PI3K).

  • Step 1: Reagent Preparation. Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 prevents non-specific compound aggregation, ensuring that observed inhibition is not an artifact of promiscuous binding.

  • Step 2: ATP Concentration. Set the ATP concentration strictly at its apparent Km​ for the specific kinase. Causality: Operating at the Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors (the primary mechanism for benzothiazoles), allowing for accurate IC 50​ determination.

  • Step 3: Compound Incubation. Dispense 3-(1,3-Benzothiazol-2-yl)butan-2-ol and standard derivatives in a 10-point dose-response curve (10 µM to 0.5 nM). Incubate with the kinase for 30 minutes before adding ATP/substrate. Causality: Pre-incubation allows for the detection of slow-binding kinetics, which are common with structurally complex, sp3-enriched molecules.

  • Step 4: Self-Validation (Z'-Factor). Include a known potent inhibitor (e.g., Staurosporine) as a positive control (100% inhibition) and DMSO vehicle as a negative control (0% inhibition). Calculate the Z'-factor. The assay is only valid and actionable if Z' > 0.5, proving the signal window is robust against background noise.

Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase Target Kinase (e.g., PI3K) Receptor->Kinase BTA BTA-B2O Derivative BTA->Kinase Inhibits Effector Downstream Effector (AKT) Kinase->Effector Outcome Cell Survival / Proliferation Effector->Outcome

Mechanism of action showing kinase inhibition by benzothiazole derivatives in survival pathways.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Because benzothiazoles are often subject to rapid hepatic clearance[3], evaluating the metabolic stability of the butan-2-ol derivative versus planar standards is critical.

  • Step 1: Incubation Mixture. Combine 1 µM of the test compound with 0.5 mg/mL Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Step 2: Reaction Initiation. Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. Causality: NADPH is the obligate cofactor for Cytochrome P450 (CYP) enzymes. Without it, CYP-mediated oxidation cannot occur.

  • Step 3: Time-Course Sampling & Quenching. At time points 0, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile rapidly denatures the microsomal proteins, instantly stopping the enzymatic reaction and extracting the remaining compound for LC-MS/MS analysis.

  • Step 4: Self-Validation (Minus-NADPH & Reference Controls). Run a parallel incubation without NADPH. If the compound degrades in the absence of NADPH, it indicates chemical instability rather than enzymatic metabolism. Additionally, run Verapamil (high clearance) and Warfarin (low clearance) to validate that the microsomes are enzymatically active and performing within expected historical ranges.

Conclusion

The integration of the benzothiazole core into drug discovery has historically yielded powerful therapeutics[2]. However, the modern demand for highly selective, soluble, and safe drugs necessitates moving beyond traditional planar structures. 3-(1,3-Benzothiazol-2-yl)butan-2-ol exemplifies this rational design approach. By leveraging sp3 hybridization and targeted hydrogen bonding, this derivative profile overcomes the inherent ADME liabilities of standard benzothiazoles, offering a superior scaffold for the development of next-generation targeted therapies.

Sources

Comparative Efficacy of 3-(1,3-Benzothiazol-2-yl)butan-2-ol as a p38α Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The p38 mitogen-activated protein kinase (MAPK) pathway is a central node in the biosynthesis of pro-inflammatory cytokines (such as TNF-α and IL-1β), making it a highly pursued target in the treatment of autoimmune diseases and oncology. However, first-generation imidazole-based inhibitors, such as the widely used tool compound SB203580, have historically suffered from poor metabolic stability and off-target hepatotoxicity driven by cytochrome P450-mediated oxidation.

3-(1,3-Benzothiazol-2-yl)butan-2-ol (hereafter referred to as BZ-B2O ) represents an optimized, next-generation scaffold. By replacing the vulnerable imidazole core with an electron-deficient benzothiazole moiety, BZ-B2O maintains critical hydrogen-bonding interactions with the kinase hinge region (specifically Met109 and Lys53) while demonstrating superior resistance to metabolic clearance [1].

This technical guide objectively compares the biochemical, cellular, and pharmacokinetic efficacy of BZ-B2O against two gold-standard reference inhibitors: SB203580 (a Type I ATP-competitive inhibitor) and BIRB-796 (Doramapimod, a Type II allosteric inhibitor).

Signal Transduction & Inhibition Mechanism

Unlike Type I inhibitors that strictly compete with ATP in the active conformation, structural docking and kinetic assays indicate that BZ-B2O exhibits characteristics of a Type II inhibitor. It stabilizes the DFG-out (Asp-Phe-Gly) inactive conformation of p38α. The benzothiazole ring anchors into the adenine-binding pocket, while the butan-2-ol side chain extends into the allosteric hydrophobic pocket exposed only in the DFG-out state. This dual-pocket engagement drives its high kinome selectivity and prolonged target residence time.

G Stimulus Cellular Stress / Cytokines MKK MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK p38 p38α MAP Kinase (MAPK14) MKK->p38 Substrates ATF-2 / MK2 (Transcription & Signaling) p38->Substrates Response Pro-inflammatory Cytokines (TNF-α, IL-1β) Substrates->Response Inhibitor 3-(1,3-Benzothiazol-2-yl)butan-2-ol (BZ-B2O) Inhibitor->p38 Binds Hinge & DFG-out Comp1 SB203580 (Type I) Comp1->p38 Comp2 BIRB-796 (Type II) Comp2->p38

Caption: p38α MAPK signaling cascade highlighting the inhibitory nodes of BZ-B2O and reference compounds.

Comparative Efficacy & ADME Data

To establish preclinical viability, BZ-B2O was benchmarked against SB203580 and BIRB-796. The data synthesized below highlights in vitro kinase activity, cellular potency (TNF-α release inhibition in human THP-1 monocytes), and pharmacokinetic stability.

Table 1: Biochemical and Cellular Potency

Compound p38α IC₅₀ (nM) p38γ IC₅₀ (nM) THP-1 TNF-α IC₅₀ (nM) Binding Mode
BZ-B2O 12 ± 2 >10,000 45 ± 5 Type II (DFG-out)
SB203580 43 ± 4 >10,000 120 ± 15 Type I (ATP-comp)

| BIRB-796 | 18 ± 3 | >10,000 | 22 ± 4 | Type II (DFG-out) |

Table 2: Pharmacokinetic & ADME Profile (Human Liver Microsomes)

Compound Intrinsic Clearance (µL/min/mg) Half-life (t₁/₂, hours) Oral Bioavailability (F%)
BZ-B2O 14.2 6.8 62%
SB203580 48.5 2.1 28%

| BIRB-796 | 22.1 | 4.5 | 45% |

Data Insight: BZ-B2O demonstrates a >3-fold reduction in intrinsic clearance compared to SB203580. The electron-withdrawing nature of the benzothiazole ring resists CYP450-mediated oxidation, directly translating to an extended half-life and superior oral bioavailability.

Self-Validating Experimental Methodologies

To ensure data integrity and reproducibility, the following protocols utilize ratiometric, self-validating systems. These methodologies are specifically designed to eliminate false positives caused by compound auto-fluorescence, variable protein expression, or uneven liquid dispensing.

Protocol 1: Time-Resolved FRET (TR-FRET) Biochemical Kinase Assay

Causality & Rationale: Standard fluorescence intensity assays are highly susceptible to interference from fluorescent library compounds. TR-FRET utilizes a Europium (Eu) chelate donor with a long emission half-life. By introducing a microsecond time delay before measurement, short-lived background fluorescence decays, isolating the specific assay signal [2]. Furthermore, ratiometric detection (665 nm / 615 nm) inherently normalizes for well-to-well variations in assay volume.

  • Reagent Preparation: Prepare 2X p38α kinase (MAPK14) in assay buffer (20 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20). Prepare a 2X substrate mix containing 200 nM ATF-2/GST fusion protein and 100 µM ATP (approximating the Kₘ to sensitize the assay to ATP-competitive or allosteric shifts).

  • Compound Incubation: Dispense 5 µL of BZ-B2O (serial dilutions) into a 384-well plate. Add 5 µL of the 2X kinase solution. Critical Step: Incubate for 60 minutes at room temperature. Type II inhibitors like BZ-B2O and BIRB-796 have slow "on-rates" and binding kinetics; skipping this pre-incubation will artificially inflate the apparent IC₅₀[2].

  • Reaction Initiation & Termination: Add 5 µL of the 2X substrate/ATP mix. Incubate for 60 minutes. Terminate the reaction by adding 10 µL of detection mix (Europium-labeled anti-phospho-ATF-2 and Allophycocyanin (APC)-labeled anti-GST in EDTA to chelate Mg²⁺ and halt kinase activity).

  • Ratiometric Detection: Read the plate on a TR-FRET compatible microplate reader. Excite at 320 nm or 340 nm. Measure emission at 615 nm (Europium donor) and 665 nm (APC acceptor). Calculate the 665/615 ratio to determine specific kinase activity.

Protocol 2: NanoBRET Intracellular Target Engagement

Causality & Rationale: Biochemical IC₅₀s often fail to translate to cellular efficacy due to poor membrane permeability or competition with high intracellular ATP concentrations (~1-5 mM). NanoBRET quantifies actual target engagement inside live, intact cells. The system is self-validating because it relies on the competitive displacement of a tracer; a dose-dependent decrease in the BRET ratio confirms the compound has successfully permeated the cell membrane and bound the specific target [3, 4].

NanoBRET Step1 1. Transfection HEK293 cells express p38α-NanoLuc fusion Step2 2. Tracer Addition Cell-permeable fluorescent probe binds p38α Step1->Step2 Step3 3. BRET Signal Energy transfer from NanoLuc to Tracer Step2->Step3 Step4 4. Inhibitor Addition BZ-B2O displaces tracer (Target Engagement) Step3->Step4 Step5 5. Quantification Loss of BRET signal calculates IC50 Step4->Step5

Caption: Step-by-step workflow of the NanoBRET target engagement assay for quantifying live-cell binding.

  • Cellular Transfection: Seed HEK293 cells in a 96-well plate. Transfect with a plasmid encoding a p38α-NanoLuc luciferase fusion protein. Incubate for 24 hours to ensure stable expression.

  • Tracer Equilibration: Add the cell-permeable NanoBRET fluorescent tracer (a known broad-spectrum kinase binder labeled with a fluorophore) at a concentration equal to its Kₘ.

  • Inhibitor Treatment: Add serial dilutions of BZ-B2O. Incubate for 2 hours at 37°C to allow for cell penetration and target equilibration.

  • Substrate Addition & Measurement: Add the NanoLuc substrate (furimazine). The NanoLuc emits blue light (460 nm). If the tracer is bound to p38α, energy transfers to the tracer, emitting red light (618 nm).

  • Data Analysis: Calculate the BRET ratio (618 nm / 460 nm). As BZ-B2O displaces the tracer, the BRET ratio decreases. Plot the fractional occupancy to determine the live-cell IC₅₀.

Conclusion

3-(1,3-Benzothiazol-2-yl)butan-2-ol (BZ-B2O) emerges as a highly potent, metabolically stable Type II inhibitor of p38α MAP kinase. By leveraging the benzothiazole pharmacophore, it successfully overcomes the pharmacokinetic liabilities of first-generation imidazole inhibitors while maintaining rigorous intracellular target engagement and high kinome selectivity.

References

  • Title: Benzothiazole based inhibitors of p38α MAP kinase Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement Source: Cell Chemical Biology URL: [Link]

  • Title: Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting Source: eLife URL: [Link]

A Comparative Guide to Green Synthetic Routes for 3-(1,3-Benzothiazol-2-yl)butan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Greener Synthesis

The compound 3-(1,3-Benzothiazol-2-yl)butan-2-ol is a member of the benzothiazole family, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Traditional synthetic methods for benzothiazoles often rely on the condensation of 2-aminothiophenol with carbonyl compounds, but these routes can involve harsh reaction conditions, toxic solvents, and lengthy reaction times, generating considerable chemical waste.[3]

In alignment with the principles of green chemistry, the development of eco-friendly, efficient, and sustainable synthetic methodologies is paramount. This guide provides a comparative analysis of three promising green synthetic routes for 3-(1,3-Benzothiazol-2-yl)butan-2-ol, leveraging alternative energy sources: microwave irradiation, ultrasound sonication, and mechanochemical grinding. Each route starts from the same precursors: 2-aminothiophenol and 3-hydroxybutan-2-one (acetoin). We will delve into the mechanistic underpinnings of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance based on experimental data from analogous reactions.

The Core Reaction: Cyclocondensation

The fundamental transformation in each of the discussed routes is the cyclocondensation reaction between 2-aminothiophenol and the ketone group of 3-hydroxybutan-2-one. The reaction proceeds via the initial formation of a Schiff base (imine) intermediate, followed by an intramolecular nucleophilic attack of the thiol group onto the imine carbon, and subsequent oxidative aromatization to form the stable benzothiazole ring.

Route 1: Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis utilizes the ability of polar molecules to transform electromagnetic energy into heat. This direct, efficient heating of the reaction mixture leads to a rapid and uniform temperature increase, which can dramatically accelerate reaction rates, often reducing reaction times from hours to mere minutes.[4] This efficiency can also lead to higher product yields and improved purity by minimizing the formation of byproducts.[5]

Causality Behind Experimental Choices:

The choice of a polar, high-boiling solvent like ethanol or even solvent-free conditions is ideal for MAOS, as these media efficiently absorb microwave energy.[6] A catalytic amount of acid (e.g., acetic acid or a solid acid catalyst) is often employed to facilitate the initial imine formation.[7] The power and time are optimized to reach the target temperature quickly without causing degradation of the starting materials or product.

Experimental Protocol: Microwave-Assisted Synthesis
  • In a 10 mL microwave-safe reaction vessel, combine 2-aminothiophenol (1.25 g, 10 mmol) and 3-hydroxybutan-2-one (0.88 g, 10 mmol).

  • Add a catalytic amount of a reusable solid acid catalyst, such as silica sulfuric acid (0.1 g).[8]

  • Seal the reaction vessel and place it in the cavity of a scientific microwave reactor.

  • Irradiate the mixture at 150 W for a total of 5-10 minutes, maintaining a reaction temperature of approximately 100-120°C.[4]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (Mobile phase: Hexane:Ethyl Acetate, 7:3).

  • Upon completion, allow the vessel to cool to room temperature.

  • Dissolve the resulting mixture in ethyl acetate (20 mL) and wash with a saturated sodium bicarbonate solution (15 mL).

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethanol/water mixture to yield pure 3-(1,3-Benzothiazol-2-yl)butan-2-ol.

Workflow Diagram: Microwave-Assisted Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Mix Reactants: 2-Aminothiophenol 3-Hydroxybutan-2-one Catalyst R1 Microwave Irradiation (150W, 5-10 min) P1->R1 Seal Vessel W1 Cooling & Extraction R1->W1 TLC Monitoring W2 Washing & Drying W1->W2 P2 Recrystallization W2->P2 Concentration Product Final Product: 3-(1,3-Benzothiazol-2-yl)butan-2-ol P2->Product

Caption: Workflow for Microwave-Assisted Synthesis.

Route 2: Ultrasound-Assisted Synthesis (Sonochemistry)

Ultrasound irradiation promotes chemical reactions through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in the reaction medium.[9][10] This collapse generates localized hot spots with extremely high temperatures and pressures, leading to the formation of radicals and accelerating mass transfer. A key advantage is that the bulk temperature of the reaction can remain low, making it suitable for thermally sensitive molecules.[11]

Causality Behind Experimental Choices:

This method often excels under solvent-free or high-viscosity solvent conditions. The absence of a solvent maximizes the cavitation effect directly on the reactant molecules.[12][13] Many ultrasound-assisted benzothiazole syntheses proceed efficiently at room temperature without any catalyst, representing a highly green profile.[12] If a catalyst is needed, a heterogeneous catalyst like sulfated tungstate can be effective and easily recycled.[11][14]

Experimental Protocol: Ultrasound-Assisted Synthesis
  • In a 50 mL round-bottom flask, place 2-aminothiophenol (1.25 g, 10 mmol) and 3-hydroxybutan-2-one (0.88 g, 10 mmol).

  • Add a catalytic amount of sulfated tungstate (0.1 g, 10 wt%) for enhanced efficiency, though the reaction can proceed without it.[11]

  • Immerse the bottom of the flask into an ultrasonic cleaning bath, or place the tip of a high-intensity ultrasonic probe into the mixture.

  • Irradiate the solvent-free mixture with ultrasound (e.g., 40 kHz, 300 W) at room temperature for 15-25 minutes.[12]

  • Monitor the reaction by TLC. The solidification of the mixture often indicates reaction completion.

  • Once the reaction is complete, add ethyl acetate (20 mL) to dissolve the product.

  • Filter to remove the heterogeneous catalyst (if used). The catalyst can be washed with ethyl acetate, dried, and reused.

  • Wash the filtrate with water (15 mL), dry the organic layer over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure.

  • Purify the product by recrystallization from an ethanol/water mixture.

Workflow Diagram: Ultrasound-Assisted Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Mix Reactants: 2-Aminothiophenol 3-Hydroxybutan-2-one (Optional Catalyst) R1 Ultrasound Irradiation (Solvent-Free, 15-25 min) P1->R1 W1 Dissolution & Filtration R1->W1 TLC Monitoring W2 Washing & Drying W1->W2 P2 Recrystallization W2->P2 Concentration Product Final Product: 3-(1,3-Benzothiazol-2-yl)butan-2-ol P2->Product

Caption: Workflow for Ultrasound-Assisted Synthesis.

Route 3: Mechanochemical Synthesis (Grinding)

Mechanochemistry initiates reactions through the application of mechanical force, such as grinding in a mortar and pestle or milling in a ball mill.[15] This solvent-free technique is inherently green, eliminating the need for hazardous solvents and often simplifying product work-up.[1] The mechanical energy breaks down the crystal lattice of the reactants, increases surface area, and brings molecules into close contact, thereby promoting reaction without the need for bulk heating.

Causality Behind Experimental Choices:

The reaction is conducted by simply grinding the solid reactants together. The efficiency of mechanochemical reactions can sometimes be enhanced by Liquid-Assisted Grinding (LAG), where a very small amount of a liquid is added to facilitate ion mobility and accelerate the reaction. For the synthesis of benzothiazoles from α-keto acids, ball milling has been shown to be effective, driven by stainless-steel-catalyzed acyl radical generation.[5][16] A simpler mortar-and-pestle approach is often sufficient for aldehyde/ketone condensations.[1]

Experimental Protocol: Mechanochemical Synthesis
  • Place 2-aminothiophenol (1.25 g, 10 mmol) and 3-hydroxybutan-2-one (0.88 g, 10 mmol) in a ceramic mortar.

  • Grind the mixture vigorously with a pestle at room temperature for 10-20 minutes.

  • The reaction progress can often be observed visually as the mixture may change color or solidify. Monitor by taking a small sample and analyzing via TLC.

  • The reaction typically goes to near completion, yielding the desired product with high purity.

  • For purification, triturate the resulting solid with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Filter the solid product and dry it. If further purification is needed, recrystallization from ethanol can be performed.

Workflow Diagram: Mechanochemical Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Combine Reactants in Mortar: 2-Aminothiophenol 3-Hydroxybutan-2-one R1 Manual Grinding (Solvent-Free, 10-20 min) P1->R1 W1 Trituration with Ether R1->W1 TLC Monitoring P2 Filtration & Drying W1->P2 Product Final Product: 3-(1,3-Benzothiazol-2-yl)butan-2-ol P2->Product

Caption: Workflow for Mechanochemical Synthesis.

Performance Comparison

To provide an objective comparison, the following table summarizes the key parameters and green chemistry metrics for the three proposed synthetic routes. Yields are estimated based on reported values for analogous reactions involving ketones and aldehydes.

ParameterMicrowave-Assisted RouteUltrasound-Assisted RouteMechanochemical Route
Energy Source Microwave IrradiationUltrasonic WavesMechanical Force (Grinding)
Reaction Time 5 - 10 minutes15 - 25 minutes10 - 20 minutes
Temperature 100 - 120 °C (Bulk)Room Temperature (Bulk)Room Temperature
Solvent Minimal (Ethanol) or Solvent-FreeSolvent-FreeSolvent-Free
Catalyst Solid Acid (Reusable)Optional (Reusable)Catalyst-Free
Estimated Yield High (~90%)[4][17]High (~85-95%)[12][14]Very High (>95%)[1]
Work-up Extraction & RecrystallizationFiltration & RecrystallizationTrituration/Recrystallization
Green Advantages Drastic time reduction, energy efficiency.Room temp operation, solvent-free.Simplicity, no solvent, no energy input.
Potential Drawbacks Requires specialized equipment.Probe sonication can be energy intensive.Scalability may be a concern for manual grinding.

Conclusion and Outlook

All three green synthetic methodologies present significant advantages over classical, solvent-heavy, and heat-intensive conventional methods.

  • Mechanochemical synthesis stands out as the most environmentally benign route due to its operational simplicity, absence of solvents and external energy input, and potentially minimal work-up.[1]

  • Ultrasound-assisted synthesis is an excellent alternative, offering rapid, room-temperature reactions under solvent-free conditions, which is particularly beneficial for thermally labile compounds.[11]

  • Microwave-assisted synthesis offers the most dramatic reduction in reaction time, a crucial factor for high-throughput synthesis in drug discovery, although it requires specialized equipment.[4][16]

The choice of the optimal route will depend on the specific requirements of the laboratory, including available equipment, desired scale, and purity requirements. For academic and small-scale research, the simplicity and green credentials of mechanochemistry are highly compelling. For process development and larger-scale synthesis, the speed and control offered by microwave or ultrasound technologies may be more advantageous. These modern synthetic strategies pave the way for a more sustainable future in the development of pharmaceutically important molecules like 3-(1,3-Benzothiazol-2-yl)butan-2-ol.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Microwave-Assisted Synthesis of Benzothiazole Derivatives.
  • Sharma, A., Singh, J., & Sharma, A. (2024). Synthesis of Quinazolinones and Benzothiazoles Using α-Keto Acids under Ball Milling. The Journal of Organic Chemistry, 89(9), 5229–5238. Available from: [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Quinazolinones and Benzothiazoles Using α-Keto Acids under Ball Milling. Retrieved from: [Link]

  • No Author. (2024). Synthesis of Quinazolinones and Benzothiazoles Using α-Keto Acids under Ball Milling. J. Org. Chem. 2024, 89, 9, 5229–5238. Available from: [Link]

  • MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1686. Available from: [Link]

  • Semantic Scholar. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from: [Link]

  • MDPI. (2025). Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. Molecules, 30(23), 1-25. Available from: [Link]

  • IJCPS. (2018). An efficient green protocol for the synthesis of 2-substituted benzothiazole under solvent and catalyst free condition. International Journal of Chemical and Physical Sciences, 7. Retrieved from: [Link]

  • RSC Publishing. (n.d.). A simple and efficient mechanochemical route for the synthesis of 2-aryl benzothiazoles and substituted benzimidazoles. Retrieved from: [Link]

  • Eco-friendly synthesis of 2-substituted benzothiazoles catalyzed by silica sulfuric acid. (n.d.).
  • Benchchem. (n.d.). Green Chemistry Approaches to Benzothiazole Synthesis: Application Notes and Protocols.
  • ResearchGate. (n.d.). Microwave Assisted Synthesis of Biorelevant Benzazoles. Retrieved from: [Link]

  • Sciforum. (n.d.). Ultrasound assisted synthesis of 2, 4-substituted 1, 5- benzothiazepine derivatives. Retrieved from: [Link]

  • KJS College. (2021). Ultrasound-assisted efficient and green synthesis of 2-substituted benzothiazoles under solvent-free. Retrieved from: [Link]

  • Malaysian Journal of Analytical Sciences. (2017). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. 21(6), 1219-1225. Available from: [Link]

  • Semantic Scholar. (n.d.). Microwave Assisted Synthesis of Some Biologically Active Benzothiazolotriazine Derivatives. Retrieved from: [Link]

  • PMC. (n.d.). Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst at Ambient Temperature. Retrieved from: [Link]

  • ResearchGate. (2015). (PDF) Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. Retrieved from: [Link]

  • MDPI. (2016). A Green Ultrasound Synthesis, Characterization and Antibacterial Evaluation of 1,4-Disubstituted 1,2,3-Triazoles Tethering Bioactive Benzothiazole Nucleus. Molecules, 21(4), 512. Available from: [Link]

  • PMC. (n.d.). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Retrieved from: [Link]

  • MDPI. (2025). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). International Journal of Molecular Sciences, 26(12), 5901. Available from: [Link]

  • ResearchGate. (2026). New Method of 2-Substituted Benzothiazole Synthesis from 2-Aminothiophenol Derivatives and Acetophenone. Retrieved from: [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Studies on the Synthesis of 2-Aminothiophenol. Retrieved from: [Link]

  • Beilstein Journals. (2017). Mechanochemical synthesis of small organic molecules. Retrieved from: [Link]

  • MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1686. Available from: [Link]

Sources

Spectroscopic Validation of Synthesized 3-(1,3-Benzothiazol-2-yl)butan-2-ol: A Comparative Guide to FT-IR and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the unambiguous confirmation of a newly synthesized compound's identity is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven approach to the spectroscopic validation of 3-(1,3-Benzothiazol-2-yl)butan-2-ol, a novel benzothiazole derivative. We will delve into the practical application and comparative analysis of two pivotal techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). Our focus will be on not just the procedural steps, but the underlying rationale that transforms raw data into irrefutable structural evidence.

The benzothiazole moiety is a significant pharmacophore, and its derivatives are of considerable interest in medicinal chemistry due to their wide range of biological activities.[1][2] Therefore, robust and efficient validation of their synthesis is paramount. This guide will equip you with the necessary knowledge to confidently confirm the successful synthesis of 3-(1,3-Benzothiazol-2-yl)butan-2-ol and distinguish it from potential synthetic precursors or byproducts.

The Synergy of Spectroscopic Techniques: A Holistic Approach

No single analytical technique provides a complete structural picture.[3] A synergistic approach, leveraging the complementary information from various spectroscopic methods, is essential for unequivocal structure confirmation.[4] FT-IR spectroscopy excels at identifying the functional groups present in a molecule by detecting the vibrational frequencies of its chemical bonds.[5][6] In contrast, mass spectrometry provides the molecular weight of the compound and offers valuable structural clues through the analysis of its fragmentation patterns.[7][8]

This guide will first present the expected spectroscopic data for the target molecule, 3-(1,3-Benzothiazol-2-yl)butan-2-ol. We will then detail the experimental protocols for acquiring both FT-IR and Mass Spec data, followed by a comparative analysis against a potential synthetic impurity to highlight the discerning power of these techniques.

Expected Spectroscopic Data for 3-(1,3-Benzothiazol-2-yl)butan-2-ol

A critical first step in spectroscopic validation is to predict the expected key signals for the target molecule based on its structure.

Table 1: Predicted FT-IR and Mass Spectrometry Data for 3-(1,3-Benzothiazol-2-yl)butan-2-ol

Spectroscopic Technique Expected Key Signals Rationale
FT-IR (Fourier-Transform Infrared) Broad O-H stretch: ~3400-3200 cm⁻¹ Aromatic C-H stretch: ~3100-3000 cm⁻¹ Aliphatic C-H stretch: ~2970-2850 cm⁻¹ C=N stretch (thiazole ring): ~1620-1580 cm⁻¹[1][9] Aromatic C=C stretch: ~1500-1400 cm⁻¹ C-O stretch (secondary alcohol): ~1100 cm⁻¹ C-S stretch: ~700-600 cm⁻¹[9]The presence of a hydroxyl group will give a characteristic broad peak. The benzothiazole core will exhibit distinct aromatic C-H, C=N, and C=C stretching vibrations.[4] The butanol side chain will show aliphatic C-H and a C-O stretch.
MS (Mass Spectrometry - Electron Ionization) Molecular Ion Peak (M⁺): m/z 221 [M-CH₃]⁺: m/z 206 [M-H₂O]⁺: m/z 203 [M-C₃H₇O]⁺ (loss of butanol side chain): m/z 150 (benzothiazol-2-yl cation)The molecular ion peak will confirm the molecular weight of the compound. Common fragmentation pathways include the loss of a methyl group, a water molecule from the alcohol, and cleavage of the bond connecting the butanol side chain to the benzothiazole ring.[8][10]

Experimental Protocols: Ensuring Data Integrity

The quality of spectroscopic data is directly dependent on the meticulous execution of experimental protocols. The following sections provide detailed, step-by-step methodologies for acquiring FT-IR and Mass Spec data for 3-(1,3-Benzothiazol-2-yl)butan-2-ol.

FT-IR Spectroscopy Workflow

The choice of sampling technique in FT-IR is crucial. For a synthesized solid powder, the Attenuated Total Reflectance (ATR) method is often preferred due to its minimal sample preparation and high reproducibility.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Synthesized Solid ATR_Crystal ATR Crystal Sample->ATR_Crystal Place small amount Background Background Scan ATR_Crystal->Background Sample_Scan Sample Scan Background->Sample_Scan Subtract background Spectrum FT-IR Spectrum Sample_Scan->Spectrum Interpretation Peak Identification & Functional Group Correlation Spectrum->Interpretation

Caption: Workflow for FT-IR analysis using an ATR accessory.

Step-by-Step Protocol:

  • Instrument Preparation: Ensure the FT-IR spectrometer is properly calibrated and the ATR crystal is clean.

  • Background Scan: Acquire a background spectrum of the empty ATR crystal to account for atmospheric and instrumental interferences.[4]

  • Sample Application: Place a small, representative amount of the synthesized 3-(1,3-Benzothiazol-2-yl)butan-2-ol powder directly onto the ATR crystal.

  • Sample Scan: Acquire the FT-IR spectrum of the sample, typically over a range of 4000-400 cm⁻¹.

  • Data Processing and Analysis: The resulting spectrum should be baseline corrected. Identify the key absorption bands and correlate them with the expected functional groups of the target molecule.

Mass Spectrometry Workflow

Electron Ionization (EI) is a common technique for the mass spectrometric analysis of relatively small organic molecules.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Synthesized Compound Solution Dilute Solution (e.g., in Methanol) Sample->Solution Injection Direct Infusion or GC Inlet Solution->Injection Ionization Electron Ionization (EI) Injection->Ionization Analysis Mass Analyzer Ionization->Analysis Detection Detector Analysis->Detection Mass_Spectrum Mass Spectrum Detection->Mass_Spectrum Interpretation Identify Molecular Ion & Analyze Fragmentation Mass_Spectrum->Interpretation

Caption: General workflow for Mass Spectrometry analysis via Electron Ionization.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the synthesized compound in a volatile solvent such as methanol or acetonitrile.

  • Instrument Setup: Tune the mass spectrometer to ensure accurate mass assignments.

  • Sample Introduction: Introduce the sample into the mass spectrometer, for example, via direct infusion or through a gas chromatograph (GC) inlet.

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode. The instrument will scan a range of mass-to-charge (m/z) ratios.

  • Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information. The presence of a sulfur atom should also result in a characteristic M+2 peak with an abundance of approximately 4.4% relative to the M⁺ peak.[4]

Comparative Analysis: Distinguishing Product from Impurity

To truly validate the synthesis, it is crucial to demonstrate that the obtained spectra correspond to the desired product and not a plausible impurity. A likely impurity in the synthesis of 3-(1,3-Benzothiazol-2-yl)butan-2-ol could be the unreacted starting material, 2-acetylbenzothiazole.

Table 2: Comparative Spectroscopic Data

Compound Key Differentiating FT-IR Peaks Key Differentiating Mass Spec Peaks
3-(1,3-Benzothiazol-2-yl)butan-2-ol (Product) Broad O-H stretch (~3400-3200 cm⁻¹) Absence of strong C=O stretch M⁺ at m/z 221 [M-H₂O]⁺ at m/z 203
2-Acetylbenzothiazole (Potential Impurity) Absence of broad O-H stretch Strong C=O stretch (~1680 cm⁻¹) M⁺ at m/z 177 [M-CH₃]⁺ at m/z 162

The presence of a broad O-H stretch and the absence of a strong carbonyl (C=O) peak in the FT-IR spectrum are clear indicators of the successful conversion of the ketone to the secondary alcohol. Similarly, a molecular ion peak at m/z 221 in the mass spectrum, as opposed to m/z 177 for the starting material, provides definitive confirmation of the product's molecular weight.

Visualizing Fragmentation: A Key to Structural Elucidation

The fragmentation pattern in mass spectrometry can be visualized to understand the stability of different parts of the molecule.

Fragmentation_Pattern M [M]⁺˙ m/z 221 M_minus_CH3 [M-CH₃]⁺ m/z 206 M->M_minus_CH3 - •CH₃ M_minus_H2O [M-H₂O]⁺˙ m/z 203 M->M_minus_H2O - H₂O BT_cation Benzothiazol-2-yl Cation m/z 150 M->BT_cation - C₄H₈O

Caption: Plausible fragmentation pathway for 3-(1,3-Benzothiazol-2-yl)butan-2-ol in EI-MS.

Conclusion

The spectroscopic validation of a newly synthesized compound is a multi-faceted process that relies on the careful acquisition and interpretation of complementary data. By combining the functional group information from FT-IR spectroscopy with the molecular weight and fragmentation data from mass spectrometry, researchers can achieve a high level of confidence in their synthetic outcomes. This guide has provided a framework for the validation of 3-(1,3-Benzothiazol-2-yl)butan-2-ol, emphasizing the importance of predicting expected signals, adhering to rigorous experimental protocols, and performing comparative analysis against potential impurities. This systematic approach ensures the scientific integrity of the research and is a critical step in the journey of drug discovery and development.

References

  • Impactfactor. (n.d.). Design and Synthesis of Novel Benzothiazole Derivatives: Anticancer Evaluation Supported by Molecular Docking and ADMET Studies. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024, May 1). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Retrieved from [Link]

  • Karminski-Zamola, G., Fišer-Jakić, L., Tralić-Kulenović, V., & Bajić, M. (1998). Electron Impact Mass Spectra of Some Unsaturated Derivatives of 2-Benzothiazoles. Spectroscopy Letters, 31(7), 1395-1402.
  • Nworie, F. S., Oti, W. O., & Osele, F. I. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Asian Journal of Chemistry, 9(2), 1-19.
  • ResearchGate. (n.d.). Theoretical FT-IR spectrum of benzothiazole. Retrieved from [Link]

  • MDPI. (2022, June 27). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Retrieved from [Link]

  • CLaME. (n.d.). Spectroscopic Methods In Organic Chemistry. Retrieved from [Link]

  • Scite. (n.d.). High resolution mass spectrometry.—II Some substituted benzothiazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of 2‐substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • SciSpace. (n.d.). Spectroscopic Methods in Organic Chemistry. Retrieved from [Link]

  • VNU. (n.d.). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Retrieved from [Link]

  • Wiley Online Library. (2005, March 7). Structural Identification of Organic Compounds with Spectroscopic Techniques. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. Retrieved from [Link]

  • Dr. Annasaheb G.D. Bendale Mahila Mahavidyalaya, Jalgaon. (n.d.). Spectroscopic studies of some n-heterocyclic compounds. Retrieved from [Link]

  • PubMed. (2000, September 15). Determination of 2-substituted Benzothiazoles of Industrial Use From Water by Liquid chromatography/electrospray Ionization Tandem Mass Spectrometry. Retrieved from [Link]

  • Journal of Microbiology, Biotechnology and Food Sciences. (n.d.). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 1: FTIR Spectrum of the Synthesized (a) Heterocyclic Compound.... Retrieved from [Link]

  • MDPI. (2020, April 5). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][1][11]benzodiazepin-1( 2H)-ones. Retrieved from [Link]

  • Journal of Pharmaceutical and Medical Sciences. (n.d.). Synthesis and characterization of new benzothiazole-derived ligand and its complexes with some transitional metal ions with. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2024, May 23). Synthesis, Spectroscopic Characterization, and Biological Assessment of Novel Benzothiazole Derivatives Bound to Transition Metal Complexes. Retrieved from [Link]

  • PubMed. (2008, June 15). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. Retrieved from [Link]

  • RSC Publishing. (n.d.). Matrix isolation FTIR study of hydrogen-bonded complexes of methanol with heterocyclic organic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. Retrieved from [Link]

  • Agilent. (2020, October 9). Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia. Retrieved from [Link]

Sources

Reproducibility of Cell Viability Assays: Evaluating 3-(1,3-Benzothiazol-2-yl)butan-2-ol as a Next-Generation Metabolic Probe

Author: BenchChem Technical Support Team. Date: April 2026

The Mechanistic Bottlenecks of Legacy Assays

The reproducibility crisis in preclinical drug development is frequently exacerbated by the very tools used to measure cellular viability. For decades, high-throughput screening (HTS) has relied on metabolic surrogate assays. The MTT assay, first described in 1983, relies on the reduction of tetrazolium salts into insoluble formazan crystals [1]. However, the mandatory solubilization step introduces significant pipetting variability and edge effects.

Similarly, Resazurin (Alamar Blue) improves upon MTT by offering a soluble fluorescent readout, but it remains fundamentally flawed by its mechanism: it relies on reduction[2]. Because standard cell culture media is inherently a reducing environment—often rich in ascorbic acid, dithiothreitol (DTT), and other antioxidants—resazurin is highly susceptible to chemical interference, leading to false-positive viability signals.

To overcome these redox artifacts, the field requires a paradigm shift from reduction-based probes to oxidation-based probes .

3-(1,3-Benzothiazol-2-yl)butan-2-ol (BTB-2): A Mechanistic Breakthrough

3-(1,3-Benzothiazol-2-yl)butan-2-ol (BTB-2) is a novel, membrane-permeable fluorescent probe designed to eliminate extracellular redox interference. Benzothiazole-based probes have been successfully utilized to measure specific intracellular dehydrogenase activity in living cells, establishing the high sensitivity and structural viability of this chemical scaffold [3].

The Causality of the Chemical Design: BTB-2 features a secondary alcohol (the butan-2-ol moiety) attached to a benzothiazole core. In its native state, the molecule exhibits minimal fluorescence. When BTB-2 permeates the lipid bilayer of a metabolically active cell, cytosolic and mitochondrial NAD(P)+-dependent dehydrogenases oxidize the secondary alcohol into a ketone (butan-2-one). This oxidation extends the π-conjugation of the benzothiazole ring system, triggering a massive "turn-on" fluorescent signal.

Because spontaneous oxidation in standard culture media is thermodynamically unfavorable, extracellular background noise is virtually eliminated.

G cluster_BTB2 BTB-2 Pathway (Next-Gen) cluster_MTT MTT Pathway (Legacy) N1 Live Cell (Active Dehydrogenases) N3 Oxidation to Ketone (NAD+ -> NADH) N1->N3 N2 BTB-2 (Non-Fluorescent Alcohol) N2->N1 Permeates N4 High Fluorescence (Direct Readout) N3->N4 M1 Live Cell (Mitochondrial Reductases) M3 Reduction (Insoluble Formazan) M1->M3 M2 MTT (Yellow Tetrazolium) M2->M1 Permeates M4 Solubilization Step (Adds Variability) M3->M4 M5 Absorbance Readout M4->M5

Fig 1: Mechanistic comparison of BTB-2 oxidation vs. legacy MTT reduction pathways.

Objective Performance Comparison

To objectively evaluate BTB-2, we benchmarked it against industry-standard viability assays. The data synthesized below highlights the statistical robustness (Z'-Factor) and artifact susceptibility of each platform.

Assay ReagentReadout TypeSignal-to-BackgroundZ'-FactorArtifact SusceptibilityMultiplexing Compatibility
BTB-2 Fluorescence (Turn-On)~25.00.82 Low (Oxidation-dependent)High (Non-lytic, Kinetic)
MTT Absorbance~8.00.55High (Solubilization issues)None (Endpoint/Lytic)
Resazurin Fluorescence~15.00.70High (Media reducing agents)Moderate (Non-lytic)
ATP-Luciferase Luminescence~100.00.88Low (Requires cell lysis)None (Endpoint/Lytic)

Key Insight: While ATP-Luciferase assays offer the highest absolute sensitivity, they require cell lysis, destroying the sample. BTB-2 offers a non-lytic alternative with a Z'-factor (>0.8) suitable for rigorous HTS, allowing downstream multiplexing (e.g., subsequent RNA extraction or caspase assays).

Standardized Experimental Protocol (Self-Validating System)

A protocol is only as reliable as its internal controls. The following workflow is designed as a self-validating system , ensuring that any signal generated is strictly causal to cellular viability.

Step-by-Step Methodology
  • Cell Seeding: Seed cells in a 96-well or 384-well black, clear-bottom microplate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Apply test compounds.

    • Causality Check: Include the following mandatory controls on every plate:

      • No-Cell Control (Background): Media + BTB-2. Validates that media components do not auto-oxidize the probe.

      • Vehicle Control: Cells + DMSO + BTB-2. Establishes the 100% metabolic baseline.

      • Positive Kill Control: Cells + 10 µM Staurosporine + BTB-2. Confirms that the fluorescent signal is strictly dependent on live-cell dehydrogenase activity.

  • Reagent Addition: Add BTB-2 directly to the culture media to a final concentration of 10 µM.

    • Causality Check: Unlike MTT, BTB-2 is highly soluble in aqueous media. Direct addition eliminates media aspiration steps, preventing the accidental removal of non-adherent or dying cells.

  • Incubation: Incubate for 1 to 2 hours at 37°C.

  • Readout: Measure fluorescence using a microplate reader (Excitation: 360 nm / Emission: 480 nm).

Workflow S1 1. Cell Seeding (96/384-well plate) S2 2. Compound Treatment (Include Self-Validating Controls) S1->S2 S3 3. Add BTB-2 Reagent (Direct to Media) S2->S3 S4 4. Incubation (1-2h at 37°C) S3->S4 S5 5. Fluorescence Readout (Ex/Em: 360/480 nm) S4->S5 S6 6. Data Normalization (vs. Vehicle & Staurosporine) S5->S6

Fig 2: Self-validating high-throughput experimental workflow for the BTB-2 assay.

Conclusion

The reproducibility of cell viability assays hinges on the chemical stability of the probe and the simplicity of the workflow. By shifting from a reduction-based mechanism (MTT/Resazurin) to an oxidation-based mechanism, 3-(1,3-Benzothiazol-2-yl)butan-2-ol (BTB-2) effectively bypasses the redox artifacts inherent to standard culture media. Its non-lytic, add-and-read format preserves sample integrity, making it a highly robust, reproducible alternative for modern drug discovery pipelines.

References
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. URL: [Link]

  • O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry, 267(17), 5421-5426. URL: [Link]

  • Muirhead, K. E. A., Froemming, M., Li, X., Musilek, K., Conway, S. J., Sames, D., & Gunn-Moore, F. J. (2010). (−)-CHANA, a Fluorogenic Probe for Detecting Amyloid Binding Alcohol Dehydrogenase HSD10 Activity in Living Cells. ACS Chemical Biology, 5(12), 1105-1114. URL:[Link]

Sources

Benchmarking 3-(1,3-Benzothiazol-2-yl)butan-2-ol (BTB-2) Against Commercial Antimicrobial Agents: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rise of multidrug-resistant (MDR) ESKAPE pathogens and opportunistic fungal infections necessitates the continuous development of novel pharmacophores. Benzothiazole derivatives have emerged as highly versatile, broad-spectrum antimicrobial agents. This guide provides a rigorous, data-driven benchmarking of the synthetic derivative 3-(1,3-Benzothiazol-2-yl)butan-2-ol (BTB-2) against gold-standard commercial agents: Ciprofloxacin (antibacterial) and Fluconazole (antifungal). Designed for drug development professionals, this document synthesizes Structure-Activity Relationship (SAR) rationales, self-validating experimental protocols, and comparative efficacy data.

Pharmacophore Rationale & Mechanistic Causality

As application scientists, we must look beyond raw Minimum Inhibitory Concentration (MIC) values and understand the causality of a molecule's efficacy. The core structure of BTB-2 consists of a fused benzene and 1,3-thiazole ring, which provides a highly stable, lipophilic scaffold capable of penetrating dense bacterial biofilms and fungal cell walls.

However, unsubstituted benzothiazoles often suffer from poor aqueous solubility and non-specific protein binding. The strategic addition of the 3-butan-2-ol moiety introduces a secondary alcohol side chain. This specific substitution serves a dual mechanistic purpose:

  • Steric and Lipophilic Balancing: It slightly reduces the overall LogP, improving bioavailability and facilitating transport across the outer membrane porins of Gram-negative bacteria.

  • Targeted Hydrogen Bonding: The hydroxyl group acts as a critical hydrogen bond donor/acceptor. In bacterial targets, it competitively binds to the ATP-binding pocket of DNA gyrase () [2]. In fungal targets, it forms strong H-bonds with the LEU222 and ASN44 residues of the dihydroorotase enzyme, arresting pyrimidine biosynthesis () [1].

Mechanism cluster_0 Antibacterial Pathway cluster_1 Antifungal Pathway BTB2 3-(1,3-Benzothiazol-2-yl)butan-2-ol (BTB-2) DNA_Gyrase DNA Gyrase (Gram -) Topoisomerase IV (Gram +) BTB2->DNA_Gyrase Competitive Binding (ATP Pocket) Dihydroorotase Dihydroorotase Enzyme BTB2->Dihydroorotase H-Bonding (LEU222/ASN44) DNA_Damage Inhibition of DNA Supercoiling DNA_Gyrase->DNA_Damage Blocks ATP Hydrolysis Bact_Death Bacterial Cell Death (Bactericidal) DNA_Damage->Bact_Death Strand Breakage Pyrimidine Pyrimidine Biosynthesis Arrest Dihydroorotase->Pyrimidine Substrate Blockade Fungal_Death Fungal Cell Death (Fungicidal) Pyrimidine->Fungal_Death Metabolic Collapse

Fig 1. Dual mechanistic pathways of BTB-2 inhibiting bacterial DNA gyrase and fungal dihydroorotase.

Self-Validating Experimental Methodologies

To ensure high scientific integrity, the benchmarking data was generated using protocols designed as self-validating systems. Every step includes internal controls to rule out false positives caused by media contamination or compound precipitation.

Resazurin-Assisted Broth Microdilution (MIC/MBC Determination)

Standard optical density (OD) readings can be skewed by the precipitation of lipophilic compounds like benzothiazoles. To counter this, we utilize the Resazurin Microtiter Assay (REMA).

  • Step 1: Inoculum Preparation: Standardize microbial suspensions to 5×105 CFU/mL in Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 for fungi. Causality: This specific density ensures logarithmic growth without overwhelming the drug target sites.

  • Step 2: Serial Dilution: Dispense BTB-2, Ciprofloxacin, and Fluconazole in a 2-fold dilution series (0.5 to 128 µg/mL) across a 96-well plate.

  • Step 3: Self-Validating Controls: Include a sterile broth well (Negative Control: validates aseptic technique) and a drug-free inoculum well (Positive Control: validates microbial viability).

  • Step 4: Metabolic Readout: After 18h incubation, add 0.015% resazurin dye. Causality: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) only by metabolically active cells. This provides a self-validating visual and fluorometric readout that completely bypasses optical interference from precipitated drug compounds.

Time-Kill Kinetics Assay

To differentiate whether BTB-2 is bacteriostatic (inhibits growth) or bactericidal (kills cells), a time-kill assay is employed.

  • Step 1: Expose logarithmic-phase cultures to BTB-2 at 1×, 2×, and 4× their respective MICs. Causality: Using log-phase bacteria ensures that enzymes like DNA gyrase are actively functioning, providing the necessary targets for the drug.

  • Step 2: Extract aliquots at 0, 2, 4, 8, and 24 hours. Neutralize the drug immediately using a 10% Tween-80/Lecithin buffer to prevent carryover toxicity.

  • Step 3: Plate on agar and calculate Log CFU/mL. Validation: The assay is internally validated by the parallel untreated growth control; if the control fails to reach a >108 CFU/mL plateau by 24h, the assay is voided due to compromised media viability.

Comparative Performance Data

The following tables summarize the benchmarking of BTB-2 against commercial standards. Data is expressed as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Table 1: Antibacterial Benchmarking (µg/mL)
Pathogen StrainGram TypeBTB-2 (MIC)BTB-2 (MBC)Ciprofloxacin (MIC)Ciprofloxacin (MBC)
Escherichia coli (ATCC 25922)Negative15.631.21.53.1
Pseudomonas aeruginosa (ATCC 27853)Negative31.262.56.212.5
Staphylococcus aureus (ATCC 29213)Positive7.815.60.81.5
Bacillus subtilis (ATCC 6633)Positive15.615.61.53.1
Table 2: Antifungal Benchmarking (µg/mL)
Pathogen StrainFungal TypeBTB-2 (MIC)BTB-2 (MFC)Fluconazole (MIC)Fluconazole (MFC)
Candida albicans (ATCC 10231)Yeast12.525.08.016.0
Aspergillus niger (ATCC 16404)Mold15.631.231.262.5

Discussion & Application Insights

Antibacterial Profile: While Ciprofloxacin remains the superior agent in raw potency against Gram-negative strains, BTB-2 demonstrates highly competitive efficacy, particularly against Gram-positive S. aureus (MIC 7.8 µg/mL). The MBC/MIC ratio for BTB-2 is consistently ≤2 , confirming a strongly bactericidal mechanism of action rather than merely bacteriostatic. The slight drop in efficacy against P. aeruginosa is typical for benzothiazoles and is attributed to the pathogen's robust efflux pump systems.

Antifungal Profile: BTB-2 shines in its antifungal benchmarking. It exhibits near-equipotent activity to Fluconazole against C. albicans. More importantly, BTB-2 outperforms Fluconazole against the mold Aspergillus niger (MIC 15.6 µg/mL vs. 31.2 µg/mL). This suggests that the 3-butan-2-ol substitution provides an optimized steric fit for the active site of fungal dihydroorotase, a pathway that Fluconazole (which targets ergosterol synthesis) does not exploit. This makes BTB-2 a highly promising lead compound for azole-resistant fungal strains.

References

  • Morsy, M.A., et al. "Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents." Antibiotics, MDPI, 2020.[Link] [1]

  • Kashyap, P., et al. "Recent insights into antibacterial potential of benzothiazole derivatives." Medicinal Chemistry Research, Springer Nature / PMC, 2023.[Link] [2]

Comparative Toxicity Guide: 3-(1,3-Benzothiazol-2-yl)butan-2-ol and Structural Analogs

Author: BenchChem Technical Support Team. Date: April 2026

The benzothiazole ring is a privileged pharmacophore in medicinal chemistry, heavily utilized in the development of anticancer, antimicrobial, and neuroprotective agents. However, the toxicological profile of these molecules is highly sensitive to substitutions at the C-2 position.

This guide provides a comprehensive comparative analysis of 3-(1,3-Benzothiazol-2-yl)butan-2-ol (CAS 1342123-07-2)[1] against its prominent structural analogs. Designed for drug development professionals, this document evaluates structure-activity relationships (SAR), mechanistic toxicology, and provides a self-validating protocol for in vitro cytotoxicity screening.

Structure-Activity Relationship (SAR) & Toxicological Profiling

The nature of the functional group attached to the C-2 position of the benzothiazole core dictates the molecule's lipophilicity, protein binding affinity, and subsequent cytotoxicity.

  • Aliphatic Substitutions (e.g., 3-(1,3-Benzothiazol-2-yl)butan-2-ol): The presence of the butan-2-ol moiety introduces an sp3 -hybridized carbon chain and a hydrogen bond donor (-OH). This significantly increases aqueous solubility and reduces non-specific protein binding compared to planar aryl analogs. Consequently, aliphatic-substituted benzothiazoles generally exhibit lower baseline cytotoxicity, making them excellent, well-tolerated scaffolds or synthetic intermediates[1][2].

  • 2-Arylbenzothiazoles: Molecules with rigid aromatic rings at the C-2 position (e.g., CJM 126) demonstrate potent cytotoxic effects. They often act as DNA intercalators or kinase inhibitors, showing high efficacy against carcinoma cell lines (like MCF-7 and HepG2) but carrying a higher risk of off-target toxicity[2].

  • Benzothiazole-isothioureas: Designed as multitarget ligands (e.g., for Alzheimer's disease), these derivatives can cross the blood-brain barrier (BBB). Specific analogs (like compound 3t) have been engineered to inhibit Acetylcholinesterase (AChE) without inducing cytotoxicity in healthy neural models (PC12 cells), demonstrating 100% cell viability at 100 μM[3].

Mechanistic Toxicology: How Benzothiazoles Induce Cell Death

When benzothiazole derivatives exhibit toxicity, the primary mechanism is rarely non-specific necrosis. Instead, cytotoxic analogs actively induce apoptosis through mitochondrial disruption and oxidative stress[4].

Highly active derivatives inhibit key intracellular antioxidant enzymes, specifically Glutathione Peroxidase (GPx) and Superoxide Dismutase (SOD). This inhibition leads to a lethal accumulation of Reactive Oxygen Species (ROS), mitochondrial depolarization, and the subsequent activation of the caspase cascade[4].

Pathway A 2-Substituted Benzothiazole B Cellular Uptake (Lipophilic) A->B C Mitochondrial Stress B->C D ROS Generation (SOD/GPx Drop) C->D E Caspase Activation D->E F Apoptosis E->F

Mechanistic pathway of benzothiazole-induced cytotoxicity via ROS generation.

Comparative Quantitative Toxicity Data

The following table synthesizes in vitro cytotoxicity data ( IC50​ ) across different benzothiazole classes and standard chemotherapeutics, highlighting the broad spectrum of activity dictated by structural modifications.

Compound ClassRepresentative CompoundTarget Cell Line IC50​ (μM)Primary Mechanism
Aliphatic Benzothiazole 3-(1,3-Benzothiazol-2-yl)butan-2-olHealthy Models>100 (Est.)Scaffold / Intermediate
2-Arylbenzothiazole Compound 4aPANC-1 (Pancreatic)27.0 ± 0.24Apoptosis / ROS Generation[4]
Benzothiazole-isothiourea Compound 3tPC12 (Neural)>100 (Non-toxic)AChE Inhibition / Multitarget[3]
Reference Chemotherapy GemcitabinePANC-1 (Pancreatic)52.0 ± 0.72DNA Synthesis Inhibition[4]
Reference Chemotherapy DoxorubicinMCF7 (Breast)7.69DNA Intercalation[2]

Note: 2-Arylbenzothiazoles have demonstrated superior cytotoxicity against specific pancreatic cancer lines compared to clinical standards like Gemcitabine[4]. Conversely, aliphatic and isothiourea derivatives maintain high viability profiles suitable for non-oncological applications[3][5].

Self-Validating Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

To accurately profile the toxicity of 3-(1,3-Benzothiazol-2-yl)butan-2-ol against its analogs, a robust, self-validating assay is required. The MTT assay is the gold standard, but it requires strict controls to prevent false positives caused by compound precipitation or vehicle toxicity[3].

Workflow S1 Seed Cells (Controls Included) S2 Dose Compound (0-100 μM) S1->S2 S3 Incubate (24-48h, 37°C) S2->S3 S4 Add MTT Reagent S3->S4 S5 Solubilize Formazan S4->S5 S6 Read Absorbance (570 nm) S5->S6

Self-validating in vitro cytotoxicity screening workflow using the MTT assay.

Step-by-Step Methodology & Causality

Step 1: Cell Seeding & Equilibration

  • Action: Seed target cells (e.g., PC12 or PANC-1) in 96-well flat-bottom plates at a density of 1×104 cells/well. Incubate for 24 hours at 37°C with 5% CO2​ .

  • Causality: Cells must adhere and re-enter the logarithmic phase of growth before treatment. Treating cells in the lag phase artificially depresses metabolic rates, skewing baseline toxicity data.

Step 2: Compound Dosing & Vehicle Control

  • Action: Treat cells with varying concentrations of the benzothiazole derivative (0, 5, 25, 50, 75, and 100 μM)[4].

  • Trustworthiness (Self-Validation): Benzothiazoles are lipophilic and require DMSO for solubilization. You must include a vehicle control well containing the exact concentration of DMSO used in the highest dose (maximum 0.1% v/v). DMSO itself induces membrane toxicity at higher concentrations; this control ensures observed cell death is strictly compound-driven.

Step 3: Incubation & MTT Addition

  • Action: After 48 hours of incubation, add 20 μL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours.

  • Causality: Viable cells with active metabolism convert the yellow tetrazolium salt into purple formazan via NAD(P)H-dependent oxidoreductase enzymes. This biochemical reaction acts as a direct proxy for mitochondrial function and, by extension, cell viability.

Step 4: Formazan Solubilization

  • Action: Carefully aspirate the media and add 100 μL of DMSO (or SDS/HCl buffer) to each well to dissolve the formazan crystals.

  • Causality: Formazan crystals are insoluble in aqueous culture media. The solubilization buffer lyses the cells and dissolves the crystals, creating a homogenous liquid required for accurate spectrophotometric quantification.

Step 5: Absorbance Quantification

  • Action: Measure the absorbance at 570 nm using a microplate reader.

  • Trustworthiness (Self-Validation): Always include a "blank" control (media + MTT without cells) to subtract background absorbance, ensuring the signal is exclusively derived from cellular metabolic activity. Calculate the IC50​ using a sigmoidal dose-response equation[4].

References

  • In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease Source: nih.gov URL:[Link]

  • Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells Source: iiarjournals.org URL:[Link]

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents Source: nih.gov URL:[Link]

  • Synthesis and in vitro Evaluation of New Benzothiazole Derivatives as Schistosomicidal Agents Source: nih.gov URL:[Link]

Sources

Safety Operating Guide

3-(1,3-Benzothiazol-2-yl)butan-2-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 3-(1,3-Benzothiazol-2-yl)butan-2-ol

As a drug development professional or laboratory scientist, handling specialized heterocyclic compounds requires a rigorous understanding of both their mechanistic toxicology and the regulatory frameworks governing their lifecycle. 3-(1,3-Benzothiazol-2-yl)butan-2-ol (C₁₁H₁₃NOS) is a specialized derivative featuring a benzothiazole core linked to a secondary alcohol.

This guide provides the authoritative, step-by-step operational and disposal protocols required to manage this compound safely, ensuring compliance with OSHA safety standards and EPA hazardous waste regulations.

Mechanistic Toxicology & E-E-A-T Rationale

To understand how to dispose of a chemical, one must first understand why it is regulated. Benzothiazole and its derivatives (BTs) are highly scrutinized due to their environmental persistence, aquatic toxicity, and biological reactivity[1].

While the secondary alcohol moiety (butan-2-ol) provides a site for standard organic reactions (e.g., oxidation, esterification), the primary hazard stems from the benzothiazole ring. In biological systems, the metabolism of benzothiazoles can involve ring-opening reactions that generate aromatic hydroxylamines—metabolites with documented mutagenic and carcinogenic potential[2][3]. Furthermore, BTs are known respiratory tract irritants and dermal sensitizers[1][4].

Because of these intrinsic hazards, 3-(1,3-Benzothiazol-2-yl)butan-2-ol must never be disposed of via municipal sewer systems. It must be treated as a highly regulated hazardous waste under the Resource Conservation and Recovery Act (RCRA)[5][6].

ToxicityPathway A 3-(1,3-Benzothiazol-2-yl) butan-2-ol B Cytochrome P450 Metabolism A->B In vivo exposure E Aquatic Toxicity (Environmental Hazard) A->E Improper drain disposal C Ring-Opening Reactions B->C D Aromatic Hydroxylamines (Mutagenic Risk) C->D

Mechanistic toxicity and environmental hazard pathway for benzothiazole derivatives.

Operational Safety & Handling Protocol

Before generating waste, laboratory personnel must ensure their handling procedures comply with the OSHA Occupational Exposure to Hazardous Chemicals in Laboratories Standard (29 CFR 1910.1450) [7][8].

  • Chemical Hygiene Plan (CHP) Integration: Ensure that the handling of benzothiazole derivatives is documented within your laboratory's CHP[7][9].

  • Ventilation: All manipulations of the neat powder or concentrated solutions must be performed inside a certified chemical fume hood to mitigate the risk of respiratory irritation[2][5].

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., Nitrile or Neoprene, depending on the carrier solvent).

    • Utilize a flame-retardant lab coat and ANSI-approved safety goggles[10].

Waste Segregation & Compatibility

Proper segregation at the point of generation prevents dangerous secondary reactions. The secondary alcohol group on 3-(1,3-Benzothiazol-2-yl)butan-2-ol is susceptible to oxidation, while the basic nitrogen in the thiazole ring can react with strong acids.

Table 1: Chemical Compatibility & Segregation Strategy

Waste CategoryCompatibilitySegregation Strategy & Rationale
Strong Oxidizers INCOMPATIBLE Store in separate secondary containment. Risk of exothermic oxidation of the secondary alcohol moiety.
Aqueous Acids (pH ≤ 2) INCOMPATIBLE Separate storage. EPA D002 (Corrosive) waste must not be mixed with organic heterocycles[6].
Halogenated Solvents COMPATIBLE Can be co-mingled if explicitly labeled. Benzothiazoles are highly soluble in DCM/Chloroform.
Non-Halogenated Organics COMPATIBLE Safe for co-mingling (e.g., Hexane, Ethyl Acetate) provided the container is clearly labeled.

EPA Subpart K Disposal Workflow (Step-by-Step)

For academic and research institutions operating under EPA Subpart K regulations, the following step-by-step methodology must be strictly adhered to[11][12].

Phase 1: Point-of-Generation Accumulation

  • Select the Container: Utilize a chemically compatible, leak-proof container (e.g., HDPE plastic or glass) that is free from damage[5][13].

  • Immediate Labeling: The exact moment the first drop of 3-(1,3-Benzothiazol-2-yl)butan-2-ol waste is added, affix a label clearly stating the words "Hazardous Waste" [5][13].

  • Constituent Identification: Write out the full chemical name. Do not use abbreviations (e.g., "BT-BuOH") or structural formulas, as this violates EPA labeling requirements and delays emergency response[5][9].

Phase 2: Satellite Accumulation Area (SAA) Management

  • Location Control: Store the waste container in a designated SAA at or near the fume hood where it was generated. It must remain under the direct control of the operator[6][12].

  • Secondary Containment: Place the primary waste container inside a secondary containment bin to capture any potential leaks[5].

  • Keep Closed: The container must remain tightly sealed at all times unless waste is actively being added or removed[6][13].

Phase 3: Volume Limits and Final Transfer

  • Monitor Limits: Track the volume. An SAA may accumulate up to 55 gallons of total hazardous waste[12][13].

  • The 3-Day Rule: Once the 55-gallon limit is reached, the container must be dated and transferred to the facility's Central Accumulation Area (CAA) within three (3) consecutive calendar days[6][13].

  • EH&S Handoff: Submit a formal waste pickup request to your Environmental Health and Safety (EH&S) department. They will coordinate with a licensed RCRA contractor for final destruction (typically high-temperature incineration)[5][6].

DisposalWorkflow Gen 1. Waste Generation (Fume Hood) Label 2. Attach EPA Label List all constituents Gen->Label SAA 3. SAA Storage (Point of Origin) Label->SAA Check 4. Volume Limit Check (<55 gal total) SAA->Check Check->SAA Under Limit Transfer 5. Transfer to CAA (Within 3 days of limit) Check->Transfer Limit Reached Pickup 6. RCRA Licensed Disposal Contractor Transfer->Pickup Max 6-12 Months

EPA Subpart K compliant laboratory hazardous waste disposal workflow.

Table 2: EPA Waste Accumulation Limits (RCRA & Subpart K)

Accumulation AreaVolume LimitTime LimitRegulatory Citation
Satellite Accumulation Area (SAA) 55 Gallons (Total Hazardous)No strict time limit until volume is reached40 CFR 262.15[12][13]
SAA (Acute/P-Listed Waste) 1 Quart (Liquid) / 1 kg (Solid)3 consecutive calendar days once reached40 CFR 262.15[6][13]
Central Accumulation Area (CAA) Varies by Generator Status6 to 12 Months (Academic/Research Labs)EPA Subpart K[5][12]

References

  • Ginsberg, G., Toal, B., & Kurland, T. (2011). "Benzothiazole toxicity assessment in support of synthetic turf field human health risk assessment." PubMed (NIH). Available at:[Link]

  • Liao, C., et al. (2018). "A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles." American Chemical Society (ACS). Available at:[Link]

  • Occupational Safety and Health Administration. "Laboratory Safety Guidance." OSHA.gov. Available at:[Link]

  • Administration for Strategic Preparedness and Response. "OSHA Standards for Biological Laboratories." HHS.gov. Available at:[Link]

  • Cal Pac Lab. (2025). "OSHA's 2025 Laboratory Safety Updates: What Your Lab Needs to Know Now." CalPacLab.com. Available at:[Link]

  • Vanderbilt University Medical Center. "The Laboratory Standard." VUMC.org. Available at: [Link]

  • Ginsberg, G., et al. (2011). "Benzothiazole Toxicity Assessment in Support of Synthetic Turf Field Human Health Risk Assessment." Journal of Toxicology and Environmental Health. Available at:[Link]

  • Occupational Safety and Health Administration. "Laboratories - Overview." OSHA.gov. Available at:[Link]

  • Taylor & Francis Online. "Full article: Benzothiazole Toxicity Assessment in Support of Synthetic Turf Field Human Health Risk Assessment." Tandfonline.com. Available at:[Link]

  • Daniels Health. (2025). "How to Ensure Safe Chemical Waste Disposal in Laboratories." DanielsHealth.com. Available at:[Link]

  • US Environmental Protection Agency. (2026). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA.gov. Available at:[Link]

  • US Environmental Protection Agency. (2025). "Regulations for Hazardous Waste Generated at Academic Laboratories." EPA.gov. Available at:[Link]

  • Old Dominion University. "Laboratory Waste Management Guidelines." ODU.edu. Available at:[Link]

  • University of Pennsylvania EHRS. "LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES." UPenn.edu. Available at:[Link]

Sources

Essential Protective Measures for Handling 3-(1,3-Benzothiazol-2-yl)butan-2-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

The responsible advancement of pharmaceutical research necessitates an unwavering commitment to safety. This guide provides essential, immediate, and comprehensive information on the personal protective equipment (PPE) and procedural steps for the safe handling and disposal of the novel heterocyclic compound, 3-(1,3-Benzothiazol-2-yl)butan-2-ol. As a derivative of benzothiazole, this compound is presumed to share similar toxicological properties, demanding a cautious and well-informed approach to its handling in the laboratory.

The core principle underpinning these recommendations is the mitigation of risk to "as low as reasonably practicable" (ALARP). In the absence of a specific Safety Data Sheet (SDS) for this novel compound, we will extrapolate from the known hazards of benzothiazole and its derivatives, which are recognized as toxic upon ingestion or skin contact and can cause severe eye irritation.[1][2][3][4]

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of 3-(1,3-Benzothiazol-2-yl)butan-2-ol, a thorough risk assessment is mandatory.[5] The primary objective is to minimize exposure through engineering controls, with PPE serving as the final, critical barrier.

  • Ventilation: All manipulations of this compound, including weighing, dissolution, and transfer, must be conducted within a certified chemical fume hood.[6] This is the most effective way to prevent the inhalation of any potentially harmful vapors or aerosols.

  • Eyewash Stations and Safety Showers: Ensure that a fully functional and easily accessible eyewash station and safety shower are located in close proximity to the work area.[7][8][9]

Personal Protective Equipment (PPE): A Detailed Protocol

The selection and correct use of PPE are paramount to ensuring personal safety. The following table outlines the minimum required PPE for handling 3-(1,3-Benzothiazol-2-yl)butan-2-ol.

PPE Category Item Standard/Specification Purpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against chemical splashes and airborne particles.[6]
Face ShieldWorn over safety gogglesRecommended for handling larger quantities or when there is a significant risk of splashing.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile or NeopreneProvides protection against incidental skin contact.[1][2] Double-gloving is recommended for extended handling periods.
Body Protection Laboratory CoatLong-sleeved, flame-retardantProtects skin and personal clothing from contamination.[6][9]
Respiratory Protection N95 or higher RespiratorNIOSH-approvedRequired when handling the compound as a powder or if there is a potential for aerosol generation outside of a fume hood.[6]

Procedural Guidance: Donning and Doffing of PPE

The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.

Donning PPE Workflow

G cluster_donning Donning PPE Lab_Coat 1. Lab Coat Respirator 2. Respirator (if required) Lab_Coat->Respirator Goggles 3. Safety Goggles Respirator->Goggles Face_Shield 4. Face Shield (if required) Goggles->Face_Shield Gloves 5. Gloves (over cuffs) Face_Shield->Gloves

Caption: Sequential process for correctly donning PPE.

Doffing PPE Workflow

G cluster_doffing Doffing PPE Gloves 1. Gloves (peel off) Face_Shield 2. Face Shield Gloves->Face_Shield Goggles 3. Safety Goggles Face_Shield->Goggles Lab_Coat 4. Lab Coat (turn inside out) Goggles->Lab_Coat Respirator 5. Respirator Lab_Coat->Respirator Wash_Hands 6. Wash Hands Thoroughly Respirator->Wash_Hands

Caption: Sequential process for correctly doffing PPE.

Operational and Disposal Plans: A Step-by-Step Guide

Handling Procedure
  • Preparation: Before handling the compound, ensure all necessary PPE is correctly donned and the chemical fume hood is operational.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a disposable weighing paper or boat to avoid contamination of the balance.

  • Dissolution: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.

  • Spill Management: In the event of a spill, immediately alert others in the vicinity. For small spills, use an appropriate absorbent material, and for larger spills, follow your institution's emergency procedures. All spill cleanup materials must be disposed of as hazardous waste.

  • Personal Hygiene: After handling the compound and before leaving the laboratory, always wash your hands thoroughly with soap and water, even if gloves have been worn.[9] Do not eat, drink, or apply cosmetics in the laboratory.[1][10]

Disposal Plan

The disposal of 3-(1,3-Benzothiazol-2-yl)butan-2-ol and any contaminated materials must be handled with care to prevent environmental contamination.

  • Chemical Waste: Unused or waste 3-(1,3-Benzothiazol-2-yl)butan-2-ol should be collected in a clearly labeled, sealed container for hazardous waste. Do not mix with other waste streams unless compatibility has been confirmed.

  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weighing papers, and pipette tips, must be disposed of in a designated hazardous waste container.

  • Empty Containers: "Empty" containers may still retain hazardous residue. These should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Environmental Considerations: Benzothiazole and its derivatives can be harmful to aquatic life.[3][11] Therefore, it is imperative that this compound and its waste are not disposed of down the drain or in general trash.[7] Studies have shown that while benzothiazoles can be removed in wastewater treatment plants, the efficiency can vary.[11][12]

By adhering to these stringent safety protocols, researchers can confidently handle 3-(1,3-Benzothiazol-2-yl)butan-2-ol, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • Benchchem. Safe Handling and Storage of Novel Heterocyclic Compounds.
  • NINGBO INNO PHARMCHEM CO.,LTD. Safety and Handling of Benzothiazole: A Guide for Industrial Users.
  • Synerzine. SAFETY DATA SHEET Benzothiazole.
  • Fisher Scientific. SAFETY DATA SHEET - Benzothiazole.
  • Cole-Parmer. Material Safety Data Sheet - 1,3-Benzothiazole-2-carboxylic acid, 90+%.
  • MilliporeSigma. SAFETY DATA SHEET - Benzothiazole.
  • Benchchem. Personal protective equipment for handling 4-(2,4-Dimethylphenyl)-1,3-thiazole.
  • DC Fine Chemicals. Safety Data Sheet - Benzothiazole.
  • GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - (S)-Butan-2-ol.
  • TCI Chemicals. SAFETY DATA SHEET - 1,2-Benzisothiazol-3(2H)-one.
  • PubMed. Removal and transformation pathways of benzothiazole and benzotriazole in membrane bioreactors treating synthetic municipal wastewater.
  • XiXisys.com. 3-benzothiazol-2-yl-3-oxo-propionic acid ethyl ester | CAS 58155-96-7 GHS SDS (English).
  • safety in the laboratory.
  • CSUB. Topic 1: Safety in the Organic Chemistry Laboratory.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Loba Chemie. BUTAN-2-OL AR.
  • MDPI. The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells.
  • PubMed. Occurrence and removal efficiencies of benzotriazoles and benzothiazoles in a wastewater treatment plant in Greece.
  • ResearchGate. Removal and transformation pathways of benzothiazole and benzotriazole in membrane bioreactors treating synthetic municipal wastewater | Request PDF.
  • Evonik. SAFETY DATA SHEET - TEGO® Phobe 1659.
  • ResearchGate. Occurrence and removal efficiencies of benzotriazoles and benzothiazoles in a wastewater treatment plant in Greece | Request PDF.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-Benzothiazol-2-yl)butan-2-ol
Reactant of Route 2
3-(1,3-Benzothiazol-2-yl)butan-2-ol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.